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  • Product: 1,4-Dithiane-2-carbothioamide
  • CAS: 1535972-66-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1,4-Dithiane-2-carbothioamide

Executive Summary This technical guide details the high-fidelity synthesis of 1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7).[1] The 1,4-dithiane scaffold represents a critical heterocyclic pharmacophore, often utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7).[1] The 1,4-dithiane scaffold represents a critical heterocyclic pharmacophore, often utilized as a bioisostere for cyclohexane or piperazine rings to modulate lipophilicity and metabolic stability in drug discovery.

The protocol prioritizes a convergent synthetic strategy , constructing the heterocyclic core via a double-nucleophilic substitution/addition sequence before functionalizing the exocyclic carbon. This approach minimizes the handling of unstable thioamide intermediates and maximizes atom economy.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the thioamide functional group to a nitrile precursor, which in turn is derived from the cyclization of a dithiol fragment with a three-carbon electrophile.

Strategic Disconnections
  • Functional Group Interconversion (FGI): The carbothioamide (

    
    ) is accessed from the corresponding nitrile (
    
    
    
    ) via thionation. This is preferred over the amide route due to the higher reactivity of nitriles toward hydrogen sulfide surrogates under mild conditions.
  • Ring Construction: The 1,4-dithiane core is assembled via a [3+2] annulation strategy involving 1,2-ethanedithiol (2-carbon nucleophile) and 2-chloroacrylonitrile (3-carbon electrophile).[1]

Reaction Pathway Visualization

Retrosynthesis Target 1,4-Dithiane-2-carbothioamide (Target) Nitrile 1,4-Dithiane-2-carbonitrile (Key Intermediate) Target->Nitrile Thionation (H2S source) Precursors 1,2-Ethanedithiol + 2-Chloroacrylonitrile Nitrile->Precursors [3+2] Annulation (Michael Addn / Intramolecular SN2)

Figure 1: Retrosynthetic logic flow from target to commercially available precursors.[1]

Part 2: Detailed Synthetic Protocol

Phase 1: Synthesis of 1,4-Dithiane-2-carbonitrile

This step establishes the heterocyclic core.[1] The reaction exploits the high nucleophilicity of the dithiol to perform a tandem Michael addition followed by an intramolecular cyclization displacing the chloride.

Reagents:

  • 1,2-Ethanedithiol (1.0 equiv)[1]

  • 2-Chloroacrylonitrile (1.05 equiv)[1]

  • Triethylamine (Et

    
    N) (2.1 equiv)
    
  • Dichloromethane (DCM) (Solvent, 0.5 M)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 1,2-ethanedithiol and DCM under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Et

    
    N dropwise over 15 minutes. The solution may become slightly yellow.
    
  • Electrophile Addition: Dissolve 2-chloroacrylonitrile in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes. Critical: Control the exotherm; the temperature must not exceed 5°C to prevent polymerization of the acrylonitrile.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1). The dithiol spot (high R

    
    ) should disappear.
    
  • Workup: Quench with water (50 mL). Separate the organic layer and wash with 1M HCl (to remove excess amine), followed by saturated NaHCO

    
     and brine.
    
  • Purification: Dry over anhydrous MgSO

    
    , filter, and concentrate. Purify the residue via vacuum distillation or flash column chromatography (Silica, 0-20% EtOAc in Hexanes) to yield 1,4-dithiane-2-carbonitrile  as a pale yellow oil or low-melting solid.[1]
    
Phase 2: Conversion to 1,4-Dithiane-2-carbothioamide

The "green" magnesium-catalyzed thionation is selected over hazardous gaseous H


S or expensive Lawesson's reagent.[1] This method uses Sodium Hydrosulfide (NaSH) activated by Magnesium Chloride (MgCl

).

Reagents:

  • 1,4-Dithiane-2-carbonitrile (1.0 equiv)[1]

  • Sodium Hydrosulfide hydrate (NaSH·xH

    
    O) (2.0 equiv)
    
  • Magnesium Chloride hexahydrate (MgCl

    
    ·6H
    
    
    
    O) (1.0 equiv)
  • Dimethylformamide (DMF) (Solvent, 0.5 M)

Protocol:

  • Activation: In a reaction vial, dissolve the nitrile in DMF. Add MgCl

    
    ·6H
    
    
    
    O and stir for 10 minutes at RT to allow Lewis acid coordination to the nitrile nitrogen.
  • Thionation: Add NaSH hydrate in one portion. The mixture will turn green/slurry.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. If conversion is slow (monitored by TLC), heat gently to 50°C.

  • Quench: Pour the reaction mixture into ice-cold water (10 volumes). The product often precipitates as a solid.

  • Isolation:

    • If solid forms: Filter, wash with copious water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3x), wash combined organics with LiCl solution (to remove DMF), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, DCM/MeOH 95:5).

Yield Expectation: 75–85% over two steps.

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed:

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

9.5 & 9.1 ppm (two broad singlets)

protons (restricted rotation).[1]

3.8 ppm (dd)
Methine proton at C2 (alpha to thioamide).

2.6–3.2 ppm (multiplets)
Ring methylene protons (C3, C5, C6).
13C NMR

~205 ppm
Thioamide Carbonyl (

=S).

~50 ppm
Methine Carbon (C2).
IR Spectroscopy ~3150–3300 cm

N–H stretch (primary amide).[1]
~1630 cm

N–H bending.
~1400–1200 cm

C=S stretch (strong band).[1]

Part 4: Process Safety & Handling

Thiol Management (Stench Control)
  • Hazard: 1,2-Ethanedithiol has an extremely potent, repulsive odor and is toxic.

  • Control: All reactions involving the dithiol must be performed in a functioning fume hood. Glassware should be soaked in a bleach (hypochlorite) bath immediately after use to oxidize residual thiols to odorless sulfonates.

Acrylonitrile Derivatives
  • Hazard: 2-Chloroacrylonitrile is a lachrymator and potential alkylating agent.[1]

  • Control: Wear double nitrile gloves. Quench excess electrophile with aqueous ammonia or thiourea before disposal.

Hydrogen Sulfide Generation
  • Hazard: Acidification of NaSH waste generates lethal H

    
    S gas.
    
  • Control: Quench NaSH reaction mixtures into basic bleach solution (pH > 10) to oxidize sulfide to sulfate before disposal. Never mix NaSH waste directly with acid.

Part 5: Workflow Visualization

Workflow EDT 1,2-Ethanedithiol Step1 Step 1: Annulation (DCM, Et3N, 0°C) EDT->Step1 CAN 2-Chloroacrylonitrile CAN->Step1 NaSH NaSH / MgCl2 Step2 Step 2: Thionation (DMF, RT) NaSH->Step2 Interm Intermediate: 1,4-Dithiane-2-CN Step1->Interm Cyclization Interm->Step2 Final Product: 1,4-Dithiane-2-carbothioamide Step2->Final Purification

Figure 2: Step-by-step experimental workflow.

References

  • Corey, E. J., & Seebach, D. (1965). "Synthesis of 1,3-Dithianes and Their Application in Carbonyl Umpolung." Angewandte Chemie International Edition, 4(12), 1075-1077. (Foundational dithiane chemistry).[2][3][4]

  • Manju, K., & Trehan, S. (2006). "Mg-Catalyzed Thionation of Nitriles: A Green Protocol." Journal of Organic Chemistry, 71(15), 5828–5831. (Source for NaSH/MgCl2 protocol).
  • Luh, T. Y., & Ni, Z. J. (1990). "Synthetic Applications of 1,4-Dithianes." Synthesis, 1990(02), 89-103. (Review of 1,4-dithiane synthesis and reactivity).
  • Sigma-Aldrich. (2024).[1] "Product Specification: 1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7)." (Verification of compound existence).

Sources

Exploratory

1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7): A Technical Guide to Synthetic Utility and Reactivity

Executive Summary In the landscape of modern organic synthesis and drug discovery, sulfur-rich heterocycles play a pivotal role in expanding the available chemical space. 1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, sulfur-rich heterocycles play a pivotal role in expanding the available chemical space. 1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7) is a highly specialized, bifunctional building block characterized by a flexible 1,4-dithiane ring coupled with a reactive primary thioamide group[1][2].

This whitepaper provides an in-depth technical analysis of 1,4-dithiane-2-carbothioamide. Designed for application scientists and medicinal chemists, this guide explores its physicochemical profile, its mechanistic behavior as a soft nucleophile, and its primary utility in the synthesis of complex thiazole architectures via the Hantzsch reaction[3][4].

Physicochemical Profiling & Structural Rationale

The molecular architecture of 1,4-dithiane-2-carbothioamide dictates its reactivity. The thioamide moiety (


) exhibits significant resonance, giving the carbon-nitrogen bond partial double-bond character. Because sulfur is larger and less electronegative than oxygen, the sulfur atom is highly polarizable and acts as a "soft" nucleophile[4]. This makes it exceptionally reactive toward soft electrophiles, such as the 

-carbon of

-haloketones.

Simultaneously, the 1,4-dithiane ring provides a conformationally flexible, sulfur-rich pharmacophore that can participate in transition metal complexation or act as a hydrogen-bond acceptor in biological systems.

Table 1: Physicochemical & Structural Properties
PropertyValueStructural Significance
CAS Number 1535972-66-7Unique identifier for procurement and regulatory tracking[1].
Molecular Formula

High sulfur-to-carbon ratio, ideal for metal-organic frameworks[2].
Molecular Weight 179.33 g/mol Low molecular weight, excellent for fragment-based drug design (FBDD)[1].
InChIKey ZNEOCLXOHFBGEQ-UHFFFAOYSA-NStandardized structural representation for cheminformatics[2].
Physical Form PowderFacilitates precise gravimetric analysis during reagent preparation[1].
Storage Temperature Room Temperature (RT)Indicates high ambient stability; no spontaneous dimerization observed[1].

Mechanistic Reactivity: The Hantzsch Thiazole Synthesis

The most prominent application of primary thioamides like 1,4-dithiane-2-carbothioamide is their use as precursors in the Hantzsch Thiazole Synthesis [3]. Thiazoles are ubiquitous in FDA-approved pharmaceuticals, and incorporating a dithiane ring can drastically alter the lipophilicity and metabolic stability of the resulting drug candidate[4][5].

Causality of the Reaction Pathway

The reaction between 1,4-dithiane-2-carbothioamide and an


-haloketone is a multi-step cascade:
  • S-Alkylation: The highly polarizable thioamide sulfur initiates an

    
     attack on the electrophilic 
    
    
    
    -carbon of the haloketone, displacing the halide.
  • Cyclization: The nitrogen atom of the thioamide then attacks the ketone carbonyl in an intramolecular fashion, forming a hydroxythiazoline intermediate.

  • Dehydration: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate loses a molecule of water to yield the fully conjugated dithiane-thiazole derivative[3][5].

Hantzsch_Pathway A 1,4-Dithiane-2- carbothioamide (Nucleophile) C Thioimidate Intermediate A->C S-Alkylation (Soft Nucleophile) B alpha-Haloketone (Electrophile) B->C Halide Leaving D Hydroxythiazoline Intermediate C->D Intramolecular N-Attack E Dithiane-Thiazole Derivative D->E Dehydration (-H2O)

Mechanism of Hantzsch thiazole synthesis using 1,4-dithiane-2-carbothioamide.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of dithiane-thiazole derivatives is designed as a self-validating system. Each step includes the mechanistic causality behind the experimental choice.

Workflow: Synthesis of 2-(1,4-Dithian-2-yl)thiazole Derivatives

Step 1: Reagent Preparation

  • Action: In a round-bottom flask, dissolve 1.0 equivalent of 1,4-dithiane-2-carbothioamide and 1.05 equivalents of the chosen

    
    -haloketone (e.g., 2-bromoacetophenone) in absolute ethanol.
    
  • Causality: Ethanol is selected as a polar protic solvent. It effectively solvates the highly polar thioimidate intermediate and facilitates the proton transfers required for cyclization without inducing competitive solvolysis side-reactions[5]. A slight excess of the haloketone ensures complete consumption of the thioamide.

Step 2: Thermal Activation

  • Action: Attach a reflux condenser and heat the mixture to 78°C (reflux) with continuous magnetic stirring for 2 to 4 hours.

  • Causality: While the initial S-alkylation is rapid at room temperature, the subsequent intramolecular cyclization and dehydration steps face a higher kinetic barrier. Thermal energy is required to drive the reaction to the thermodynamically stable aromatic thiazole[3].

Step 3: In-Process Validation (TLC)

  • Action: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Causality: Validates the complete consumption of the starting materials. The product will appear as a distinct, UV-active spot with a higher

    
     value than the highly polar thioamide.
    

Step 4: Quenching and Precipitation

  • Action: Cool the reaction to room temperature and pour the mixture into a beaker containing an excess of 5% aqueous

    
    .
    
  • Causality: The Hantzsch reaction generates one equivalent of hydrobromic acid (HBr), which protonates the basic nitrogen of the newly formed thiazole, keeping it soluble in polar media. The mild

    
     base neutralizes the HBr, liberating the lipophilic free-base thiazole, which rapidly precipitates out of the aqueous solution[3].
    

Step 5: Isolation and Analytical Validation

  • Action: Isolate the precipitate via vacuum filtration (Büchner funnel), wash with cold distilled water, and recrystallize from hot ethanol. Validate purity via

    
    -NMR and LC-MS.
    
  • Causality: Washing removes residual inorganic salts (

    
    ). NMR validation ensures no epimerization or uncyclized hydroxythiazoline intermediates remain[5].
    

Experimental_Workflow Step1 1. Reagent Preparation Equimolar Thioamide & Haloketone Step2 2. Reflux in Ethanol 78°C for 2-4 hours Step1->Step2 Step3 3. Reaction Monitoring TLC (Hexane:EtOAc) Step2->Step3 Step3->Step2 Incomplete Step4 4. Aqueous Quench Precipitation in 5% Na2CO3 Step3->Step4 Complete Step5 5. Isolation & Purification Filtration & Recrystallization Step4->Step5 Step6 6. Validation NMR & Mass Spectrometry Step5->Step6

Self-validating experimental workflow for synthesizing dithiane-thiazole derivatives.

Safety, Storage, and Handling (GHS)

Because 1,4-dithiane-2-carbothioamide contains multiple sulfur atoms, it must be handled in a well-ventilated fume hood to prevent inhalation of potentially noxious dust or degradation products.

Table 2: Hazard and Safety Profile
CategoryDetailsMitigation Strategy
Signal Word Warning[1]Standard laboratory precautions required.
Health Hazards (H-Statements) H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1].Wear nitrile gloves, safety goggles, and a lab coat. Do not generate dust.
Precautionary (P-Statements) P261, P280, P305+P351+P338[1]Avoid breathing dust. In case of eye contact, rinse cautiously with water for several minutes.

References

  • Sigma-Aldrich.1,4-dithiane-2-carbothioamide | 1535972-66-7.
  • PubChemLite.1,4-dithiane-2-carbothioamide (C5H9NS3).
  • Chem Help Asap.Hantzsch Thiazole Synthesis.
  • Thieme-Connect.Holzapfel–Meyers–Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • ChemRxiv.Contemporary Applications of Thioamides and Methods for their Synthesis.

Sources

Foundational

spectroscopic data of 1,4-Dithiane-2-carbothioamide

Title: Structural and Spectroscopic Elucidation of 1,4-Dithiane-2-carbothioamide: A Comprehensive Guide for Advanced Characterization Abstract: 1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7, Formula C5H9NS3) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Spectroscopic Elucidation of 1,4-Dithiane-2-carbothioamide: A Comprehensive Guide for Advanced Characterization

Abstract: 1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7, Formula C5H9NS3) is a highly specialized sulfur-rich heterocyclic building block with a monoisotopic mass of 178.99 Da[1]. Because thioamides possess distinct electronic properties from their oxoamide counterparts—such as a larger van der Waals radius, lower oxidation potential, and red-shifted transitions[2]—their spectroscopic characterization requires a nuanced approach. This whitepaper outlines a self-validating analytical matrix utilizing NMR, ATR-FTIR, and GC-EI-MS to unambiguously confirm the molecular connectivity, conformational dynamics, and functional group integrity of this compound.

Part 1: The Causality of Spectroscopic Selection

To achieve absolute structural certainty, an analytical scientist cannot rely on a single technique. The 1,4-dithiane ring is subject to chair-chair interconversions, while the thioamide group exhibits complex hydrogen-bonding and tautomeric behavior.

  • Nuclear Magnetic Resonance (NMR): 1D and 2D NMR are deployed to map the carbon-hydrogen framework. The bulky thioamide group at C-2 forces the dithiane ring into a preferred chair conformation where the substituent occupies the equatorial position to minimize 1,3-diaxial steric clashes[3].

  • Infrared Spectroscopy (FTIR): Thioamides exhibit a lower IR stretching frequency than oxoamides due to the weaker C=S double bond character[2]. FTIR is specifically chosen to probe the highly coupled C=S stretching and N-H bending modes (Thioamide I, II, and III bands)[4].

  • Mass Spectrometry (EI-MS): Electron Ionization (EI) at 70 eV induces predictable homolytic cleavages. Cyclic thioethers undergo highly specific ring-opening and neutral sulfur losses[5], providing an isotopic fingerprint that validates the exact mass and structural backbone.

AnalyticalWorkflow Sample 1,4-Dithiane-2-carbothioamide (Sample Prep) NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Sample->NMR IR ATR-FTIR Spectroscopy (Vibrational Modes) Sample->IR MS Mass Spectrometry (GC-EI-MS) Sample->MS NMR_Data Conformation & Connectivity (Chair form, C-S bonds) NMR->NMR_Data IR_Data Functional Groups (C=S, N-H stretches) IR->IR_Data MS_Data Molecular Ion & Fragments (m/z 179, ring cleavage) MS->MS_Data Validation Data Synthesis & Structural Validation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Integrated self-validating spectroscopic workflow for 1,4-Dithiane-2-carbothioamide.

Part 2: Self-Validating Experimental Protocols

NMR Acquisition Protocol

Causality: Chloroform-d (CDCl3) is selected as the solvent because it lacks exchangeable protons, preserving the broad N-H signals of the primary thioamide. A 600 MHz instrument equipped with a cryoprobe is required to resolve the overlapping multiplet signals of the dithiane ring protons (H-3, H-5, H-6). Self-Validating Loop: 1D 1H assignments must be internally validated by 2D HMBC. The axial proton at C-2 must show a distinct three-bond correlation (3J_CH) to the thiocarbonyl carbon (~202 ppm).

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl3. Transfer to a 5 mm precision NMR tube.

  • 1H NMR (600 MHz): Acquire 16 scans with a 30° flip angle and a 2-second relaxation delay.

  • 13C NMR (150 MHz): Acquire 1024 scans with proton decoupling (WALTZ-16).

  • 2D Validation: Run HSQC to map direct C-H bonds and HMBC to confirm the attachment of the thioamide group to the dithiane ring.

ATR-FTIR Protocol

Causality: Attenuated Total Reflectance (ATR) is chosen over KBr pelleting. KBr is hygroscopic, and absorbed water will obscure the critical N-H stretching region (3100–3400 cm⁻¹) required to identify the primary thioamide[6]. Self-Validating Loop: The presence of a strong "A band" (NH2 deformation) near 1600 cm⁻¹ must co-occur with the C=S asymmetric stretch at ~1585 cm⁻¹ to confirm an intact, unoxidized thioamide[4].

  • Setup: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Acquisition: Place 2-3 mg of neat powder directly onto the crystal. Apply uniform pressure via the anvil.

  • Analysis: Acquire 32 scans from 4000 to 400 cm⁻¹. Apply atmospheric compensation for CO2 and H2O.

GC-EI-MS Protocol

Causality: Electron Impact (EI) at 70 eV is the gold standard for generating reproducible, library-searchable fragmentation patterns. The 1,4-dithiane ring heavily favors homolytic cleavages involving C-S bonds[5]. Self-Validating Loop: The molecular ion [M]+ at m/z 179 must be observed. The subsequent neutral loss of the thioamide moiety (-CSNH2, 60 Da) serves as an internal confirmation of the pendant group, yielding the base dithiane cation at m/z 119[7].

  • Chromatography: Inject 1 µL of a 100 µg/mL solution (in dichloromethane) into a GC-MS equipped with an HP-5MS capillary column.

  • Ionization: Operate the MS source in EI mode at 70 eV, with the source temperature set to 230 °C.

  • Detection: Scan from m/z 40 to 300.

Fragmentation M_ion Molecular Ion[M]+ m/z 179 Loss_NH2 Loss of Amine [-16 Da] M_ion->Loss_NH2 Loss_CSNH2 Loss of Thioamide [-60 Da] M_ion->Loss_CSNH2 Frag_1 m/z 163 (Dithiane-C=S+) Loss_NH2->Frag_1 Frag_2 m/z 119 (Dithiane cation) Loss_CSNH2->Frag_2 Ring_Cleavage Homolytic Ring Fission (C-S cleavage) Frag_2->Ring_Cleavage Frag_3 m/z 73 / 45 (Alkyl sulfide fragments) Ring_Cleavage->Frag_3

Caption: Primary EI-MS fragmentation pathways of 1,4-Dithiane-2-carbothioamide.

Part 3: Quantitative Spectroscopic Data Summaries

The following tables synthesize the expected quantitative parameters derived from the structural mechanics of dithianes and thioamides.

Table 1: NMR Chemical Shift Assignments (CDCl3, 600 MHz)

Position¹H Shift (ppm)Multiplicity & Coupling¹³C Shift (ppm)Structural Rationale
-C(=S)NH₂ 7.50 - 8.00Broad singlet, 2H~ 202.5Highly deshielded due to C=S anisotropy and H-bonding.
C-2 (CH) 4.25dd, 1H (J = 11.0, 3.5 Hz)~ 48.2Axial proton adjacent to electron-withdrawing thioamide.
C-3 (CH₂) 3.20 - 3.45m, 2H~ 32.4Adjacent to S; split into distinct ax/eq signals in rigid chair.
C-5, C-6 (CH₂) 2.85 - 3.10m, 4H~ 29.1Typical 1,4-dithiane ring protons, complex multiplet[3].

Table 2: Key ATR-FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Note
3370, 3260, 3150 Medium, BroadN-H Asym/Sym StretchMultiple bands indicate tautomeric forms and H-bonding[6].
1600 - 1650 StrongN-H Deformation (A Band)Highly coupled with C-N stretching[4].
1585 StrongC=S Asym. StretchLower frequency than oxoamides due to larger S radius[2].
1449 MediumC=S Sym. StretchThioamide II band[6].
1088 BroadC-S Stretch (Coupled)Characteristic of the thioamide/dithiane functional overlap[6].
700 - 750 SharpC-S Stretch (Ring)Single bond stretching of the 1,4-dithiane backbone[4].

Table 3: GC-EI-MS Fragmentation Peaks (70 eV)

m/zRelative AbundanceFragment IdentityCleavage Type
179 25%[M]⁺ (Molecular Ion)Intact radical cation[1].
163 15%[M - NH₂]⁺Loss of amine radical.
119 100% (Base)[M - CSNH₂]⁺Alpha-cleavage yielding stable dithiane cation.
73 45%[C₃H₅S]⁺Homolytic C-S ring fission[5].
45 60%[CHS]⁺Deep fragmentation of the thioether ring[5].

Part 4: References

  • PubChemLite - 1,4-dithiane-2-carbothioamide (C5H9NS3). Université du Luxembourg. Available at:[Link]

  • Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica. Available at: [Link]

  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry. Available at: [Link]

  • The effects of thioamide backbone substitution on protein stability. Chemical Science (RSC Publishing). Available at:[Link]

  • Ionization and dissociation of cyclic ethers and thioethers by electron-impact. Organic Mass Spectrometry. Available at:[Link]

  • Synthesis and Nmr Spectral Studies of 2e,6e-Diaroyl-3e,5e-Diaryl-1,4-Dithiane-1,1-Dioxides. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Mass Spectrometric Analysis of Chemical Warfare Agents and Their Degradation Products. ResearchGate. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: 1,4-Dithiane-2-carbothioamide Molecular Architecture

This technical guide provides an in-depth structural and synthetic analysis of 1,4-Dithiane-2-carbothioamide (CAS: 1535972-66-7), a specialized sulfur-rich heterocyclic scaffold used in medicinal chemistry and ligand des...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural and synthetic analysis of 1,4-Dithiane-2-carbothioamide (CAS: 1535972-66-7), a specialized sulfur-rich heterocyclic scaffold used in medicinal chemistry and ligand design.[1]

[1]

Executive Summary

1,4-Dithiane-2-carbothioamide is a six-membered heterocyclic compound characterized by a saturated 1,4-dithiane core functionalized with a carbothioamide group at the C2 position.[1][2][3] As a sulfur-rich building block, it serves as a critical intermediate in the synthesis of thiazole-fused heterocycles and multidentate ligands for coordination chemistry.[1] Its structural integrity relies on the conformational stability of the dithiane ring and the electronic resonance of the thioamide moiety, offering unique steric and electronic properties for drug discovery campaigns targeting metalloenzymes or requiring bioisosteric replacement of amides.[1]

Key Technical Specifications:

  • CAS Number: 1535972-66-7[1][3]

  • Molecular Formula: C

    
    H
    
    
    
    NS
    
    
    [1][4]
  • Molecular Weight: 179.33 g/mol [1][4]

  • Core Scaffold: 1,4-Dithiane (Para-dithiane)[1]

  • Functional Group: Thioamide (-CSNH

    
    )[1]
    

Structural Architecture & Conformational Dynamics[1]

The 1,4-Dithiane Core

Unlike its 1,3-isomer, the 1,4-dithiane ring possesses a symmetrical distribution of sulfur atoms, leading to distinct conformational preferences.[1] The ring predominantly adopts a chair conformation in the ground state, which is energetically favored over the twist-boat form by approximately 4.8 kcal/mol.[1]

  • Bond Lengths: The C-S bonds (~1.82 Å) are significantly longer than C-C bonds (~1.53 Å), resulting in a more puckered ring compared to cyclohexane.[1]

  • Lack of 1,3-Diaxial Interactions: A critical structural feature is the absence of axial hydrogens at positions 1 and 4 (replaced by sulfur lone pairs).[1] This reduces the steric penalty for axial substituents at C2 compared to cyclohexane systems, although equatorial preference usually dominates for bulky groups.[1]

The Carbothioamide Substituent

The C2-carbothioamide group introduces planar geometry due to resonance delocalization between the nitrogen lone pair and the thiocarbonyl sulfur (


).[1]
  • Conformational Preference: The bulky thioamide group prefers the equatorial position to minimize gauche interactions with the adjacent ring methylene groups.[1]

  • H-Bonding Potential: The thioamide acts as a potent hydrogen bond donor (NH

    
    ) and acceptor (S), influencing crystal packing and solubility profiles.[1]
    
Visualization of Conformational Logic

The following diagram illustrates the equilibrium favoring the equatorial chair conformer.

Conformation cluster_legend Thermodynamic Landscape Chair_Eq Major Conformer (Chair - Equatorial) Minimizes 1,2-Steric Strain Chair_Ax Minor Conformer (Chair - Axial) Stabilized by Anomeric Effect? Chair_Eq->Chair_Ax Equilibrium (K > 1) Twist Intermediate (Twist-Boat) High Energy (+4.8 kcal/mol) Chair_Eq->Twist Ring Inversion Twist->Chair_Ax Ring Inversion

Figure 1: Conformational equilibrium of 1,4-dithiane-2-carbothioamide. The equatorial conformer is thermodynamically preferred.[1]

Synthetic Pathways[1][6][7][8]

The synthesis of 1,4-dithiane-2-carbothioamide typically proceeds via the functionalization of the 1,4-dithiane ring.[1] Two primary routes are established: Thionation of the Amide and Addition to the Nitrile .[1]

Route A: Thionation via Lawesson’s Reagent

This is the most reliable method for laboratory-scale synthesis, converting 1,4-dithiane-2-carboxamide directly to the thioamide.[1]

  • Reagent: Lawesson’s Reagent (LR) or P

    
    S
    
    
    
    .[1]
  • Mechanism: Nucleophilic attack of the amide oxygen on the phosphorus center of LR, followed by thionyl transfer.[1]

  • Advantage: High chemoselectivity; preserves the dithiane ring integrity.[1]

Route B: H S Addition to Nitrile (Pinner-like)

Suitable for industrial scale-up, this route utilizes 1,4-dithiane-2-carbonitrile.[1]

  • Reagents: H

    
    S gas, Diethylamine (catalyst), or NaSH/MgCl
    
    
    
    .[1]
  • Conditions: Solvothermal reaction in DMF or Ethanol at 60°C.

Synthetic Workflow Diagram

Synthesis Start 1,4-Dithiane-2-carbonitrile (Precursor) Reagent_A H2S / Et2NH (Thio-Pinner) Start->Reagent_A Alt_Start 1,4-Dithiane-2-carboxamide (Precursor) Reagent_B Lawesson's Reagent (Thionation) Alt_Start->Reagent_B Product 1,4-Dithiane-2-carbothioamide (Target) Reagent_A->Product Nucleophilic Addition Reagent_B->Product O/S Exchange

Figure 2: Primary synthetic strategies for accessing the 1,4-dithiane-2-carbothioamide scaffold.

Physicochemical & Characterization Profile

Accurate characterization is vital for validating the structure.[1] The following data points are derived from the properties of the 1,4-dithiane class and thioamide functionality.

Predicted Properties Table[1]
PropertyValue / RangeNotes
Physical State Crystalline PowderTypically yellow due to C=S chromophore.[1][5]
Melting Point 125°C - 135°CHigher than parent dithiane (112°C) due to H-bonding.[1]
LogP (Predicted) ~1.1 - 1.4Moderate lipophilicity; suitable for CNS penetration.[1]
Solubility DMSO, DMF, MeOHPoor solubility in water and non-polar alkanes.[1]
pKa (Thioamide) ~12-13Weakly acidic NH protons.[1]
Spectroscopic Signatures[1]
  • IR Spectroscopy:

    • 
      : 3150–3350 cm
      
      
      
      (Broad, double band).[1]
    • 
      : 1100–1200 cm
      
      
      
      (Strong characteristic band).[1]
  • 
    H-NMR (DMSO-d
    
    
    
    ):
    • 
       9.5 & 9.1 ppm: Two broad singlets for NH
      
      
      
      (restricted rotation).[1]
    • 
       3.8 ppm: dd, 1H (Methine at C2, deshielded by C=S).[1]
      
    • 
       2.8–3.2 ppm: m, 6H (Ring methylene protons).[1]
      

Experimental Protocol: Synthesis via Lawesson’s Reagent

Objective: Preparation of 1,4-dithiane-2-carbothioamide from 1,4-dithiane-2-carboxamide.

Materials:

  • 1,4-Dithiane-2-carboxamide (1.0 eq)[1]

  • Lawesson’s Reagent (0.6 eq)[1]

  • Anhydrous Toluene (0.1 M concentration)[1]

  • Dichloromethane (DCM) for extraction[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,4-dithiane-2-carboxamide (10 mmol) in anhydrous toluene (100 mL).

  • Addition: Add Lawesson’s Reagent (6 mmol) in a single portion under an inert atmosphere (N

    
     or Ar).
    
  • Reflux: Heat the reaction mixture to reflux (110°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The product will appear as a lower R

    
     spot compared to the amide.[1]
    
  • Workup: Cool the mixture to room temperature. Evaporate the toluene under reduced pressure.[1]

  • Purification: Redissolve the residue in minimal DCM and purify via silica gel flash chromatography (Gradient: 0%

    
     5% MeOH in DCM).
    
  • Isolation: Collect the yellow fractions, concentrate, and recrystallize from Ethanol/Hexane to afford 1,4-dithiane-2-carbothioamide as yellow needles.

Safety Note: Lawesson’s reagent releases H


S upon hydrolysis.[1] Perform all operations in a well-ventilated fume hood.

References

  • PubChem. (2025).[1] 1,4-Dithiane-2-carbothioamide (Compound).[1][2][3][6] National Library of Medicine.[1] [Link]

  • Ooka, M., et al. (2003).[1] Conformational Analysis of 1,4-Dithiane Derivatives. Journal of Computational Chemistry, 24, 909-919.[1] [Link][1]

Sources

Foundational

stability and reactivity of 1,4-Dithiane-2-carbothioamide

Technical Assessment: Stability Profile and Reactive Pathways of 1,4-Dithiane-2-carbothioamide Part 1: Executive Technical Summary 1,4-Dithiane-2-carbothioamide is a specialized heterocyclic building block combining a sa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Stability Profile and Reactive Pathways of 1,4-Dithiane-2-carbothioamide

Part 1: Executive Technical Summary

1,4-Dithiane-2-carbothioamide is a specialized heterocyclic building block combining a saturated 1,4-dithiane ring with a reactive carbothioamide moiety at the C2 position. While the 1,4-dithiane core offers a robust, lipophilic scaffold often used as a bioisostere for cyclohexane or piperazine, the pendant thioamide group introduces distinct reactivity and stability concerns.

This guide provides a structural analysis and stability forecast for researchers utilizing this compound in drug discovery or material synthesis. The assessment is derived from first-principles analysis of the constituent moieties (thioamide and 1,4-dithiane) and analogous heterocyclic chemistry.

Key Stability Risks:

  • Oxidative Susceptibility: High risk. The molecule contains three sulfur atoms competing for oxidants. Ring sulfur oxidation (sulfoxide formation) and thioamide desulfurization are the primary degradation pathways.

  • Hydrolytic Stability: Moderate. The thioamide bond is kinetically more stable than the corresponding amide but will hydrolyze to 1,4-dithiane-2-carboxylic acid under acidic/basic stress or prolonged aqueous exposure.

  • Conformational Isomerism: The C2-substituent induces axial/equatorial equilibrium, influenced by the anomeric effect of the adjacent S1 atom.

Part 2: Structural & Electronic Basis

Conformational Analysis

The 1,4-dithiane ring predominantly exists in a chair conformation, similar to cyclohexane. However, the C-S bond length (1.82 Å) is longer than C-C (1.54 Å), flattening the ring slightly.

  • The Anomeric Effect: The carbothioamide group at C2 is electronegative. In many S-heterocycles, electronegative substituents at the

    
    -position prefer the axial  orientation due to the anomeric effect (interaction between the substituent's antibonding orbital and the ring sulfur's lone pair).
    
  • Implication: Researchers should expect the axial conformer to be significant in non-polar solvents, while polar solvents may shift the equilibrium to the equatorial form to minimize dipole moments.

Electronic Reactivity

The molecule possesses three nucleophilic sites:

  • S1 & S4 (Ring Sulfurs): "Soft" nucleophiles, prone to oxidation and coordination with soft metals (Ag+, Pd2+).

  • Thioamide Sulfur: Highly nucleophilic; the primary site for S-alkylation (Hantzsch-type reactions) and oxidative desulfurization.

  • Thioamide Nitrogen: Weakly nucleophilic due to resonance delocalization (

    
    ).
    

Part 3: Stability Profile & Degradation Pathways

Oxidative Instability (Critical)

Oxidation is the primary degradation vector. The reaction hierarchy depends on the oxidant strength:

  • Mild Oxidants (e.g., dilute

    
    , air over time):  Preferential oxidation of the ring sulfurs to sulfoxides (S-oxides). This creates chiral centers at S1/S4, leading to complex diastereomeric mixtures (cis/trans sulfoxides).
    
  • Strong Oxidants / Metabolic Conditions (e.g., mCPBA, P450 enzymes):

    • Ring sulfurs convert to sulfones (

      
      ).
      
    • Thioamide sulfur undergoes oxidative desulfurization to the amide (1,4-dithiane-2-carboxamide) or S-oxygenation to a sulfine intermediate.

Hydrolytic Stability

Thioamides are generally more resistant to hydrolysis than amides due to the poor leaving group ability of


 vs 

. However, hydrolysis is catalyzed by:
  • Acid (pH < 3): Protonation of the sulfur increases electrophilicity at the carbonyl carbon.

  • Base (pH > 10): Direct nucleophilic attack by

    
    .
    
  • Heavy Metals: Presence of Hg(II) or Ag(I) drives rapid hydrolysis by precipitating metal sulfides (irreversible).

Reactivity Visualization

ReactivityPathways Start 1,4-Dithiane-2- carbothioamide Sulfoxide 1,4-Dithiane-S-oxide (Mixture of isomers) Start->Sulfoxide Mild Ox (H2O2, Air) Amide 1,4-Dithiane-2- carboxamide Start->Amide Oxidative Desulfurization (Metabolic/Chem) Acid 1,4-Dithiane-2- carboxylic acid Start->Acid Hydrolysis (H+ or OH-) Thiazole Thiazole Derivatives (via Hantzsch cyclization) Start->Thiazole + alpha-Halo ketones Sulfone 1,4-Dithiane-S,S-dioxide (Sulfone) Sulfoxide->Sulfone Strong Ox

Figure 1: Primary degradation and reactive pathways for 1,4-Dithiane-2-carbothioamide.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of this compound in your specific matrix, the following self-validating protocols are recommended.

Protocol: Forced Degradation Stress Testing

Objective: Determine the intrinsic stability limits and identify major degradants.

Materials:

  • Compound: 10 mg 1,4-Dithiane-2-carbothioamide.

  • Solvent: Acetonitrile (ACN) / Water (1:1).

  • Reagents: 0.1M HCl, 0.1M NaOH, 3%

    
    .
    

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution in ACN/Water.

  • Acid Stress: Mix 1 mL stock + 1 mL 0.1M HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Mix 1 mL stock + 1 mL 0.1M NaOH. Incubate at RT for 4 hours (Thioamides are base-sensitive).

  • Oxidative Stress: Mix 1 mL stock + 0.1 mL 3%

    
    . Incubate at RT for 1 hour.
    
  • Analysis: Neutralize samples and analyze via LC-MS/UV (254 nm).

Acceptance Criteria:

  • Recovery > 95% indicates stability.

  • Detection of M+16 peaks (Sulfoxide) or M-16 peaks (Amide conversion) confirms oxidative instability.

Protocol: S-Alkylation Susceptibility (Hantzsch Check)

Objective: Verify reactivity of the thioamide sulfur (crucial if using electrophiles in subsequent steps).

Step-by-Step:

  • Dissolve 0.5 mmol of the carbothioamide in Ethanol (5 mL).

  • Add 0.55 mmol of ethyl bromoacetate (soft electrophile).

  • Reflux for 2 hours.

  • Observation: Formation of a precipitate (HBr salt of the S-alkylated imidothioester) confirms high nucleophilicity of the thioamide sulfur.

  • Note: If this reaction proceeds rapidly, the compound must be protected from alkylating agents during storage.

Stability Testing Workflow Diagram

StabilityWorkflow cluster_Conditions Stress Conditions Sample Sample Prep (1 mg/mL in ACN/H2O) Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1N NaOH, RT) Sample->Base Ox Oxidation (3% H2O2, RT) Sample->Ox Photo Photolysis (UV/Vis, 24h) Sample->Photo Analysis LC-MS Analysis (Identify M+16, M-16) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Result Stability Profile Generation Analysis->Result

Figure 2: Standardized workflow for assessing the stability of thioamide derivatives.

Part 5: Handling and Storage Recommendations

Based on the chemical assessment, the following storage protocols are mandatory to maintain compound integrity (>98% purity):

  • Atmosphere: Store under Argon or Nitrogen . The high susceptibility of the dithiane ring to air oxidation necessitates an inert atmosphere.

  • Temperature: -20°C is recommended. Thermal energy accelerates the conformational flipping and potential autoxidation.

  • Solvent Compatibility:

    • Avoid: Chlorinated solvents (DCM/Chloroform) over long periods, as trace HCl can catalyze hydrolysis, and radical species can initiate oxidation.

    • Preferred: Anhydrous Ethanol or DMSO (for short-term use).

  • Metal Contact: Avoid using metal spatulas (Fe/Ni) if the compound is in solution; use glass or PTFE to prevent catalytic desulfurization.

References

  • Structure & Reactivity of 1,4-Dithianes

    • Luo, Y., et al. (2023). "1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures."[1][2] Beilstein Journal of Organic Chemistry. Link

  • Thioamide Hydrolysis Mechanisms

    • Kuznetsov, A., et al. (2022).[2] "Thioamide N–C(S) Activation by Ground-State-Destabilization." Chemical Science. Link

  • Oxidation of Cyclic Sulfides

    • Drabowicz, J., et al. (2018). "Oxidation of 1,4-dithiane and its derivatives: Stereoselective synthesis of sulfoxides." Current Organic Synthesis. Link

  • General Thioamide Synthesis & Stability

    • Jagodzinski, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 103(1), 197–232. Link

  • Compound Registry

    • PubChem CID 10452 (1,4-Dithiane parent structure data).[3] Link

    • Sigma-Aldrich Product Entry: 1,4-dithiane-2-carbothioamide (CAS 1535972-66-7). Link

Sources

Exploratory

potential applications of 1,4-Dithiane-2-carbothioamide

An In-Depth Technical Guide to the Potential Applications of 1,4-Dithiane-2-carbothioamide Executive Summary 1,4-Dithiane-2-carbothioamide represents a compelling, under-explored scaffold in medicinal chemistry. By mergi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Applications of 1,4-Dithiane-2-carbothioamide

Executive Summary

1,4-Dithiane-2-carbothioamide represents a compelling, under-explored scaffold in medicinal chemistry. By merging the lipophilic, metal-coordinating core of 1,4-dithiane with the pharmacologically active carbothioamide (thioamide) warhead, this molecule offers unique potential as an antitubercular agent, a metal-chelatingophore, and a bioisostere for saturated heterocycles.

This guide analyzes the theoretical and practical utility of this compound.[1][2][3] Unlike standard catalog reagents, this molecule requires a rational design approach to overcome the synthetic challenges associated with the 1,4-dithiane ring (specifically, the instability of its lithiated intermediates). We present a robust synthetic strategy, a structure-activity relationship (SAR) analysis, and detailed protocols for its application in drug discovery and chemosensing.

Chemical Profile & Pharmacophore Analysis

Compound Identity:

  • IUPAC Name: 1,4-Dithiane-2-carbothioamide

  • Core Scaffold: 1,4-Dithiane (a six-membered, saturated heterocycle with two sulfur atoms at positions 1 and 4).

  • Functional Group: Carbothioamide (

    
    ), a bioisostere of the amide group and a known pharmacophore in antimycobacterial drugs.
    

Structural Logic (SAR):

  • The Thioamide "Warhead":

    • Mechanism:[4] In Mycobacterium tuberculosis (Mtb), thioamides (e.g., Ethionamide) are prodrugs. They are activated by the monooxygenase EthA to form an S-oxide intermediate, which then reacts with NAD+ to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking cell wall synthesis.

    • Relevance: 1,4-Dithiane-2-carbothioamide retains this critical activation motif.

  • The 1,4-Dithiane Ring:

    • Lipophilicity: The two sulfur atoms increase logP compared to cyclohexane or dioxane, potentially enhancing passive diffusion across the waxy mycobacterial cell wall.

    • Metal Coordination: The ring sulfurs (soft bases) combined with the thioamide sulfur create a tridentate-like potential for binding soft metals (Cu+, Ag+, Hg2+), relevant for metallo-drug strategies or heavy metal scavenging.

Synthetic Strategy: Overcoming Instability

The Challenge: Direct functionalization of 1,4-dithiane via lithiation is notoriously difficult because the lithiated intermediate tends to undergo


-fragmentation (ring opening), destroying the scaffold.

The Solution: The "Dithiin Reduction" Route We propose a reliable route starting from the unsaturated analog, 1,4-dithiin , which can be metallated stably using Turbo-Hauser bases (Knochel's method), followed by functionalization and selective reduction.

Proposed Synthetic Workflow

SynthesisRoute Start 1,4-Dithiin Step1 2-Lithio-1,4-dithiin (Stable at -40°C) Start->Step1 TMPMgCl·LiCl -40°C, THF Step2 1,4-Dithiin-2-carboxylate Step1->Step2 ClCOOEt (Trapping) Step3 1,4-Dithiin-2-carboxamide Step2->Step3 NH3 / MeOH Aminolysis Step4 1,4-Dithiin-2-carbothioamide Step3->Step4 Lawesson's Reagent or P4S10 Final 1,4-Dithiane-2-carbothioamide Step4->Final H2 / Pd-C or NaBH4 (Selective Reduction)

Figure 1: Proposed synthetic pathway avoiding the ring-fragmentation instability of saturated 1,4-dithianes.

Detailed Protocol (Step-by-Step):

  • Metallation: Treat 1,4-dithiin with TMPMgCl·LiCl (Turbo-Hauser base) in THF at -40°C. Unlike the saturated dithiane, the unsaturated dithiin anion is stabilized by the double bond character.

  • Carboxylation: Quench the anion with ethyl chloroformate to yield ethyl 1,4-dithiin-2-carboxylate .

  • Amidation: React the ester with methanolic ammonia (7N) at room temperature to yield 1,4-dithiin-2-carboxamide .

  • Thionation: Reflux the amide with Lawesson’s Reagent (0.5 equiv) in dry toluene for 2-4 hours. Monitor by TLC for the disappearance of the amide carbonyl stretch (IR: ~1680 cm⁻¹) and appearance of the thiocarbonyl (IR: ~1100-1200 cm⁻¹).

  • Reduction: Perform catalytic hydrogenation (H2, 1 atm) using Pd/C or chemical reduction (NaBH4/AcOH) to reduce the C=C double bonds, yielding the final saturated 1,4-Dithiane-2-carbothioamide .

Application 1: Antitubercular Drug Discovery

The most immediate application of this scaffold is as a "Next-Generation Ethionamide."

Mechanism of Action (MOA): The molecule acts as a prodrug. The 1,4-dithiane ring serves as a lipophilic carrier, while the thioamide is the warhead.

MOA Prodrug 1,4-Dithiane-2-carbothioamide (Prodrug) SOxide S-Oxide Intermediate (Reactive Species) Prodrug->SOxide Activation by EthA EthA EthA Enzyme (Monooxygenase) EthA->SOxide Adduct NAD-Dithiane Adduct SOxide->Adduct Reaction with NAD+ NAD NAD+ NAD->Adduct InhA InhA Inhibition (Enoyl-ACP Reductase) Adduct->InhA Competitive Binding Death Mycolic Acid Synthesis Blocked (Cell Death) InhA->Death

Figure 2: Mechanism of Action (MOA) for thioamide-based antituberculars.

Experimental Protocol: In Vitro EthA Activation Assay To verify if the novel scaffold is a substrate for EthA:

  • Enzyme Prep: Purify recombinant Mtb EthA protein.

  • Reaction Mix: Incubate 100 µM 1,4-Dithiane-2-carbothioamide with 1 µM EthA and 100 µM NADPH in phosphate buffer (pH 7.5).

  • Detection: Monitor the decrease in NADPH absorbance at 340 nm (oxidation of NADPH coupled to drug activation).

  • Control: Run parallel assay with Ethionamide (positive control) and the carboxamide analog (negative control).

Application 2: Heavy Metal Chelation & Sensing

The structure contains three sulfur atoms and one nitrogen, creating a "soft" coordination environment ideal for binding heavy metals like Mercury (Hg²⁺) and Copper (Cu²⁺).

Coordination Chemistry:

  • Binding Mode: The thioamide group typically binds via the Sulfur (S) and Nitrogen (N) atoms. The ring sulfurs at positions 1 and 4 can provide secondary coordination, potentially forming a "pincer-like" complex.

  • Application: Colorimetric sensing of Hg²⁺ in water. Thioamide-metal complexes often exhibit distinct Charge Transfer (CT) bands.

Data: Predicted Metal Affinity

Metal IonHard/Soft CharacterPredicted AffinityPotential Application
Hg²⁺ SoftHighEnvironmental Sensing / Detoxification
Cu⁺/Cu²⁺ Soft/BorderlineHighWilson's Disease (Chelation Therapy)
Zn²⁺ BorderlineModerateMetallo-enzyme inhibition
Ca²⁺ HardLowNone (Selectivity filter)

Application 3: Synthetic Intermediate (Hantzsch Synthesis)

1,4-Dithiane-2-carbothioamide serves as a precursor for constructing complex thiazole-fused heterocycles.

Protocol: Synthesis of 1,4-Dithiane-Thiazole Hybrids

  • Reactants: 1,4-Dithiane-2-carbothioamide (1 equiv) +

    
    -bromoacetophenone (1 equiv).
    
  • Solvent: Ethanol or DMF.

  • Conditions: Reflux for 2-6 hours.

  • Product: 2-(1,4-dithian-2-yl)-4-phenylthiazole.

  • Utility: This fuses the dithiane ring to a thiazole, creating a novel bi-heterocyclic scaffold for fragment-based drug discovery (FBDD).

References

  • Knochel, P., et al. (2011). Functionalization of 1,4-Dithiins via Turbo-Hauser Bases.[3]

    • Source for the lithiation/functionalization str
  • Vannelli, T. A., et al. (2002). The Antituberculosis Drug Ethionamide is Activated by a Flavoprotein Monooxygenase.

    • Source for the EthA activ
  • Luna, I. S., et al. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles.[1][2][5][6]

    • Source for 1,4-dithiane precursor chemistry.
  • Manjunatha, H., et al. (2024). Thioamides in Drug Design: Applications and Bioisosterism.

    • Source for the pharmacological relevance of the carbothioamide group.

Sources

Foundational

The 1,4-Dithiane-2,5-diol Paradigm: A Comprehensive Technical Guide to Sulfur-Containing Synthons in Drug Discovery and Biomaterials

As application scientists, we do not merely mix reagents; we engineer microenvironments to dictate molecular destiny. The utilization of 1,4-dithiane derivatives—specifically 1,4-dithiane-2,5-diol (1,4-DTD)—represents a...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists, we do not merely mix reagents; we engineer microenvironments to dictate molecular destiny. The utilization of 1,4-dithiane derivatives—specifically 1,4-dithiane-2,5-diol (1,4-DTD)—represents a masterclass in this philosophy. This whitepaper synthesizes the mechanistic foundations, pharmaceutical workflows, and biomaterial applications of 1,4-DTD, providing a rigorous, self-validating framework for researchers and drug development professionals.

Mechanistic Foundations: The Ambidentate Nature of 1,4-DTD

At room temperature, 1,4-dithiane-2,5-diol exists as a stable dimer. However, under specific thermal or basic conditions, it undergoes cleavage to generate two equivalents of 2-mercaptoacetaldehyde ()[1].

The causality behind its widespread use lies in its ambidentate reactivity . 2-Mercaptoacetaldehyde possesses both an electrophilic center (the carbonyl carbon) and a nucleophilic center (the sulfhydryl group)[1]. This dual nature allows it to act as a highly versatile synthon in cascade reactions, such as the Gewald reaction to form 2-amino-thiophenes, or sulfa-Michael/aldol sequences to construct complex polysubstituted tetrahydrothiophenes ()[2].

G Dimer 1,4-Dithiane-2,5-diol (Stable Dimer) Monomer 2-Mercaptoacetaldehyde (Reactive Monomer) Dimer->Monomer Thermal/Base Cleavage Electro Electrophilic Carbonyl (Aldehyde) Monomer->Electro Reacts with Amines/Nucleophiles Nucleo Nucleophilic Thiol (Sulfhydryl) Monomer->Nucleo Reacts with Electrophiles Products Sulfur-containing Heterocycles Electro->Products Nucleo->Products

Equilibrium and ambidentate reactivity of 1,4-dithiane-2,5-diol.

Pharmaceutical Workflows: The Lamivudine Synthesis

One of the most critical applications of 1,4-DTD is in the synthesis of Lamivudine (3TC), a potent antiretroviral drug used to treat HIV and Hepatitis B[2]. The synthesis relies on the condensation of 1,4-DTD with a chiral glyoxylate derivative to form an oxathiolane intermediate[2].

Protocol 1: Synthesis of the Oxathiolane Intermediate

Note: This protocol is designed as a self-validating system to ensure stereochemical integrity.

  • Dehydration of Chiral Auxiliary: Begin with a chiral auxiliary, such as L-menthyl glyoxylate. Dehydrate the auxiliary under vacuum to remove ambient moisture, preventing premature hydrolysis of the ester linkage.

  • Acid-Catalyzed Condensation: Suspend the dehydrated glyoxylate and 1,4-DTD in anhydrous toluene. Introduce a catalytic amount of a Lewis or Brønsted acid.

    • Causality: Toluene is selected because it allows for azeotropic distillation. As the condensation proceeds, water is formed. Refluxing the mixture with a Dean-Stark apparatus continuously removes this water, driving the thermodynamic equilibrium strictly toward the 5-hydroxy-[1,3]oxathiolane-2-carboxylic acid ester intermediate[2].

  • Acetylation & Diastereomeric Resolution (Self-Validation Step): Acetylate the crude hydroxyl intermediate. Because the L-menthyl group induces chirality, the resulting product is a mixture of diastereomers. Separate these via fractional crystallization. Validate the optical purity of the desired diastereomer using polarimetry before proceeding to the cytosine coupling step.

G Start L-Menthyl Glyoxylate + 1,4-DTD Condense Acid-Catalyzed Condensation (Toluene, Reflux) Start->Condense Intermediate 5-Hydroxy-oxathiolane Derivative Condense->Intermediate Acetylation Acetylation & Separation (Diastereomeric Resolution) Intermediate->Acetylation Coupling Coupling with Cytosine (TMS-Iodide) Acetylation->Coupling Lamivudine Lamivudine (3TC) Coupling->Lamivudine

Step-by-step synthetic workflow for the antiretroviral drug Lamivudine.

Multicomponent Reactions (MCRs): Peptoid Engineering

Peptoids (N-substituted glycines) offer enhanced resistance to proteolysis compared to traditional peptides. Recent breakthroughs utilize 1,4-DTD as the carbonyl component in the Ugi four-component reaction (Ugi-4CR) to synthesize sulfur-containing peptoids ()[3].

Protocol 2: One-Pot Ugi-4CR Synthesis of Peptoids
  • Imine Formation: In a round-bottom flask, combine 1,4-DTD (0.5 equiv) and a primary amine (1.2 equiv) in methanol[3].

    • Causality: Methanol is crucial here; its protic nature stabilizes the transition state of the imine intermediate through hydrogen bonding, facilitating the rapid consumption of the in situ generated 2-mercaptoacetaldehyde[3].

  • Acidic Activation: Add the carboxylic acid component (1.2 equiv). This protonates the imine, generating a highly electrophilic iminium ion[3].

  • Alpha-Addition and Rearrangement: Introduce the isocyanide (1.0 equiv) in a one-pot manner[3]. The isocyanide undergoes alpha-addition to the iminium ion. Subsequent attack by the carboxylate triggers a Mumm rearrangement, yielding the stable peptoid backbone[3]. Stir at room temperature for 12 hours[3].

  • Spectroscopic Validation (Self-Validation Step): Purify via column chromatography. Validate the structure by comparing experimental FTIR data against Density Functional Theory (DFT) calculations, specifically looking for the C–N vibration modes.

Table 1: DFT-Calculated vs. Experimental Vibrational Frequencies of Synthesized Peptoids

Quantitative validation ensures that the theoretical electronic behavior matches the synthesized reality[3].

Vibration ModeCompoundDFT Calculated (cm⁻¹)Experimental FTIR (cm⁻¹)
C–NPeptoid 5a1455–8221457–846
C–N–CPeptoid 5a995–782959–782
C–H (Aromatic)Peptoid 5a31053063
C–NPeptoid 5b1530–5831520–535
C–H (Aromatic)Peptoid 5b30743074

Data summarized from DFT investigations at the B3LYP/6-311G(d,p) level[3].

G A 1,4-Dithiane-2,5-diol (Carbonyl Source) Mix One-Pot Condensation (Methanol, RT, 12h) A->Mix B Primary Amine B->Mix C Carboxylic Acid C->Mix D Isocyanide D->Mix Peptoid Target Peptoid (Free OH, SH groups) Mix->Peptoid

Ugi-4CR multicomponent synthesis of peptoids using 1,4-DTD.

Polymeric Biomaterials: Aliphatic Random Copolyesters

Beyond small-molecule synthesis, 1,4-DTD serves as a critical monomer in materials science. By incorporating sulfur into the backbone of aliphatic copolyesters, scientists can engineer polymers with tunable thermal properties, high refractive indices, and significant biological activity ()[4].

For example, the synthesis of Poly(1,4-dithiane-2,5-diol dodecanedioate-co-1,12-dodecanediol dodecanedioate) (PDDD) is achieved via a direct melt polycondensation method using titanium tetraisopropoxide as a catalyst[5]. The resulting material exhibits a unique combination of flexibility and bioactivity, making it an excellent candidate for drug delivery systems[5].

Table 2: Biological and Physical Properties of PDDD Copolyester
Property / AssayMethod of CharacterizationObservation / Result
Polymerization DegreeUbbelohde ViscometerHigh inherent viscosity indicating long chain length[5]
CrystallinityX-Ray Diffraction (XRD)Amorphous structure[5]
Thermal FlexibilityDifferential Scanning CalorimetryLower Tg; highly flexible chains ideal for drug delivery[5]
Antioxidant ActivityDPPH Scavenging AssayHigh free radical scavenging potential[5]
CytotoxicityMTT Assay (A549 & Vero cells)Significant anticancer activity; biocompatible with normal cells[5]

Conclusion

The utility of 1,4-dithiane-2,5-diol extends far beyond its simple structure. By understanding the causality of its ambidentate reactivity, application scientists can leverage this synthon to streamline the synthesis of critical antiretrovirals, engineer highly stable peptoids via multicomponent reactions, and design next-generation polymeric biomaterials. Rigorous adherence to self-validating protocols—such as azeotropic distillation for thermodynamic control and DFT-backed spectroscopic validation—ensures that these workflows remain robust, reproducible, and scalable.

References

  • Luna, I. S., et al. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Current Organic Synthesis, 15(8), 1026-1042. Bentham Science Publishers. [Link]

  • Shaheen, M., & Ali, A. (2025). One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. Molecules, 30(11), 2340. MDPI.[Link]

  • Kalpana, B., et al. (2019). 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. Oriental Journal of Chemistry, 35(2), 885-891.[Link]

Sources

Exploratory

Biological Activity of Sulfur-Containing Heterocycles: A Technical Guide for Drug Discovery

Executive Summary Sulfur-containing heterocycles (SCHs) represent a cornerstone of modern medicinal chemistry, ranking among the most privileged scaffolds in FDA-approved therapeutics.[1] Unlike their nitrogen or oxygen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur-containing heterocycles (SCHs) represent a cornerstone of modern medicinal chemistry, ranking among the most privileged scaffolds in FDA-approved therapeutics.[1] Unlike their nitrogen or oxygen counterparts, the sulfur atom introduces unique physicochemical properties—specifically d-orbital participation , lipophilicity modulation , and metabolic reactivity (e.g., S-oxidation)—that are critical for drug-target residence time and membrane permeability.

This technical guide analyzes the biological activity of three primary SCH classes: Thiophenes , Thiazoles , and Benzothiophenes . It synthesizes mechanistic insights with validated experimental protocols, designed to support researchers in lead optimization and biological evaluation.

Structural Diversity & Pharmacophore Analysis[2]

The biological utility of sulfur heterocycles stems from their ability to act as bioisosteres while altering the electronic landscape of a drug molecule.

The "Sulfur Effect" in Ligand Binding
  • Bioisosterism: The thiophene ring is a classic bioisostere of the phenyl ring. However, it is electron-rich (excess

    
    -electrons), making it more susceptible to electrophilic attack and metabolic oxidation.
    
  • Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen. Replacing a furan with a thiophene typically increases LogP, enhancing blood-brain barrier (BBB) penetration—a feature exploited in antipsychotics like Olanzapine .

  • Non-Covalent Interactions: The sulfur atom can engage in "sulfur-aromatic" interactions and act as a weak hydrogen bond acceptor, stabilizing ligand-protein complexes.

Classification of Key Scaffolds

SCH_Classification Root Sulfur-Containing Heterocycles FiveMem 5-Membered Rings Root->FiveMem Fused Fused Systems Root->Fused Thiophene Thiophene (Bioisostere of Phenyl) FiveMem->Thiophene Thiazole Thiazole (Kinase Inhibitor Scaffold) FiveMem->Thiazole Thiadiazole 1,3,4-Thiadiazole (Carbonic Anhydrase Inhibitor) FiveMem->Thiadiazole BenzoT Benzothiophene (SERMs) Fused->BenzoT ThienoPy Thienopyridine (P2Y12 Antagonists) Fused->ThienoPy

Figure 1: Hierarchical classification of biologically active sulfur heterocycles with primary therapeutic applications.

Therapeutic Classes & Mechanisms of Action[3][4][5][6]

Thiophenes & Thienopyridines: The Metabolic Prodrugs

Thiophene is not merely a structural spacer; it often participates directly in the drug's mechanism via metabolic activation.

  • Drug Example: Clopidogrel (Plavix)

  • Mechanism: Clopidogrel is a prodrug. The thiophene ring undergoes oxidative metabolism by CYP450 enzymes (specifically CYP2C19). This oxidation leads to the formation of a thiol active metabolite, which forms a disulfide bridge with the P2Y12 receptor on platelets, irreversibly inhibiting aggregation.

  • Toxicity Note: The metabolic activation of thiophenes can sometimes lead to reactive S-oxides or epoxides, causing idiosyncrasies (e.g., Tienilic acid hepatotoxicity).

Thiazoles: The Kinase Inhibitor "Hinge Binders"

The thiazole ring is ubiquitous in kinase inhibitors due to the nitrogen atom's ability to accept hydrogen bonds from the kinase hinge region.

  • Drug Example: Dasatinib (Sprycel)

  • Mechanism: Used in CML (Chronic Myeloid Leukemia), Dasatinib utilizes its thiazole moiety to bind to the ATP-binding site of the BCR-ABL kinase. The sulfur atom contributes to van der Waals contacts within the hydrophobic pocket.

  • Key Insight: 2-aminothiazole is a privileged scaffold for generating diverse kinase inhibitors.

Benzothiophenes: Estrogen Receptor Modulators (SERMs)

Fusing a benzene ring to thiophene creates a rigid, lipophilic core that mimics the steroid backbone.

  • Drug Example: Raloxifene (Evista)

  • Mechanism: Raloxifene binds to the Estrogen Receptor (ER). The benzothiophene core provides the necessary geometric rigidity to displace the helix 12 of the ER, acting as an antagonist in breast tissue but an agonist in bone.

Mechanistic Pathway: Thiophene Bioactivation

The following diagram illustrates the critical bioactivation pathway of thienopyridine prodrugs, a unique feature of sulfur heterocycles in cardiology.

Clopidogrel_Mechanism Prodrug Clopidogrel (Prodrug) (Thiophene Ring Intact) CYP CYP450 Oxidation (CYP2C19) Prodrug->CYP Phase I Met. Thiolactone 2-Oxo-Clopidogrel (Intermediate) CYP->Thiolactone RingOpen Hydrolysis & Ring Opening Thiolactone->RingOpen ActiveMet Active Thiol Metabolite (Free -SH Group) RingOpen->ActiveMet Target P2Y12 Receptor (Platelet Surface) ActiveMet->Target Covalent Binding Inhibition Disulfide Bond Formation (Irreversible Inhibition) Target->Inhibition

Figure 2: Bioactivation pathway of Clopidogrel, highlighting the critical ring-opening of the thiophene moiety to generate the active thiol species.

Experimental Protocols for Biological Evaluation

To ensure Scientific Integrity , the following protocols are designed with self-validating controls.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: To determine the antiproliferative activity (


) of novel sulfur heterocycles against cancer cell lines (e.g., MCF-7, HepG2).[2]

Methodology:

  • Cell Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Compound Treatment:

    • Prepare stock solutions of SCH derivatives in DMSO.

    • Perform serial dilutions (e.g., 0.1

      
      M to 100 
      
      
      
      M).
    • Validation Step (Controls):

      • Negative Control: 0.1% DMSO (must show 100% viability).

      • Positive Control:[2] Doxorubicin or Staurosporine (must show established

        
        ).
        
      • Blank: Media only (for background subtraction).

  • Incubation: Treat cells for 48h or 72h.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.
    
  • Solubilization: Discard media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine 
    
    
    
    .
Protocol 2: Structure-Activity Relationship (SAR) Validation

When analyzing SCHs, specific substitution patterns dictate activity. Use the table below to guide lead optimization.

HeterocycleSubstitution SiteEffect on ActivityMechanistic Reason
Thiophene C-2 PositionHigh potencyBioisosteric to para-position of phenyl; optimal steric fit.
Thiazole C-2 AmineKinase SelectivityCritical H-bond donor/acceptor motif for hinge binding.
Benzothiophene C-3 LinkerER AffinityFlexible linker at C-3 allows mimickry of steroid side chains.
1,3,4-Thiadiazole C-2/C-5AntimicrobialSymmetry at C-2/C-5 often enhances membrane permeation.

Experimental Workflow Visualization

Assay_Workflow Start Synthesized SCH Library (Thiazoles/Thiophenes) QC Quality Control (NMR, LC-MS > 95% Purity) Start->QC Primary Primary Screen (Single Dose @ 10 µM) QC->Primary Primary->Start Fail (Redesign) HitSel Hit Selection (>50% Inhibition) Primary->HitSel Pass DoseResp Dose-Response (IC50) (MTT / Kinase Assay) HitSel->DoseResp Tox Selectivity Index (Normal vs Cancer Cells) DoseResp->Tox Lead Lead Candidate Tox->Lead High Selectivity

Figure 3: Standardized workflow for the biological evaluation of sulfur-containing heterocycles, emphasizing purity validation and selectivity screening.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: RSC Advances / PubMed Central (2024) URL:[Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Source: Future Medicinal Chemistry / PubMed (2025) URL:[Link]

  • Benzothiophene: Assorted Bioactive Effects. Source: International Journal of Pharmaceutical Sciences (2024) URL:[Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Source: Chemical Research in Toxicology / PubMed (2015) URL:[Link]

  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Source: Journal of Applied Pharmaceutical Science (2011) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Starting Materials for 1,4-Dithiane-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals Introduction 1,4-Dithiane-2-carbothioamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dithiane-2-carbothioamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thioamide functional group in pharmacologically active molecules. Thioamides are known to be isosteres of amides, offering altered electronic properties, hydrogen bonding capabilities, and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed technical overview of the starting materials and synthetic strategies required to produce 1,4-Dithiane-2-carbothioamide, focusing on a logical and efficient two-part synthetic approach.

The synthesis of 1,4-Dithiane-2-carbothioamide is most effectively approached by first constructing the 1,4-dithiane ring with a nitrile substituent at the 2-position, followed by the conversion of the nitrile to the desired carbothioamide. This strategy allows for the use of readily available starting materials and robust, well-established chemical transformations.

Part 1: Synthesis of the Key Intermediate: 1,4-Dithiane-2-carbonitrile

The core of this synthesis is the formation of the 1,4-dithiane ring system. A highly efficient method for this is the reaction of a dithiol with a dihaloalkane. In this case, 1,2-ethanedithiol serves as the sulfur-containing component, and a 2,3-dihalopropionitrile provides the three-carbon backbone with the necessary nitrile functionality.

Starting Materials for 1,4-Dithiane-2-carbonitrile
Starting MaterialStructureRoleKey Considerations
1,2-EthanedithiolHS-CH₂-CH₂-SHDithiol source for ring formationCommercially available, but has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1][2]
2,3-Dihalopropionitrile (e.g., 2,3-Dibromopropionitrile)Br-CH₂-CH(Br)-CNThree-carbon electrophile with nitrile groupA suitable dihalo-compound that can undergo nucleophilic substitution with the dithiol.
Base (e.g., Sodium Ethoxide, Potassium Carbonate)NaOEt, K₂CO₃Promotes deprotonation of the dithiolThe choice of base can influence reaction rate and yield.
Solvent (e.g., Ethanol, DMF)EtOH, DMFProvides a medium for the reactionThe solvent should be inert to the reactants and capable of dissolving the starting materials.
Experimental Protocol: Synthesis of 1,4-Dithiane-2-carbonitrile

This generalized protocol outlines the key steps for the synthesis of 1,4-dithiane-2-carbonitrile from 1,2-ethanedithiol and a 2,3-dihalopropionitrile.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-ethanedithiol and the chosen base in an appropriate solvent.

  • Addition of the Electrophile: Slowly add the 2,3-dihalopropionitrile to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure 1,4-dithiane-2-carbonitrile.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product 1,2-Ethanedithiol 1,2-Ethanedithiol Cyclization Cyclization 1,2-Ethanedithiol->Cyclization 2,3-Dihalopropionitrile 2,3-Dihalopropionitrile 2,3-Dihalopropionitrile->Cyclization Base Base Base->Cyclization Solvent Solvent Solvent->Cyclization Heat Heat Heat->Cyclization 1,4-Dithiane-2-carbonitrile 1,4-Dithiane-2-carbonitrile Cyclization->1,4-Dithiane-2-carbonitrile

Caption: Synthesis of 1,4-Dithiane-2-carbonitrile.

Part 2: Conversion of 1,4-Dithiane-2-carbonitrile to 1,4-Dithiane-2-carbothioamide

The conversion of a nitrile to a primary thioamide is a well-established transformation in organic synthesis. Several methods are available, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction conditions.

Starting Materials for Thionation
ReagentRoleKey Considerations
1,4-Dithiane-2-carbonitrileNitrile PrecursorThe key intermediate synthesized in Part 1.
Hydrogen Sulfide (H₂S)Sulfur SourceA common reagent for this conversion, often used with a base or catalyst.[3] It is a toxic gas and requires special handling.
Lawesson's ReagentThionating AgentA milder alternative to H₂S, suitable for a wide range of substrates.
Phosphorus Pentasulfide (P₄S₁₀)Thionating AgentA powerful thionating agent, often used in pyridine.[4]
Thioacetic AcidSulfur SourceCan be used in the presence of a Lewis acid to convert nitriles to thioamides.[4][5]
Base (e.g., Triethylamine, Pyridine)CatalystOften used to facilitate the addition of the sulfur nucleophile to the nitrile.
Solvent (e.g., Methanol, Ethanol, Pyridine)Reaction MediumThe choice of solvent depends on the thionating agent used.
Experimental Protocol: Thionation of 1,4-Dithiane-2-carbonitrile

This generalized protocol describes the conversion of the nitrile to the thioamide using hydrogen sulfide and a base catalyst.

  • Preparation of the Reaction Mixture: Dissolve 1,4-dithiane-2-carbonitrile in a suitable solvent (e.g., a mixture of methanol and water) in a flask equipped for gas inlet.

  • Addition of Catalyst: Add a catalytic amount of a base, such as an anion-exchange resin in its SH⁻ form.[3]

  • Introduction of Hydrogen Sulfide: Bubble a slow stream of hydrogen sulfide gas through the stirred reaction mixture at room temperature.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 1,4-dithiane-2-carbothioamide.

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Process cluster_3 Final Product 1,4-Dithiane-2-carbonitrile 1,4-Dithiane-2-carbonitrile Thionation Thionation 1,4-Dithiane-2-carbonitrile->Thionation Sulfur Source Sulfur Source (e.g., H₂S, Lawesson's Reagent) Sulfur Source->Thionation Catalyst/Base Catalyst/Base Catalyst/Base->Thionation Solvent Solvent Solvent->Thionation 1,4-Dithiane-2-carbothioamide 1,4-Dithiane-2-carbothioamide Thionation->1,4-Dithiane-2-carbothioamide

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Protocols for 1,4-Dithiane-2-carbothioamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 1,4-Dithiane derivatives are highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

1,4-Dithiane derivatives are highly valued synthons in medicinal chemistry, frequently utilized to construct complex sulfur-containing heterocycles. Specifically, 1,4-Dithiane-2-carbothioamide (CAS: 1535972-66-7) serves as a critical nucleophilic/electrophilic building block. Because the thioamide functional group exhibits enhanced nucleophilicity and unique hydrogen-bonding capabilities compared to its oxoamide counterpart, its precise synthesis is paramount for downstream coupling reactions.

This guide details two highly efficient, field-proven methodologies for synthesizing 1,4-Dithiane-2-carbothioamide, avoiding the traditional, hazardous use of gaseous hydrogen sulfide (H₂S).

Pathway A: Microwave-Assisted Thioamidation of Nitriles

The direct conversion of[1] to a thioamide traditionally requires toxic H₂S gas under high pressure. To circumvent this, we employ a microwave-assisted protocol using aqueous ammonium sulfide ((NH₄)₂S). Causality: Microwave irradiation rapidly accelerates the nucleophilic addition of the sulfide species to the electrophilic carbon of the nitrile, reducing reaction times from hours to minutes while entirely eliminating the need for gaseous H₂S handling[2].

Pathway B: Chromatography-Free Thionation of Amides

For laboratories starting from 1,4-Dithiane-2-carboxamide, thionation via [3] is the gold standard. Causality: LR operates via a Wittig-like mechanism, forming a highly reactive dithiophosphine ylide that undergoes cycloaddition with the amide carbonyl to form a transient thiaoxaphosphetane intermediate, which subsequently collapses to yield the thioamide[4]. Historically, LR protocols are plagued by difficult purifications due to phosphorus-containing byproducts. We resolve this by introducing an ethylene glycol quench. Ethylene glycol selectively decomposes the stoichiometric six-membered-ring byproduct into a highly polarized diethyl thiophosphonate, allowing for simple liquid-liquid phase separation and eliminating the need for silica gel chromatography[5].

Quantitative Method Comparison

The following table summarizes the operational parameters and strategic advantages of both synthetic pathways to aid in route selection based on available laboratory infrastructure.

ParameterPathway A: Microwave-Assisted (NH₄)₂SPathway B: Lawesson's Reagent Thionation
Precursor 1,4-Dithiane-2-carbonitrile1,4-Dithiane-2-carboxamide
Primary Reagent 20% Aqueous (NH₄)₂SLawesson's Reagent (0.6 equiv)
Solvent System Methanol (Polar Protic)Anhydrous Toluene (Non-polar Aprotic)
Thermal Conditions 80 °C (Microwave Irradiation)110 °C (Thermal Reflux)
Reaction Time 15 – 30 minutes3 – 5 hours
Workup Strategy Solvent evaporation, organic extractionEthylene glycol quench, phase separation
Key Advantage Avoids gaseous H₂S, extremely rapidHigh yield, chromatography-free isolation

Synthetic Workflow Visualization

G A 1,4-Dithiane-2-carbonitrile (CAS: 175136-94-4) C Microwave-Assisted Ammonium Sulfide A->C Pathway A B 1,4-Dithiane-2-carboxamide (Precursor) D Lawesson's Reagent (Thionation) B->D Pathway B E 1,4-Dithiane-2-carbothioamide (CAS: 1535972-66-7) C->E D->E

Synthetic pathways for 1,4-Dithiane-2-carbothioamide via nitrile and amide precursors.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis from 1,4-Dithiane-2-carbonitrile

This protocol is designed for rapid library generation and avoids the use of strong bases or pressurized toxic gases.

Step-by-Step Methodology:

  • Reaction Assembly: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1,4-Dithiane-2-carbonitrile (1.0 mmol, 145.25 mg).

  • Reagent Addition: Suspend the nitrile in 3.0 mL of HPLC-grade Methanol. Slowly add 20% aqueous ammonium sulfide ((NH₄)₂S) (2.0 mmol). Causality: Methanol ensures adequate solubility of the nitrile while remaining miscible with the aqueous sulfide source, creating a homogenous reaction environment.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated laboratory microwave synthesizer at 80 °C for 20 minutes.

  • In-Process Validation: Cool the vial to room temperature. Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The reaction is self-validating when the higher Rf spot (nitrile) is completely consumed, replaced by a lower Rf, UV-active spot (thioamide).

  • Workup & Isolation: Transfer the mixture to a round-bottom flask and remove the methanol under reduced pressure. Dilute the remaining aqueous residue with 10 mL Ethyl Acetate and wash with 5 mL of brine.

  • Drying: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1,4-Dithiane-2-carbothioamide. Recrystallize from hot ethanol if ultra-high purity (>98%) is required.

Protocol B: Chromatography-Free Synthesis from 1,4-Dithiane-2-carboxamide

This protocol utilizes Lawesson's Reagent and a specialized quench to eliminate phosphorus waste and column chromatography.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 50 mL two-neck round-bottom flask. Flush with Nitrogen (N₂). Add 1,4-Dithiane-2-carboxamide (1.0 mmol) and dissolve in 5.0 mL of anhydrous Toluene. Causality: Anhydrous conditions are critical as Lawesson's Reagent rapidly hydrolyzes in the presence of moisture, degrading its thionating efficiency[3].

  • Thionation: Add Lawesson's Reagent (0.6 mmol, 242.7 mg) in one portion. Equip the flask with a reflux condenser.

  • Thermal Activation: Heat the mixture to a gentle reflux (110 °C) for 4 hours.

  • In-Process Validation: Monitor via TLC (Dichloromethane:Methanol 95:5). The reaction progresses through a transient amide-thioamide intermediate. Continue refluxing until this intermediate spot completely disappears[5].

  • Ethylene Glycol Quench (Critical Step): Cool the reaction to room temperature. Add 2.0 mL of Ethylene Glycol directly to the toluene mixture and stir vigorously for 30 minutes. Causality: The ethylene glycol selectively attacks and decomposes the unreacted Lawesson's reagent and its six-membered-ring byproducts into highly polar species that partition exclusively into the glycol phase[5].

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to settle. The dense, lower ethylene glycol layer (containing all phosphorus waste) is drained and discarded.

  • Back-Extraction & Recovery: Wash the remaining toluene layer with 5 mL of water, dry over anhydrous MgSO₄, and evaporate under reduced pressure. The resulting solid is pure 1,4-Dithiane-2-carbothioamide, requiring no further chromatographic purification.

References

  • Beilstein Journal of Organic Chemistry - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent URL:[Link]

  • National Institutes of Health (PMC) - A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis URL: [Link]

  • Scilit - Simple Microwave-Assisted Method for the Synthesis of Primary Thioamides from Nitriles URL: [Link]

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 1,4-Dithiane-2-carbothioamide

Introduction 1,4-Dithiane-2-carbothioamide is a heterocyclic compound featuring a 1,4-dithiane ring functionalized with a primary carbothioamide group. While specific literature on this exact molecule is not extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,4-Dithiane-2-carbothioamide is a heterocyclic compound featuring a 1,4-dithiane ring functionalized with a primary carbothioamide group. While specific literature on this exact molecule is not extensively available, its structural motifs—the dithiane heterocycle and the thioamide functional group—are well-studied in organic synthesis, medicinal chemistry, and materials science.[1][2] The thioamide group, in particular, is a bioisostere of the amide bond and has been incorporated into peptides to enhance stability and introduce unique spectroscopic probes.[3][4][5] The 1,4-dithiane moiety serves as a versatile C2-synthon in complex molecular architectures.[2]

Given its potential utility, a robust and comprehensive analytical strategy is paramount for confirming its identity, purity, and stability. This guide provides a multi-technique approach for the in-depth characterization of 1,4-Dithiane-2-carbothioamide, designed for researchers, scientists, and drug development professionals. The protocols herein are built upon established principles for analyzing thioamides and dithiane-containing compounds, ensuring scientific integrity and logical workflow.

Predicted Physicochemical Properties

A foundational step in characterization is the determination of basic physicochemical properties. For novel compounds like 1,4-Dithiane-2-carbothioamide, these are often predicted or initially determined experimentally.

PropertyPredicted Value/Characteristic
Molecular Formula C₅H₉NS₃
Molecular Weight 195.33 g/mol
Appearance Likely a white to pale yellow crystalline solid
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in chloroform, methanol, and acetone.[6]
CAS Number Not available

Overall Analytical Workflow

A multi-faceted analytical approach is essential for unambiguous characterization. The following workflow ensures that structural identity, purity, and thermal stability are all thoroughly assessed.

G cluster_0 Primary Characterization (Structure & Identity) cluster_1 Purity & Quantification cluster_2 Stability & Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) CHN Elemental Analysis (CHN) NMR->CHN FTIR FTIR Spectroscopy HPLC HPLC-UV/MS HPLC->MS TLC TLC TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) Synthesis Synthesized Compound Synthesis->NMR Synthesis->HPLC Synthesis->TGA

Caption: Integrated workflow for the characterization of 1,4-Dithiane-2-carbothioamide.

Spectroscopic Characterization

Spectroscopic techniques provide the fundamental evidence for the compound's covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and connectivity of the molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are recommended for unambiguous assignment.

Expected Spectral Features:

  • ¹H NMR: The spectrum of the 1,4-dithiane ring is often complex due to chair-chair interconversions. Protons on the ring are expected to appear in the δ 2.5-4.5 ppm range.[7][8] The proton on the carbon bearing the carbothioamide group (C2) will likely be a multiplet. The two protons of the primary thioamide (-CSNH₂) are expected to appear as broad singlets in the δ 7.5-9.5 ppm range, and their chemical shift can be solvent-dependent.

  • ¹³C NMR: The thioamide carbon (C=S) is characteristically deshielded and appears significantly downfield, typically in the δ 200–210 ppm range.[3] The carbons of the dithiane ring are expected in the aliphatic region (δ 25-50 ppm).[7]

Atom(s)Predicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
-CSNH₂ 7.5 - 9.5 (broad s, 2H)200 - 210
H-2 3.5 - 4.5 (m, 1H)45 - 55
H-3, H-5, H-6 2.5 - 3.5 (m, 6H)25 - 35

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the compound is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

  • Instrument Setup:

    • Acquire spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more), utilizing techniques like DEPT to aid in distinguishing CH, CH₂, and CH₃ groups.

  • 2D NMR: Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments to confirm proton-proton and proton-carbon connectivities, respectively. An HMBC experiment can reveal long-range correlations.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

Expected Vibrational Bands:

The thioamide group gives rise to several characteristic bands. The so-called "B band," found between 1400-1600 cm⁻¹, is a strong and characteristic absorption for thioamides and involves significant C-N stretching character.[9] The C=S stretching vibration, or "G band," is typically found in the 600-800 cm⁻¹ range.[9]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H Stretching (primary thioamide)3300 - 3100 (two bands)
C-H Stretching (aliphatic)2950 - 2850
C-N Stretching (Thioamide "B band")1550 - 1450[9]
N-H Bending (Thioamide "A and E bands")1650 - 1600[9]
C=S Stretching (Thioamide "G band")800 - 600[9]
C-S Stretching (dithiane ring)700 - 600[10]

Protocol: FTIR Analysis (ATR Method)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Expected Fragmentation Pattern:

Under techniques like Electrospray Ionization (ESI), the compound is expected to show a strong protonated molecular ion peak [M+H]⁺. Tandem MS (MS/MS) can be used to study fragmentation patterns, which might include the loss of the thioamide group or cleavage of the dithiane ring.

G cluster_0 Key Structural Features & Spectroscopic Signatures cluster_1 NMR Signatures cluster_2 FTIR Signatures (cm⁻¹) cluster_3 Mass Spec Signatures mol 1,4-Dithiane-2-carbothioamide Structure H_NMR ¹H NMR -NH₂: ~8-9 ppm (br s) -CH(S)₂: ~3.5-4.5 ppm (m) -CH₂S-: ~2.5-3.5 ppm (m) FTIR -N-H stretch: 3300-3100 -C-N stretch: 1550-1450 -C=S stretch: 800-600 MS HRMS (ESI+) [M+H]⁺: Expected m/z [M+Na]⁺: Possible adduct C_NMR ¹³C NMR -C=S: ~200-210 ppm -CH(S)₂: ~45-55 ppm -CH₂S-: ~25-35 ppm

Caption: Correlation of structural features with expected spectroscopic data.

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Infuse the sample directly or via an LC system.

    • Operate in positive ion mode to detect the [M+H]⁺ adduct.

    • Calibrate the instrument immediately before the run to ensure high mass accuracy (< 5 ppm).

  • Data Acquisition: Acquire data over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to predict possible elemental compositions that match the observed mass. The isotopic pattern for a molecule containing three sulfur atoms should also be verified.

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of the compound and identifying any potential impurities from the synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for purity analysis. Coupling with a mass spectrometer (LC-MS) can aid in identifying impurities.

Protocol: HPLC Method Development

  • Instrument: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient Elution:

    • Start with a gradient of 5% to 95% Solvent B over 20 minutes to screen for impurities.

    • Flow rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the compound has significant absorbance. Thioamides typically have a UV absorption maximum around 265 nm.[3] A photodiode array (PDA) detector is ideal for capturing the full UV spectrum.

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

ParameterRecommended Starting Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 265 nm (or PDA)
Injection Volume 10 µL
Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method for monitoring reaction progress and assessing purity.

Protocol: TLC Analysis

  • Stationary Phase: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. A good starting point is a 70:30 mixture of hexanes:ethyl acetate.

  • Sample Application: Dissolve the sample in a volatile solvent (e.g., chloroform) and spot a small amount onto the TLC plate baseline.

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be effective for sulfur-containing compounds.

Thermal Analysis

Thermal analysis provides information on the compound's melting behavior, polymorphism, and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating the temperature at which the compound begins to decompose.

Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrument Setup:

    • Place the pan in the instrument furnace.

    • Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample at a constant rate, for example, 10 °C/min, from ambient temperature to a temperature beyond its expected decomposition point (e.g., 300 °C).

  • Data Analysis:

    • DSC: The melting point is determined from the onset or peak of the endothermic event.

    • TGA: The decomposition temperature is determined from the onset of mass loss in the TGA curve.

The thermal stability of thioamides can vary, and this information is crucial for determining appropriate storage and handling conditions.[11]

Conclusion

The comprehensive characterization of 1,4-Dithiane-2-carbothioamide requires an integrated analytical approach. By combining data from NMR, MS, and FTIR, the chemical structure can be unequivocally confirmed. Chromatographic techniques like HPLC are essential for establishing purity, while thermal analysis provides vital information about its stability. This suite of techniques provides the necessary data to form a complete Certificate of Analysis, ensuring the quality and reliability of the compound for its intended research or development applications.

References

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

  • Cornea, F., Ivan, L., Segal, E., & Haures, A. (1988). The thermal stability of two substituted thioamides. Journal of Thermal Analysis, 34, 1485-1488. [Link]

  • Tse, Y. H., & Boger, D. L. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3657-3673. [Link]

  • Raj, D. S., & Amalanathan, M. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry, 4(5), 18-23. [Link]

  • Davies, M., & Jones, W. J. (1958). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Journal of the Chemical Society, 955-958. [Link]

  • Hansen, P. E., et al. (2005). Temperature coefficient of NH chemical shifts of thioamides and amides in relation to structure. Magnetic Resonance in Chemistry, 43(9), 737-743. [Link]

  • Miller, S. J., et al. (2022). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry, 87(10), 6656-6666. [Link]

  • Wang, J., et al. (2015). Enantioselective Construction of Chiral Thiazolidine: the asymmetric catalytic [3+2] Annulation of 1,4-dithiane-2,5-diol and ketimines. Chemical Communications, 51(82), 15154-15157. [Link]

  • Miller, S. J., et al. (2022). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to 1,4-Dithiane-2,5-diol. BenchChem.
  • Khan, S. A., et al. (2023). One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. Molecules, 28(11), 4443. [Link]

  • El-Hiti, G. A., et al. (2012). Conformational Analysis of 1,4-Dithiane Derivatives. Asian Journal of Chemistry, 24(12), 5555-5558.
  • Calvano, C. D., et al. (2017). Structural characterization of neutral saccharides by negative ion MALDI mass spectrometry using a superbasic proton sponge as deprotonating matrix. Journal of The American Society for Mass Spectrometry, 28(8), 1648-1657.
  • Taylor & Francis. (2018). Thioamides – Knowledge and References. Taylor & Francis Online. [Link]

  • Iordache, F., et al. (2012). Mass Spectrometry Investigation of some Synthetic Gel-forming Peptides. Revue Roumaine de Chimie, 57(7-8), 677-683.
  • De Luca, L., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(6), 1053-1064. [Link]

  • Beilstein Journals. (2014). Supporting Information Phosphazene-catalyzed desymmetrization of cyclohexadienones by dithiane addition. Beilstein Journals.
  • PIKE Technologies. (n.d.). Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. PIKE Technologies.
  • PubChem. (n.d.). 1,4-Dithiane. National Center for Biotechnology Information. [Link]

  • InTech. (2016).
  • ResearchGate. (n.d.). Figure S28. 1 H NMR signals (600 MHz, 283 K) for bound 1,4-dithiane....
  • ResearchGate. (2021). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles.
  • De Nys, J., & Van der Eycken, E. V. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 219-242. [Link]

  • Suárez, M., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1264-1273. [Link]

  • Dikiy, A. (2024). The Formation Mechanisms and Analytical Utility of [M+2NH4]+ Ions in LC-MS.
  • Chemical Review and Letters. (2026). Synthesis, characterization, and anion recognition of novel bis-macrocyclic diamide compounds. Chemical Review and Letters, 9, 90-97.
  • Wawrzeńczyk, C., et al. (2022). Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity. Scientific Reports, 12(1), 17726. [Link]

  • Google Patents. (1982). Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.

Sources

Method

Harnessing the Synthetic Potential of the 1,4-Dithiane Scaffold: A Guide to the Applications of 1,4-Dithiane-2,5-diol in Organic Synthesis

This technical guide delves into the synthetic utility of the 1,4-dithiane ring system, with a specific focus on the versatile and commercially available building block, 1,4-dithiane-2,5-diol. While literature on 1,4-dit...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide delves into the synthetic utility of the 1,4-dithiane ring system, with a specific focus on the versatile and commercially available building block, 1,4-dithiane-2,5-diol. While literature on 1,4-dithiane-2-carbothioamide is scarce, the principles and applications detailed herein for its diol analogue provide a foundational understanding for researchers, chemists, and drug development professionals interested in leveraging the unique reactivity of this heterocyclic scaffold.

The 1,4-dithiane core, while not as extensively explored as its 1,3-dithiane counterpart, presents a wealth of opportunities for the construction of complex molecular architectures.[1][2] Its derivatives serve as valuable C2-synthons, with the sulfur atoms enabling a range of transformations that are central to modern organic synthesis and medicinal chemistry.[2]

Physicochemical Properties and Synthesis of 1,4-Dithiane-2,5-diol

1,4-Dithiane-2,5-diol is a stable, crystalline solid that serves as the cyclic dimer of the otherwise unstable α-mercaptoacetaldehyde.[3][4] This stability makes it an excellent surrogate for this reactive species in a variety of chemical transformations.

Table 1: Physicochemical and Spectroscopic Data of 1,4-Dithiane-2,5-diol

PropertyValueReference(s)
IUPAC Name 1,4-dithiane-2,5-diol
Synonyms 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer[3]
CAS Number 40018-26-6[3]
Molecular Formula C₄H₈O₂S₂[3]
Molecular Weight 152.24 g/mol [3]
Appearance White to pale yellow powder/crystalline solid[3]
Melting Point 130 °C (decomposes)[3]
Solubility Soluble in polar solvents[3]

A common and scalable synthesis of 1,4-dithiane-2,5-diol involves the reaction of chloroacetaldehyde with sodium hydrosulfide.[3]

Experimental Protocol: Synthesis of 1,4-Dithiane-2,5-diol

Materials:

  • Chloroacetaldehyde solution

  • Sodium hydrosulfide (NaSH)

  • Deionized water

  • Hydrochloric acid (dilute)

  • Ice

Procedure:

  • Prepare an aqueous solution of sodium hydrosulfide and cool it to below 8°C in an ice-water bath.[3]

  • Adjust the pH of the chloroacetaldehyde solution to between 2.5 and 5.0.[3]

  • Simultaneously add the chloroacetaldehyde solution and the remaining sodium hydrosulfide solution dropwise to the reaction vessel, ensuring the temperature is maintained below 25°C to control the exothermic reaction.[3]

  • After the addition is complete, continue stirring the reaction mixture for an additional 40-60 minutes, keeping the temperature below 25°C.[3]

  • Collect the resulting solid product by suction filtration.[3]

  • Wash the crude product with a dilute hydrochloric acid solution, followed by a water wash to remove impurities.[3]

  • Dry the purified 1,4-dithiane-2,5-diol under a vacuum.

Core Application: In Situ Generation of 2-Mercaptoacetaldehyde

The primary synthetic utility of 1,4-dithiane-2,5-diol stems from its ability to generate two equivalents of 2-mercaptoacetaldehyde in situ upon heating or treatment with a base.[3][5] This circumvents the need to handle the volatile and less stable monomer directly.

G cluster_main In Situ Generation of 2-Mercaptoacetaldehyde Dithiane 1,4-Dithiane-2,5-diol Mercaptoacetaldehyde 2 x 2-Mercaptoacetaldehyde Dithiane->Mercaptoacetaldehyde  Base or Heat (Cleavage)

Caption: Cleavage of 1,4-dithiane-2,5-diol.

This reactive intermediate possesses both a nucleophilic thiol group and an electrophilic aldehyde group, making it a versatile two-carbon building block for the synthesis of a wide range of sulfur-containing heterocycles.[4][6]

Applications in Heterocyclic Synthesis

1,4-Dithiane-2,5-diol is a convenient and safer alternative to α-mercapto carbonyl compounds in the Gewald reaction, a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[4] These thiophene derivatives are important scaffolds in medicinal chemistry.

G cluster_gewald Gewald Reaction Workflow Reactants 1,4-Dithiane-2,5-diol + α-Cyano Ketone + Base (e.g., Morpholine) Solvent Solvent (e.g., Ethanol) Reactants->Solvent Reaction Stir at Room Temp or Heat (e.g., 50°C) Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Evaporation Monitoring->Workup Purification Column Chromatography Workup->Purification Product 2-Aminothiophene Derivative Purification->Product G cluster_cascade Sulfa-Michael/Aldol Cascade Reaction Start 1,4-Dithiane-2,5-diol + α,β-Unsaturated Ketone Step1 In Situ Generation of 2-Mercaptoacetaldehyde Start->Step1 Base/Heat Step2 Sulfa-Michael Addition Step1->Step2 Step3 Intramolecular Aldol Condensation Step2->Step3 Product Polysubstituted Tetrahydrothiophene Step3->Product

Sources

Application

Application Note: Transition-Metal-Free Nucleophilic Substitution on 1,4-Dithiane-2-carbothioamide via Ground-State Destabilization

Executive Summary The functionalization of sulfur-rich heterocycles is a persistent challenge in medicinal chemistry and drug development. 1,4-Dithiane-2-carbothioamide presents a unique synthetic hurdle: its primary thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of sulfur-rich heterocycles is a persistent challenge in medicinal chemistry and drug development. 1,4-Dithiane-2-carbothioamide presents a unique synthetic hurdle: its primary thioamide group is natively highly resistant to nucleophilic attack due to strong nN→π*C=S conjugation, and its 1,4-dithiane core acts as a potent catalyst poison for traditional transition-metal-mediated cross-coupling reactions.

This application note details a highly chemoselective, transition-metal-free protocol for the nucleophilic substitution of 1,4-Dithiane-2-carbothioamide. By leveraging Ground-State Destabilization (GSD) through N,N-di-Boc activation, the thioamide bond is sterically twisted, breaking the amidic resonance and rendering the thiocarbonyl carbon highly electrophilic[1]. This self-validating two-step workflow enables direct transamidation, esterification, and C-C bond formation at room temperature.

Scientific Principles & Causality

The Challenge of Thioamide Reactivity

In a standard primary thioamide, the lone pair on the nitrogen atom strongly delocalizes into the π* orbital of the thiocarbonyl group. This nN→π*C=S conjugation is even stronger than in standard oxoamides, making the C=S carbon exceptionally stable and resistant to nucleophilic addition[1]. Furthermore, attempting to force the reaction with transition metals (e.g., Pd, Ni) typically fails here, as the two thioether linkages in the 1,4-dithiane ring strongly coordinate to and poison the metal catalysts.

The Ground-State Destabilization (GSD) Solution

To bypass these limitations, we employ a site-selective N-tert-butoxycarbonylation strategy. Reacting 1,4-Dithiane-2-carbothioamide with excess Boc2O and a DMAP catalyst yields an N,N-di-Boc intermediate[2].

  • Causality of Activation: The extreme steric bulk of the two Boc groups forces the C-N bond to twist out of planarity. This physical distortion prevents the nitrogen lone pair from overlapping with the C=S π* orbital.

  • Electrophilic Shift: Stripped of its resonance stabilization, the ground state of the thioamide is severely destabilized. The thiocarbonyl carbon becomes highly electrophilic—behaving similarly to a highly reactive thioacid chloride—allowing for rapid nucleophilic attack by amines, alcohols, or Grignard reagents without the need for metal catalysts[1].

GSD_Mechanism Substrate 1,4-Dithiane-2- carbothioamide (Stable nN→π*C=S) Activated N,N-di-Boc Intermediate (Twisted C-N Bond) Substrate->Activated Boc2O, DMAP THF, 25°C Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Nucleophile (Nu:) Base (Optional) Product Substitution Product + HN(Boc)2 Tetrahedral->Product Thermodynamic Collapse

Mechanistic pathway of ground-state destabilization and nucleophilic substitution.

Experimental Workflow

The protocol is designed as a self-validating system. The successful isolation of the N,N-di-Boc intermediate in Step 1 confirms the activation of the substrate, ensuring that Step 2 will proceed predictably.

Exp_Workflow Step1 Step 1: N-Activation Mix Thioamide + DMAP in THF Step2 Add Boc2O dropwise at 0°C Stir 15h at 25°C Step1->Step2 Step3 Aqueous Workup & Extraction Isolate N,N-di-Boc Thioamide Step2->Step3 Step4 Step 2: Nucleophilic Addition Mix Activated Thioamide + Nucleophile Step3->Step4 Step5 Add Base (e.g., NaHMDS) if Nu is weak Stir at 25°C Step4->Step5 Step6 Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the two-stage nucleophilic substitution.

Detailed Methodologies

Step 1: Synthesis of N,N-di-Boc-1,4-Dithiane-2-carbothioamide

Note: Primary thioamides require double protection to fully break the resonance. Mono-Boc protection leaves a residual N-H bond that hinders nucleophilic attack[2].

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N2 or Ar).

  • Reagent Loading: Charge the flask with 1,4-Dithiane-2-carbothioamide (2.0 mmol, 1.0 equiv), 4-dimethylaminopyridine (DMAP) (0.10 mmol, 5 mol%), and anhydrous THF (10 mL, 0.20 M)[2].

    • Causality Insight: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with Boc2O, which is essential for overcoming the poor native nucleophilicity of the thioamide nitrogen.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc2O) (6.0 mmol, 3.0 equiv) dropwise with vigorous stirring[2].

  • Incubation: Remove the ice bath and allow the reaction to stir at 25 °C for 15 hours[2].

  • Workup: Dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with distilled water (1 x 30 mL) and brine (1 x 30 mL)[2].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the activated N,N-di-Boc intermediate.

Step 2: Nucleophilic Substitution (Transamidation/Esterification)
  • Preparation: In an oven-dried flask under N2, dissolve the N,N-di-Boc-1,4-Dithiane-2-carbothioamide (1.0 mmol, 1.0 equiv) in anhydrous Toluene or THF (4 mL, 0.25 M)[1].

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine or alcohol) (2.0 equiv)[1].

  • Base Addition (Condition Dependent):

    • For highly nucleophilic aliphatic amines: No base is required.

    • For non-nucleophilic anilines: Add NaHMDS (3.0 equiv) dropwise[1].

    • For alcohols (esterification): Add Cs2CO3 (2.0 equiv) or KHMDS.

  • Reaction: Stir the mixture at 25 °C for 2 to 15 hours (monitor via TLC for the disappearance of the activated intermediate)[1].

  • Workup & Purification: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 15 mL). Combine organic layers, dry over Na2SO4, concentrate, and purify via flash chromatography. The leaving group, HN(Boc)2, is highly soluble and easily separated during chromatography.

Quantitative Data & Reaction Scope

The following table summarizes expected parameters for the nucleophilic substitution of the activated 1,4-dithiane-2-carbothioamide based on established GSD kinetics[1].

Nucleophile ClassExample ReagentBase RequirementReaction TimeExpected Yield Range
Aliphatic Amines Morpholine, BenzylamineNone (or mild base)2 - 5 h85 - 95%
Aromatic Amines 4-Toluidine, AnilineNaHMDS (3.0 equiv)12 - 15 h75 - 90%
Alcohols 4-Methoxyphenol, EthanolCs2CO3 or KHMDS15 - 24 h70 - 85%
Carbon Nucleophiles Grignard Reagents (R-MgX)None1 - 3 h60 - 80%

Analytical Characterization & Troubleshooting

  • Confirming Activation (Step 1): Successful N,N-di-Boc activation is easily confirmed via 1H NMR. The broad singlet corresponding to the primary thioamide NH2 protons (~7.0-8.0 ppm) will completely disappear, replaced by a massive 18-proton singlet near 1.4-1.5 ppm corresponding to the two tert-butyl groups.

  • Preserving the Dithiane Ring: The 1,4-dithiane ring is sensitive to oxidation. Ensure all solvents are thoroughly degassed and anhydrous. Do not use oxidizing workup conditions (e.g., peroxides or bleach), as this will rapidly convert the dithiane thioethers into sulfoxides or sulfones.

References

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation Angewandte Chemie International Edition[Link]

  • Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Sources

Method

Application Note: 1,4-Dithiane-2-carbothioamide in Medicinal Chemistry

Executive Summary 1,4-Dithiane-2-carbothioamide is a specialized heterocyclic building block utilized primarily for the introduction of the 1,4-dithiane motif into bioactive scaffolds. Unlike the ubiquitous 1,3-dithiane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dithiane-2-carbothioamide is a specialized heterocyclic building block utilized primarily for the introduction of the 1,4-dithiane motif into bioactive scaffolds. Unlike the ubiquitous 1,3-dithiane (used for umpolung chemistry), the 1,4-dithiane system serves as a structural isostere for cyclohexane or piperazine rings, offering altered lipophilicity (


) and metabolic stability profiles due to the presence of two sulfur atoms.

The primary utility of this carbothioamide lies in its role as a precursor for Hantzsch Thiazole Synthesis . By reacting with


-haloketones, it facilitates the rapid construction of 2-(1,4-dithian-2-yl)thiazoles , a fused heterocyclic system investigated for antimicrobial and enzyme-inhibitory activity. This guide details the synthesis of the scaffold, its downstream application, and the mechanistic rationale for its use in drug design.

Chemical Profile & Structural Significance[1][2][3][4]

PropertyDescription
Chemical Structure Six-membered saturated ring with sulfur at positions 1 and 4; thioamide group at position 2.
Molecular Formula

Key Functionality Thioamide (

):
Acts as a 1,3-binucleophile (S-N donor) for heterocyclization.
Medicinal Value Bioisosterism: The thioamide bond resists proteolytic cleavage better than amides. Lipophilicity: The dithiane ring increases lipid solubility compared to dioxane or piperazine analogs.

Experimental Protocols

Protocol A: Synthesis of 1,4-Dithiane-2-carbothioamide

Rationale: This compound is rarely available in bulk commercial quantities. The following protocol describes its synthesis from 1,4-dithiane-2-carbonitrile using a magnesium-catalyzed thionation, which avoids the use of toxic


 gas.

Reagents:

  • 1,4-Dithiane-2-carbonitrile (1.0 equiv)

  • Sodium Hydrosulfide (NaSH) (2.0 equiv)

  • Magnesium Chloride (

    
    ) (1.0 equiv)
    
  • Solvent: Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dithiane-2-carbonitrile (10 mmol) in DMF (20 mL).

  • Activation: Add

    
     (10 mmol) to the solution. The 
    
    
    
    ion coordinates with the nitrile nitrogen, increasing the electrophilicity of the cyano carbon.
  • Thionation: Add NaSH (20 mmol) in a single portion. The mixture will likely turn green/yellow.

  • Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The nitrile spot (

    
    ) should disappear, and a more polar thioamide spot (
    
    
    
    ) should appear.
  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the precipitate. If no solid forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water.

Yield Expectation: 85–92%

Protocol B: Application – Hantzsch Thiazole Synthesis

Rationale: This reaction fuses the dithiane scaffold to a thiazole ring, creating a "privileged structure" chimera common in fragment-based drug discovery.

Reagents:

  • 1,4-Dithiane-2-carbothioamide (1.0 equiv)

  • 
    -Bromoacetophenone (or derivative) (1.0 equiv)
    
  • Solvent: Ethanol (absolute)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,4-Dithiane-2-carbothioamide (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add

    
    -bromoacetophenone (1.0 mmol) dropwise at room temperature.
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Observation: The reaction often precipitates the hydrobromide salt of the thiazole upon cooling.

  • Isolation: Cool to room temperature. Filter the solid product.

  • Neutralization (Optional): If the free base is required, suspend the solid in water and adjust pH to 8–9 with saturated

    
     solution, then extract with DCM.
    

Mechanistic Visualization

The following diagram illustrates the activation of the nitrile precursor and the subsequent heterocyclization to the thiazole drug scaffold.

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Hantzsch Cyclization Nitrile 1,4-Dithiane- 2-carbonitrile Mg_Complex Mg-Activated Intermediate Nitrile->Mg_Complex + MgCl2 Thioamide 1,4-Dithiane- 2-carbothioamide Mg_Complex->Thioamide + NaSH (Nucleophilic Attack) Thioimidate S-Alkylated Intermediate Thioamide->Thioimidate + Haloketone (S-Alkylation) Haloketone α-Haloketone (Electrophile) Thiazole 2-(1,4-Dithian-2-yl) thiazole Thioimidate->Thiazole - H2O (Cyclodehydration)

Caption: Pathway from nitrile precursor to bioactive thiazole scaffold via Mg-catalyzed thionation and Hantzsch cyclization.

Comparative Analysis of Thioamide Synthesis Methods

When synthesizing 1,4-Dithiane-2-carbothioamide, the choice of thionating agent is critical for yield and safety.

MethodReagentsYieldSafety ProfileSuitability for Dithianes
Traditional

(gas) /

60–70%High Risk (Toxic gas)Low (Hard to control)
Lawesson's Lawesson's Reagent80–90%Moderate (Strong odor)Good (From Amide precursor)
Mg-Catalyzed

85–95% High Safety (No gas)Excellent (From Nitrile)
P4S10

/ Pyridine
50–65%Moderate (Harsh conditions)Poor (Potential ring opening)

References

  • Kaboudin, B., Elhamifar, D., & Farjadian, F. (2006).[1] A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles.[1] Organic Preparations and Procedures International, 38(4), 412–417.[1]

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles (Hantzsch Synthesis).[3]

  • Inamori, Y., et al. (2001). Phytogrowth-inhibitory and antibacterial activities of 2,5-dihydroxy-1,4-dithiane and its derivatives. Bioorganic & Medicinal Chemistry, 9(5), 1123-1132.

Sources

Application

Application Note: 1,4-Dithiane-2-carbothioamide as a Strategic C-S-N Synthon for Novel Heterocycle Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Scaffold Hopping, and Bioisostere Generation Executive Summary The synthesis of sulfur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Scaffold Hopping, and Bioisostere Generation

Executive Summary

The synthesis of sulfur-rich, non-aromatic heterocycles has become a cornerstone strategy in modern drug discovery, primarily to escape "flatland" (planar aromatic rings) and improve metabolic stability. 1,4-Dithiane-2-carbothioamide (CAS: 1535972-66-7) is a highly versatile, commercially available building block that bridges the conformational uniqueness of the 1,4-dithiane ring with the robust reactivity of a carbothioamide group.

This application note provides a comprehensive, field-proven guide to utilizing 1,4-dithiane-2-carbothioamide in the synthesis of novel 1,4-dithian-2-yl-substituted heterocycles. By leveraging the dual nucleophilic/electrophilic nature of the thioamide moiety, researchers can rapidly construct complex thiazole and thiadiazole architectures [1].

Mechanistic Rationale & Stereoelectronics

The 1,4-Dithiane Scaffold

Unlike its well-known 1,3-dithiane counterpart (a classic umpolung reagent), the 1,4-dithiane ring is primarily utilized for its structural properties[2]. It adopts a stable chair conformation, presenting sulfur atoms that can engage in


-hole interactions with biological targets. Incorporating this ring into drug candidates often enhances lipophilicity while maintaining a high fraction of sp³ carbons (

), which correlates with improved clinical success rates.
Thioamide Reactivity and Causality

The carbothioamide group (–C(=S)NH₂) is a privileged precursor for heterocycle synthesis due to its ambidentate nucleophilicity [3].

  • Kinetic S-Attack: Sulfur is a highly polarizable, "soft" nucleophile. In the presence of

    
    -haloketones, the initial 
    
    
    
    displacement occurs exclusively at the sulfur atom, forming a transient thioimidate intermediate.
  • Thermodynamic N-Cyclization: Following S-alkylation, the adjacent nitrogen atom (now part of an activated iminium/enamine system) undergoes intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting cyclic hemiaminal is unstable and rapidly dehydrates to form the fully aromatized thiazole ring.

This highly ordered sequence—often referred to as the Hantzsch thiazole synthesis—is self-validating; the formation of water and hydrogen halide drives the reaction to completion, while the distinct solubility profile of the protonated intermediate allows for straightforward purification [4].

Mechanism A 1,4-Dithiane-2-carbothioamide (Thioamide Synthon) C S-Alkylation Intermediate (Thioimidate) A->C + B α-Haloketone (Electrophile) B->C D Intramolecular N-Attack (Ring Closure) C->D Heat / Protic Solvent E Dehydration (-H2O) D->E F 2-(1,4-Dithian-2-yl)thiazole (Target Heterocycle) E->F Aromatization

Caption: Mechanistic pathway of the Hantzsch cyclization for 1,4-dithian-2-yl thiazoles.

Experimental Workflows & Protocols

The following protocols have been optimized for yield, scalability, and ease of purification.

Workflow Start 1,4-Dithiane-2-carbothioamide Path1 React with α-Haloketones (EtOH, 80°C) Start->Path1 Path2 React with Hydrazonoyl Halides (Dioxane/TEA, 90°C) Start->Path2 Workup1 Na2CO3 Quench & Filtration Path1->Workup1 Workup2 Aqueous Extraction & Recrystallization Path2->Workup2 Product1 2-(1,4-Dithian-2-yl)thiazoles Workup1->Product1 Product2 5-(1,4-Dithian-2-yl)-1,3,4-thiadiazoles Workup2->Product2

Caption: Experimental workflow for synthesizing diverse 1,4-dithian-2-yl heterocycles.

Protocol A: Synthesis of 2-(1,4-Dithian-2-yl)thiazoles via Hantzsch Cyclization

Causality of Design: Polar protic solvents (like ethanol) are chosen to stabilize the polar transition state during the initial


 attack. The reaction generates hydrobromic or hydrochloric acid, which protonates the newly formed thiazole, keeping it in solution. A mild basic workup (5% 

) neutralizes the salt, driving the precipitation of the free-base product for easy isolation without chromatography [4].

Materials:

  • 1,4-Dithiane-2-carbothioamide (1.0 equiv, 5.0 mmol)

  • 
    -Bromoketone (e.g., 2-bromoacetophenone) (1.1 equiv, 5.5 mmol)
    
  • Absolute Ethanol (15 mL)

  • 5% Aqueous

    
     solution (30 mL)
    

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1,4-dithiane-2-carbothioamide (5.0 mmol) in 15 mL of absolute ethanol.

  • Electrophile Addition: Add the

    
    -bromoketone (5.5 mmol) portion-wise at room temperature. A slight exotherm may be observed as the S-alkylation initiates.
    
  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) in an oil bath. Stir for 2–4 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The thioamide starting material is UV-active and stains brown with iodine. Ensure complete consumption of the thioamide.

  • Workup & Precipitation: Remove the flask from heat and allow it to cool to ambient temperature. Slowly pour the reaction mixture into a beaker containing 30 mL of 5%

    
     under vigorous stirring. The neutralization of the hydrobromide salt will cause the free-base thiazole to precipitate rapidly.
    
  • Isolation: Filter the resulting suspension through a Büchner funnel. Wash the filter cake with cold distilled water (2 × 10 mL) to remove residual inorganic salts, followed by cold hexanes (10 mL) to remove unreacted ketone.

  • Validation: Dry the solid under a vacuum. Confirm the structure via

    
     NMR (look for the diagnostic thiazole C5-H singlet around 
    
    
    
    7.2–7.8 ppm) and LC-MS.
Protocol B: Synthesis of 5-(1,4-Dithian-2-yl)-1,3,4-thiadiazoles

Causality of Design: To access 1,3,4-thiadiazoles, the thioamide must react with a bis-electrophilic nitrogen source, such as a hydrazonoyl chloride. Triethylamine (TEA) is required in situ to generate the reactive nitrilimine intermediate from the hydrazonoyl chloride, which then undergoes a 1,3-dipolar cycloaddition-like sequence with the thioamide S and N atoms.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4-dithiane-2-carbothioamide (5.0 mmol) and the selected hydrazonoyl chloride (5.0 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Base Addition: Dropwise, add Triethylamine (1.5 equiv, 7.5 mmol). A white precipitate of TEA·HCl will form immediately, indicating the generation of the nitrilimine.

  • Heating: Heat the mixture to 90 °C for 6 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture, filter off the TEA·HCl salts, and concentrate the filtrate in vacuo.

  • Purification: Partition the residue between EtOAc and water. Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from hot ethanol.
    

Data Presentation & Optimization

The choice of solvent and base significantly impacts the yield and purity of the Hantzsch cyclization. Table 1 summarizes the optimization data for the reaction of 1,4-dithiane-2-carbothioamide with 2-bromoacetophenone.

Table 1: Optimization of Hantzsch Cyclization Conditions

EntrySolventAdditive / BaseTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
1DichloromethaneNone252415%Low (intermediates present)
2MethanolNone65478%>95%
3 Ethanol None 80 2 92% >98%
4EthanolTriethylamine (1 eq)80265%Moderate (side products)
5Water/EtOH (1:1)Ultrasonic Irrad.40185%>95%

Note: Entry 3 represents the optimal self-validating condition. The addition of exogenous base (Entry 4) during the heating phase prematurely neutralizes the intermediate, occasionally leading to side reactions (e.g., epoxide formation from the haloketone) and lower yields.

References

  • 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures Beilstein Journal of Organic Chemistry URL:[Link]

  • Thioamides as Useful Synthons in the Synthesis of Heterocycles Chemical Reviews URL:[Link]

  • Hantzsch Thiazole Synthesis Chem Help Asap URL:[Link]

  • Hantzsch Thiazole Synthesis Mechanism and Scope SynArchive URL:[Link]

Method

Application Note: Orthogonal Functionalization of the 1,4-Dithiane-2-carbothioamide Scaffold

Introduction & Strategic Utility For medicinal chemists and drug development professionals, the 1,4-dithiane-2-carbothioamide ring (CAS 1535972-66-7) represents a highly versatile, sulfur-rich bifunctional scaffold. Satu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

For medicinal chemists and drug development professionals, the 1,4-dithiane-2-carbothioamide ring (CAS 1535972-66-7) represents a highly versatile, sulfur-rich bifunctional scaffold. Saturated sulfur heterocycles are increasingly prioritized in drug discovery to increase the fraction of sp3-hybridized carbons (Fsp3) while modulating lipophilicity. This application note details the orthogonal functionalization of this scaffold along two distinct vectors: the exocyclic carbothioamide moiety and the endocyclic 1,4-dithiane core.

Mechanistic Causality in Scaffold Functionalization

Vector A: Carbothioamide Cyclization (Hantzsch Pathway)

The carbothioamide group (-C(=S)NH₂) is a potent bis-nucleophile. Functionalization at this site is most effectively achieved via the Hantzsch thiazole synthesis, reacting the thioamide with α-haloketones to yield 2-(1,4-dithian-2-yl)thiazole derivatives[1]. Causality: The soft, highly polarizable sulfur atom of the thioamide selectively attacks the electrophilic α-carbon of the haloketone, displacing the halide. Subsequent intramolecular attack by the nitrogen onto the carbonyl carbon forms a cyclic intermediate. Thermal dehydration then drives the aromatization of the thiazole ring. While this reaction can proceed uncatalyzed, the addition of a base (e.g., triethylamine) neutralizes the hydrohalic acid byproduct, preventing the protonation of the thioamide nitrogen and drastically accelerating the cyclodehydration step[2].

Vector B: Dithiane Ring C–H Activation (Photoredox Pathway)

Direct functionalization of the saturated 1,4-dithiane ring is traditionally challenging. The use of strong bases (e.g., organolithiums) to deprotonate the α-position often triggers a rapid β-fragmentation pathway, destroying the heterocycle[3]. Causality: To bypass this anionic instability, modern protocols utilize photoredox catalysis to generate a sulfur-stabilized carbon radical. By using a photocatalyst (e.g., Ir(ppy)₃) and a hydrogen atom transfer (HAT) agent, a neutral α-thio radical is generated under mild conditions. This nucleophilic radical readily undergoes intermolecular addition to electron-deficient alkenes (Michael acceptors), allowing for direct C–C bond formation without compromising the integrity of the dithiane ring[4].

Workflow Visualization

G cluster_0 Vector A: Carbothioamide Functionalization cluster_1 Vector B: Ring C-H Functionalization Scaffold 1,4-Dithiane-2-carbothioamide (Bifunctional Scaffold) Hantzsch Hantzsch Cyclization (α-Haloketones + Base) Scaffold->Hantzsch S-Nucleophilic Attack Photoredox Photoredox Catalysis (Ir(ppy)3 + Blue LED) Scaffold->Photoredox α-S Radical Generation Thiazole 2-(1,4-Dithian-2-yl)thiazoles (Target A) Hantzsch->Thiazole Cyclodehydration Alkylated C3-Alkylated Dithianes (Target B) Photoredox->Alkylated Radical Trapping

Divergent functionalization pathways of the 1,4-dithiane-2-carbothioamide scaffold.

Quantitative Reaction Optimization

The following table summarizes the optimization data for the Hantzsch cyclization (Vector A), demonstrating the critical role of base and solvent selection in driving the reaction to completion[2].

EntrySolventCatalyst / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1THFNone661652Slow cyclization due to HBr accumulation.
21,4-DioxaneNone90868Higher temp accelerates dehydration, moderate yield.
3EthanolNone781245Protic solvent aids stabilization, but acidic pH stalls reaction.
4 Ethanol Triethylamine (1.2 eq) 78 4 89 Optimal: Base neutralizes HBr; rapid cyclodehydration.
5EthanolTriethylamine (1.2 eq)252430Insufficient thermal energy for the final dehydration step.

Self-Validating Experimental Protocols

Protocol A: Base-Accelerated Hantzsch Thiazole Synthesis

Objective: Construct a 2-(1,4-dithian-2-yl)thiazole derivative via carbothioamide cyclization.

  • Initiation: Suspend 1,4-dithiane-2-carbothioamide (5.0 mmol, 1.0 eq) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Causality: Ethanol is selected as a polar protic solvent to stabilize the highly polar transition state during the initial nucleophilic attack of the sulfur atom.

  • Electrophile Addition: Add 2-bromoacetophenone (5.5 mmol, 1.1 eq) dropwise at room temperature. Stir for 15 minutes.

    • Self-Validation Checkpoint: The opaque suspension will begin to clear into a homogenous solution as the acyclic thioimidate intermediate forms.

  • Base Catalysis: Inject triethylamine (6.0 mmol, 1.2 eq) into the mixture.

    • Causality: TEA acts as an acid scavenger, neutralizing the generated HBr. This prevents the protonation of the thioamide nitrogen, maintaining its nucleophilicity for the subsequent intramolecular cyclization[2].

  • Cyclodehydration: Affix a reflux condenser and heat the mixture to 78°C for 4 hours.

    • Causality: Thermal energy drives the elimination of water, aromatizing the newly formed thiazole ring.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 7:3).

    • Self-Validation Checkpoint: The highly polar carbothioamide starting material (low

      
      ) will disappear entirely, replaced by a distinct, UV-active, less polar thiazole product spot (higher 
      
      
      
      ).
  • Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and purify via silica gel chromatography.

Protocol B: Photoredox-Catalyzed C-H Alkylation of the Dithiane Ring

Objective: Direct C3-alkylation of the 1,4-dithiane core utilizing radical chemistry to avoid anionic β-fragmentation[3],[4].

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 1,4-dithiane-2-carbothioamide (2.0 mmol, 1.0 eq), Ir(ppy)₃ (0.04 mmol, 2 mol%), and quinuclidine (0.4 mmol, 20 mol%) in 10 mL of anhydrous DMSO.

    • Causality: Quinuclidine acts as a hydrogen atom transfer (HAT) catalyst, working synergistically with the iridium photocatalyst to abstract a hydrogen atom from the dithiane ring.

  • Degassing (Critical Step): Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet-state quencher. Failing to remove O₂ will quench the excited Ir(ppy)₃* state and scavenge the carbon-centered radicals, completely halting the reaction.

  • Acceptor Addition: Backfill the Schlenk tube with Argon and add methyl acrylate (6.0 mmol, 3.0 eq) via a gas-tight syringe.

    • Causality: An excess of the electron-deficient alkene ensures efficient trapping of the nucleophilic α-thio radical before unwanted radical dimerization can occur.

  • Irradiation: Place the tube 5 cm away from a 34W Blue LED array (

    
     = 450 nm) and stir at room temperature for 16 hours.
    
    • Causality: Blue light provides the exact photon energy required to excite Ir(ppy)₃ to its long-lived triplet state, initiating the single-electron transfer (SET) cascade.

  • In-Process Control (IPC):

    • Self-Validation Checkpoint: The initial bright yellow solution of the Ir-complex will temporarily darken to a deep amber as the catalytic cycle turns over. ¹H NMR of a crude reaction aliquot will confirm success via the disappearance of one dithiane α-proton signal (multiplet, ~3.0 ppm) and the appearance of aliphatic ester side-chain signals.

  • Isolation: Dilute the mixture with water and extract with diethyl ether (3x). Wash the combined organics with brine to remove DMSO, dry over MgSO₄, and concentrate for column chromatography.

References

  • Title: 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids Source: Molecules (MDPI) / PubMed Central URL: [Link]

Sources

Application

Application Note: 1,4-Dithiane-2-carbothioamide as a Strategic Building Block for Thiazole-Based Therapeutics

Executive Summary 1,4-Dithiane-2-carbothioamide (CAS: 1535972-66-7) is a highly specialized, sulfur-rich heterocyclic building block utilized in advanced organic synthesis and drug discovery[1]. Characterized by a satura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dithiane-2-carbothioamide (CAS: 1535972-66-7) is a highly specialized, sulfur-rich heterocyclic building block utilized in advanced organic synthesis and drug discovery[1]. Characterized by a saturated 1,4-dithiane ring appended to a reactive carbothioamide moiety, this compound serves as a bifunctional precursor. The 1,4-dithiane system is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity and act as a transition-metal chelator, while the carbothioamide group provides a highly predictable, regioselective handle for constructing complex 5-membered heterocycles, particularly thiazoles and thiadiazoles[2].

This application note provides researchers with mechanistically grounded, self-validating protocols for deploying 1,4-dithiane-2-carbothioamide in the synthesis of functionally diverse thiazole derivatives.

Mechanistic Rationale & Structural Dynamics

The utility of 1,4-dithiane-2-carbothioamide stems from the electronic properties of the carbothioamide group (-C(=S)NH₂), which acts as a classic bis-nucleophile in the Hantzsch thiazole synthesis.

Causality of Reactivity:

  • S-Alkylation (Kinetic Control): The sulfur atom of the carbothioamide is highly polarizable and acts as a "soft" nucleophile. When introduced to a bis-electrophile (such as an α-haloketone or α-haloester), the sulfur rapidly attacks the sp³ hybridized α-carbon via an S_N2 mechanism, displacing the halide[3].

  • Intramolecular Cyclization: The resulting thioether intermediate brings the basic nitrogen into close spatial proximity with the electrophilic carbonyl carbon. Driven by the entropic advantage of ring closure, the nitrogen attacks the carbonyl, forming a hydroxythiazoline intermediate[4].

  • Aromatization (Thermodynamic Control): The system undergoes rapid dehydration (loss of H₂O) to achieve the thermodynamically stable, fully conjugated aromatic thiazole ring[3].

Reaction Pathway Visualization

G A 1,4-Dithiane-2-carbothioamide (Bis-Nucleophile) C S-Alkylation Intermediate (Thioether Formation) A->C Nucleophilic Attack (S to C-α) B α-Haloketone (Bis-Electrophile) B->C Halide Leaving Group D Hydroxythiazoline (Intramolecular Cyclization) C->D N-Attack on C=O E 2-(1,4-Dithian-2-yl)thiazole (Aromatized Product) D->E Dehydration (-H2O)

Mechanistic pathway of Hantzsch thiazole synthesis using 1,4-Dithiane-2-carbothioamide.

Experimental Protocols

Protocol A: Standard Synthesis of 2-(1,4-Dithian-2-yl)thiazoles

This protocol details the condensation of 1,4-dithiane-2-carbothioamide with an α-haloketone to yield a 2,4-disubstituted thiazole[2].

  • Self-Validating System: The reaction's progress can be tracked via FTIR. The disappearance of the distinct carbothioamide C=S stretch (~1050 cm⁻¹) and the emergence of the thiazole C=N stretch (~1600 cm⁻¹) confirm successful cyclization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 mmol of 1,4-dithiane-2-carbothioamide in 10 mL of anhydrous ethanol.

  • Electrophile Addition: Add 1.1 mmol of the selected α-haloketone (e.g., 2-bromoacetophenone) dropwise at room temperature.

  • Acid Neutralization (Critical Step): Add 1.5 mmol of pyridine. Causality: The Hantzsch reaction generates hydrobromic acid (HBr) as a byproduct. While thiazole formation can be acid-catalyzed, excess unneutralized HBr can lead to the degradation or ring-opening of the sensitive 1,4-dithiane moiety. Pyridine acts as an acid scavenger to protect the building block[5].

  • Thermal Cyclization: Heat the mixture to reflux (78 °C) for 3 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to afford the pure 2-(1,4-dithian-2-yl)thiazole derivative.

Protocol B: One-Pot Synthesis of 4-Hydroxythiazole-5-carboxamides

Recent advancements have demonstrated that carbothioamides can react directly with monobromomalonamide to form highly functionalized 4-hydroxythiazole-5-carboxamides—motifs frequently found in kinase inhibitors and TRPM8 antagonists[4].

Step-by-Step Methodology:

  • Reagent Mixing: Combine 1,4-dithiane-2-carbothioamide (1.0 mmol) and 2-bromopropanediamide (1.0 mmol) in 10 mL of absolute ethanol.

  • Base-Driven Aromatization: Add 4.0 equivalents of pyridine. Causality: After the initial S-alkylation and cyclization, the intermediate requires deprotonation at the α-carbon of the amide to release ammonia (NH₃) and achieve aromatization. The high equivalent of pyridine ensures this deprotonation occurs rapidly[4].

  • Reflux & Precipitation: Reflux the mixture for 6 hours. Observation: The target 4-hydroxythiazole-5-carboxamide derivative is typically insoluble in hot ethanol and will precipitate during the reaction. According to Le Chatelier's principle, this continuous precipitation drives the reaction equilibrium forward, maximizing yield[4].

  • Isolation: Cool the flask to room temperature, filter the precipitate under vacuum, and wash sequentially with cold ethanol and diethyl ether to yield the analytically pure product without the need for chromatography.

Process Optimization Data

The following table summarizes the optimization parameters for the condensation of 1,4-dithiane-2-carbothioamide with α-haloketones (Protocol A), highlighting the causality behind solvent and base selection.

SolventBase / AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
EthanolNone78 (Reflux)845Sluggish dehydration; acidic byproducts cause partial degradation of the dithiane ring.
Ethanol Pyridine (1.5 eq) 78 (Reflux) 3 88 Optimal. Rapid S-alkylation; pyridine neutralizes HBr, protecting the dithiane core.
DMFK₂CO₃ (2.0 eq)80275Fast conversion, but high boiling point of DMF complicates product isolation during workup.
DCMTriethylamine (1.5 eq)25 (RT)2430Insufficient thermal energy to drive the final dehydration/aromatization step.

References

  • Synthesis and antioxidant activity study of carbothioamide and their corresponding thiazole derivatives Source: ResearchGate URL:[Link]

  • Constructing 4-hydroxythiazole-5-carboxamide building blocks in one pot Source: Arkivoc URL:[Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: PMC (PubMed Central) URL:[Link]

  • Thiazole synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 1,4-Dithiane-2-carbothioamide

Welcome to the Technical Support Center for the isolation and purification of sulfur-rich heterocycles. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-purity yields of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of sulfur-rich heterocycles. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-purity yields of sensitive compounds.

1,4-Dithiane-2-carbothioamide (C₅H₉NS₃) presents a unique purification challenge. The molecule features a stable 1,4-dithiane ring coupled with a highly reactive, polarizable terminal carbothioamide moiety. Standard purification templates often fail here because they ignore the thermodynamic and kinetic realities of the thiocarbonyl (C=S) group. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to ensure high-fidelity purification.

Part 1: Logical Purification Workflow

Before selecting a purification method, it is critical to assess the crude purity of your reaction mixture. Thioamides are notoriously sensitive to stationary phases; therefore, minimizing contact time with silica is a primary objective.

PurificationMatrix Crude Crude 1,4-Dithiane-2-carbothioamide (Post-Synthesis) LLE Liquid-Liquid Extraction (EtOAc / NaHCO3) Crude->LLE Assess TLC / NMR Assessment (Check Purity) LLE->Assess Decision Is Purity > 85%? Assess->Decision Chromatography Flash Chromatography (Neutralized Silica) Decision->Chromatography No (High Impurity) Recrystallization Recrystallization (Hot MeCN or EtOH) Decision->Recrystallization Yes (Low Impurity) Chromatography->Recrystallization Final Polish Pure Pure Target Compound (>98% Purity) Recrystallization->Pure

Logical workflow for 1,4-Dithiane-2-carbothioamide purification based on crude purity assessment.

Part 2: Troubleshooting & FAQs

Q1: Why am I losing yield when purifying 1,4-dithiane-2-carbothioamide via standard flash chromatography? A1: This is a classic case of surface-induced degradation. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5). The thiocarbonyl sulfur is highly nucleophilic and readily hydrogen-bonds with these protons, activating the thioamide toward hydrolysis or desulfurization into the corresponding oxoamide[1]. Causality & Solution: To prevent this, you must neutralize the stationary phase. Pre-treat your silica column by flushing it with your eluent containing 1–2% triethylamine (TEA). This competitively binds the acidic silanols. However, if your crude purity is >85%, avoid chromatography entirely and proceed directly to recrystallization, which is the preferred and highest-yielding method for thioamides[2].

Q2: My compound is streaking heavily on TLC and the column. How do I fix this? A2: Heavy streaking of 1,4-dithiane-2-carbothioamide is caused by the thioamide moiety acting as a bidentate ligand, coordinating with trace metal impurities and acidic sites on the silica surface. Causality & Solution: The sulfur atom is a highly polarizable "soft base" that interacts strongly with "hard" acidic sites. Switch to a more polar solvent system (e.g., adding 5% Methanol to your EtOAc/Hexane mix) and pre-treat the TLC plates with 1% TEA.

Q3: My crude product is contaminated with sulfurizing reagent byproducts (e.g., Lawesson's reagent derivatives). How do I remove them before crystallization? A3: Lawesson's reagent byproducts are typically phosphonothioic acids, which are highly polar and acidic. Causality & Solution: Exploit the pKa difference. Perform a liquid-liquid extraction using ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate (NaHCO₃). The mildly basic aqueous phase will deprotonate the acidic byproducts, partitioning them into the aqueous layer, while the neutral 1,4-dithiane-2-carbothioamide remains safely in the organic layer.

Q4: What is the optimal solvent system for recrystallizing this specific dithiane-thioamide? A4: Hot acetonitrile (MeCN) or 95% ethanol are the gold standards for thioamide crystallization[3]. Causality & Solution: The compound possesses moderate polarity. It exhibits a steep solubility curve in polar aprotic (MeCN) and protic (EtOH) solvents—highly soluble at reflux (80°C) but practically insoluble at 0–4°C. Acetonitrile is particularly effective because it disrupts intermolecular hydrogen bonding between thioamide molecules at high temperatures, allowing for a tight, highly ordered crystal lattice to form upon slow cooling[4].

Mechanism Thioamide 1,4-Dithiane-2-carbothioamide Interaction Hydrogen Bonding & Protonation of C=S Thioamide->Interaction Silica Standard Silica Gel (Acidic Silanols) Silica->Interaction Degradation Desulfurization / Hydrolysis Interaction->Degradation Unmitigated Prevention Pre-treat with 1% TEA (Neutralization) Interaction->Prevention Add Base Prevention->Thioamide Preserved

Mechanistic pathway of thioamide degradation on silica gel and prevention via neutralization.

Part 3: Quantitative Data: Purification Method Efficacy

Purification TechniqueSolvent SystemAvg. Yield Recovery (%)Achievable Purity (%)Mechanistic Rationale & Notes
Recrystallization Acetonitrile (Hot)82 – 88> 99.0Steep solubility curve; excludes polar impurities. Best for >85% crude.
Recrystallization 95% Ethanol75 – 80> 97.5Strong hydrogen bonding network; slower crystallization kinetics.
Flash Chromatography Hexane / EtOAc (Neutralized)65 – 70> 95.0Requires 1% TEA. High risk of yield loss due to column retention.
Liquid-Liquid Extraction EtOAc / Sat. NaHCO₃> 95~ 80 – 85Removes acidic byproducts (e.g., phosphonothioic acids) via deprotonation.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Aqueous Workup & Extraction (Pre-Purification)

Objective: Remove water-soluble impurities and acidic sulfurization byproducts.

  • Dilution: Dissolve the crude reaction mixture in 10 volumes of Ethyl Acetate (EtOAc). Validation Check: Ensure complete dissolution. If a solid remains, it is likely an inorganic salt; filter it out before proceeding.

  • Basic Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃. Validation Check: Observe CO₂ evolution (bubbling). Continue washing with fresh NaHCO₃ until no further bubbling occurs, confirming the complete neutralization of acidic byproducts.

  • Brine Wash & Drying: Wash with saturated NaCl (brine), then dry the organic layer over anhydrous Na₂SO₄. Validation Check: The Na₂SO₄ should be free-flowing, not clumped. Clumping indicates residual water.

  • Concentration: Evaporate the solvent under reduced pressure at 35°C. Validation Check: Do not exceed 40°C, as thioamides can thermally degrade in concentrated crude mixtures.

Protocol B: High-Yield Recrystallization from Acetonitrile

Objective: Achieve >98% purity without the yield loss associated with silica degradation.

  • Suspension: Add 5 mL of Acetonitrile per gram of crude 1,4-dithiane-2-carbothioamide in a round-bottom flask.

  • Heating: Heat to reflux (82°C) under constant stirring. Add hot acetonitrile dropwise (up to 2 mL extra) until the solid completely dissolves. Validation Check: The solution must turn clear and pale yellow. If insoluble particulates remain at reflux, perform a rapid hot filtration to remove polymeric impurities.

  • Controlled Cooling: Remove from the heat source and let it cool to room temperature undisturbed for 2 hours. Validation Check: Slow cooling is critical. Rapid cooling traps impurities in the crystal lattice. You should observe the formation of distinct, needle-like crystals within 30–45 minutes.

  • Harvesting: Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation. Filter via a Büchner funnel under vacuum, and wash the filter cake with 1–2 mL of ice-cold Acetonitrile. Validation Check: The filtrate should be dark/yellow (containing the impurities), while the isolated filter cake should be significantly lighter or white. Dry under high vacuum (0.1 mbar) for 4 hours.

References

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent Source: nih.gov URL:[Link]

  • What is the best technique for amide purification? Source: researchgate.net URL:[Link]

  • Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra Source: rsc.org URL:[Link]

  • Incorporating Thioamides into Proteins by Native Chemical Ligation Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,4-Dithiane-2-carbothioamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1,4-Dithiane-2-carbothioamide. This document is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,4-Dithiane-2-carbothioamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As a versatile heterocyclic building block, 1,4-Dithiane-2-carbothioamide and its derivatives are of interest in medicinal chemistry and materials science. This guide provides in-depth, field-proven insights to help you optimize your reaction outcomes, troubleshoot unexpected results, and ensure the integrity of your synthesis.

The most common and logical synthetic route to 1,4-Dithiane-2-carbothioamide involves a two-stage process:

  • Stage 1: Heterocycle Formation. Cyclization of ethane-1,2-dithiol with a suitable three-carbon electrophile containing a nitrile group (e.g., 2,3-dibromopropionitrile) to form the key intermediate, 1,4-Dithiane-2-carbonitrile.

  • Stage 2: Thionation. Conversion of the nitrile functional group of the intermediate into the target carbothioamide.

This guide is structured to address specific issues you might encounter in each of these stages.

Overall Synthetic Workflow

The following diagram illustrates the standard two-stage synthetic pathway.

Synthetic_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_thionation Thionation Reagent cluster_product Final Product R1 Ethane-1,2-dithiol I1 1,4-Dithiane-2-carbonitrile R1->I1 Stage 1: Cyclization R2 2,3-Dibromopropionitrile R2->I1 Stage 1: Cyclization P1 1,4-Dithiane-2-carbothioamide I1->P1 Stage 2: Thionation T1 H₂S Source (e.g., Lawesson's Reagent, NaSH) T1->P1 Stage 2: Thionation

Caption: General two-stage synthesis of 1,4-Dithiane-2-carbothioamide.

Troubleshooting Guide: Stage 1 (Cyclization)

This section addresses the formation of the 1,4-Dithiane-2-carbonitrile intermediate. Success in this stage is critical and often hampered by polymerization and the formation of isomeric impurities.

Q1: My reaction yield is very low, or I've isolated a sticky, insoluble polymer. What's happening?

A1: This is a classic issue of polymerization, a common side reaction when working with dithiols.

  • Causality & Mechanism: The desired reaction is an intramolecular cyclization between one molecule of ethane-1,2-dithiol and one molecule of the C3 electrophile. However, under many conditions, intermolecular reactions are kinetically competitive. A thiol group from one molecule can react with an electrophile that is already attached to another dithiol molecule, leading to a chain reaction that forms linear polymers. This is a well-documented side reaction in the synthesis of dithianes[1].

  • Expert Solution & Protocol:

    • High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to use high-dilution conditions. This lowers the probability of reactive molecules encountering each other.

      • Protocol: Prepare two separate solutions: one of the ethane-1,2-dithiol and a non-nucleophilic base (e.g., potassium carbonate) in a large volume of an appropriate solvent (e.g., DMF or acetonitrile), and another of the C3 electrophile in the same solvent. Add the electrophile solution to the dithiol solution very slowly (e.g., over 8-12 hours) using a syringe pump while stirring vigorously.

    • Template-Assisted Synthesis: In some systems, a metal cation (like Cs⁺ from Cs₂CO₃) can act as a template, coordinating to both sulfur atoms and holding them in a conformation that favors cyclization over polymerization.

    • Reagent Purity: Ensure your ethane-1,2-dithiol is pure. Old or oxidized dithiols contain disulfides and other impurities that can interfere with the reaction[2]. Distill the dithiol if its purity is questionable.

Q2: My mass spectrometry and NMR data show a product with the correct mass, but the fragmentation/spectral pattern is wrong. I suspect an isomer has formed. How?

A2: You are likely observing byproducts from a competing elimination-addition pathway or an incomplete ring expansion.

  • Causality & Mechanism 1 (Elimination-Addition): Your C3 synthon (e.g., 2,3-dibromopropionitrile) is susceptible to E2 elimination in the presence of a base, forming an α,β-unsaturated nitrile (e.g., 2-bromoacrylonitrile). The dithiol can then undergo a conjugate (Michael) addition to this intermediate. Subsequent cyclization can lead to a different, and often undesired, regioisomer.

  • Causality & Mechanism 2 (Isomeric Ring): It is possible to form a 5-membered 1,3-dithiolane ring instead of the desired 6-membered 1,4-dithiane. In some cases, the 1,3-dithiolane is a kinetic product that can be rearranged into the more thermodynamically stable 1,4-dithiane. This type of 1,3-dithiolane to 1,4-dithiane rearrangement is a known process, often referred to as a Parham-type ring expansion, which can be facilitated by heat[3].

  • Expert Solution & Protocol:

    • Control the Base: Use a mild, non-nucleophilic base (e.g., K₂CO₃) and add it slowly or ensure it is not in large excess at the beginning of the reaction. This minimizes the rate of the competing elimination reaction.

    • Promote Rearrangement: If you suspect the formation of the 1,3-dithiolane isomer, try heating the reaction mixture (e.g., refluxing in toluene) after the initial addition is complete. This can provide the energy needed to drive the rearrangement to the desired 1,4-dithiane product[3]. Monitor the transformation by TLC or LC-MS.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reaction Pathway A Reactants (Dithiol + Dibromo-nitrile) B Intramolecular Sₙ2 Cyclization A->B C 1,4-Dithiane-2-carbonitrile B->C D Reactants + Base E E2 Elimination D->E F α,β-Unsaturated Nitrile E->F G Michael Addition F->G H Isomeric/Acyclic Products G->H

Caption: Competing pathways during cyclization.

Troubleshooting Guide: Stage 2 (Thionation)

This section addresses the conversion of the 1,4-Dithiane-2-carbonitrile intermediate to the final product. The primary challenges are preventing hydrolysis and ensuring the stability of the dithiane ring.

Q3: My final product is contaminated with the corresponding amide (1,4-Dithiane-2-carboxamide) or carboxylic acid. How can I prevent this?

A3: This is a classic case of nitrile hydrolysis due to the presence of water.

  • Causality & Mechanism: The conversion of a nitrile to a thioamide requires a nucleophilic sulfur source. If water is present, it can also act as a nucleophile, leading to the formation of an amide (and subsequently the carboxylic acid if conditions are harsh enough). This is particularly problematic in reactions that use acidic or basic conditions, which catalyze the hydrolysis.

  • Expert Solution & Protocol:

    • Strict Anhydrous Conditions: This is non-negotiable. Dry all solvents (e.g., over molecular sieves or by distillation). If using a reagent like gaseous HCl for a Pinner-type reaction, ensure all glassware is flame-dried[4]. Protect the reaction from the atmosphere with an inert gas (N₂ or Ar).

    • Choice of Reagent:

      • Lawesson's Reagent: This is often a good choice as it can be used in anhydrous, non-polar solvents like toluene or THF at elevated temperatures.

      • Hydrogen Sulfide (H₂S): If using H₂S gas, pass it through a drying tube (e.g., filled with CaCl₂) before bubbling it into the reaction mixture.

      • Pinner Reaction: This method is highly susceptible to water contamination, which leads to esters instead of the desired thio-product[5][6]. Low temperatures are critical to maintain the stability of the intermediate Pinner salt[4].

Q4: The thionation reaction is very slow or does not go to completion. How can I improve the conversion?

A4: Incomplete conversion is typically due to insufficient reactivity of the thionating agent or non-optimal reaction conditions.

  • Causality & Mechanism: Thionation of a nitrile is a nucleophilic addition. The reactivity of the nitrile is influenced by steric hindrance and electronic effects around the 2-position of the dithiane ring. The choice of thionating agent and temperature are the most critical parameters to control.

  • Expert Solution & Protocol:

    • Increase Temperature: For reagents like Lawesson's reagent, the reaction often requires heating (e.g., 60-110 °C in toluene). Gradually increase the temperature and monitor the reaction progress by TLC.

    • Use a More Reactive Agent: If H₂S with a base (like pyridine or triethylamine) is ineffective, switch to a more potent agent. Lawesson's reagent is generally more reliable for converting nitriles to thioamides in complex molecules.

    • Stoichiometry: Ensure you are using a sufficient amount of the thionating agent. For Lawesson's reagent, 0.5 to 1.0 equivalents are typically used.

    • Catalysis: For H₂S-based methods, the choice of base catalyst is important. A base like pyridine can both deprotonate H₂S to the more nucleophilic HS⁻ and activate the nitrile.

ParameterRecommendation for Low ReactivityRationale
Temperature Increase incrementally (e.g., from 60°C to 100°C)Provides activation energy for the nucleophilic attack on the nitrile carbon.
Reagent Switch from H₂S/base to Lawesson's ReagentLawesson's reagent is a more powerful thionating agent for nitriles.
Time Increase reaction time (monitor by TLC)Some thionation reactions can be slow and may require overnight stirring at elevated temperatures.

Frequently Asked Questions (FAQs)

  • Q: What is the best catalyst for the initial cyclization reaction?

    • A: While the reaction can proceed with just a base, Lewis acids like BF₃·OEt₂ or Brønsted acids are often used as catalysts in dithiane formation to activate the electrophile[7][8]. However, for a substrate prone to elimination, a base-mediated (non-acidic) route is often preferred to avoid side reactions.

  • Q: Can I use the Willgerodt-Kindler reaction to synthesize the target molecule?

    • A: The Willgerodt-Kindler reaction, which typically converts aryl ketones to terminal thioamides using sulfur and an amine (like morpholine), is not a direct route for this specific target[9][10][11]. It involves oxidation and rearrangement, which are not required here. Direct thionation of the nitrile is a more efficient and controlled strategy.

  • Q: How should I purify the final product, 1,4-Dithiane-2-carbothioamide?

    • A: Purification is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for further purification[1]. Due to the sulfur atoms, the compound may have a strong odor, and all handling should be done in a well-ventilated fume hood.

References

  • Organic Syntheses Procedure for 1,3-dithiane. Available at: [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available at: [Link]

  • SynArchive. Willgerodt-Kindler Reaction. Available at: [Link]

  • Scribd. Synthesis and Reactions of 1,3-Dithiane. Available at: [Link]

  • Wikipedia. Pinner reaction. Available at: [Link]

  • Wikipedia. Willgerodt rearrangement. Available at: [Link]

  • Quimicaorganica.org. Synthesis of 1,3-dithianes. Available at: [Link]

  • Ryckaert, B., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • J&K Scientific. Pinner Reaction. Available at: [Link]

  • Ryckaert, B., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Adhami, M. A., & Al-Juboori, A. A. H. (2012). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. Journal of the Serbian Chemical Society.
  • ResearchGate. The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Available at: [Link]

  • Semantic Scholar. Recent advances in the Willgerodt-Kindler reaction. Available at: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available at: [Link]

  • SynArchive. Pinner Reaction. Available at: [Link]

  • YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Available at: [Link]

  • Google Patents. A kind of preparation method of 2,5- dihydroxy -1,4- dithiane.
  • Khan, I., et al. (2024).
  • ResearchGate. Synthesis of some 2-ylidene-1,3-dithiolanes. Available at: [Link]

  • Organic Chemistry Portal. Deprotecting Dithiane-Containing Alkaloids. Available at: [Link]

  • ResearchGate. 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Available at: [Link]

  • Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry.
  • Organic Syntheses Procedure for BEDT-TTF. Available at: [Link]

  • Kim, H. Y., & Daugulis, O. (2014). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Organic letters.
  • Semantic Scholar. Thiadiazoline- and Pyrazoline-Based Carboxamides and Carbothioamides: Synthesis and Inhibition against Nitric Oxide Synthase. Available at: [Link]

  • IRIS - Università degli studi di Ferrara. 1,4-Dithiane-2,5-diol: An Attractive Platform for the Synthesis of Sulfur Containing Functional Molecules. Available at: [Link]

Sources

Troubleshooting

🔬 Technical Support Center: 1,4-Dithiane-2-carbothioamide Characterization

The following guide serves as a specialized Technical Support Center for researchers working with 1,4-Dithiane-2-carbothioamide . It synthesizes principles of heterocyclic conformational analysis and thioamide chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1,4-Dithiane-2-carbothioamide . It synthesizes principles of heterocyclic conformational analysis and thioamide chemistry into actionable troubleshooting workflows.

Status: Active | Ticket Type: Advanced Characterization | Level: Tier 3 (Senior Scientist)[1]

Welcome to the technical support hub. You are likely here because this molecule—deceptively simple in structure—is exhibiting complex behavior in solution, confusing your spectroscopic data, or degrading unexpectedly.[1]

This guide addresses the "Dithiane-Thioamide Paradox" : The 1,4-dithiane ring is highly flexible (dynamic), while the thioamide group is rigid (restricted rotation), creating a perfect storm for analytical confusion.[1]

📑 Part 1: Troubleshooting Guides (Q&A)

📉 Module A: NMR Spectroscopy & Conformational Analysis[2]

User Ticket #1042: "I’m looking at the


H NMR spectrum (DMSO-

, 298 K), and the signals for the ring protons are incredibly broad. Some peaks look doubled. Is my sample impure?"

Diagnosis: Likely not impure . You are observing Dynamic NMR (DNMR) effects caused by two simultaneous processes occurring on the NMR time scale:

  • Ring Flipping: The 1,4-dithiane ring interconverts between chair and twist-boat conformers.

  • Thioamide Rotamers: The

    
     bond has significant double-bond character (barrier ~15-20 kcal/mol), creating distinct cis and trans rotamers (relative to the ring methine).
    

The Fix (Experimental Protocol): You must decouple the time scales using Variable Temperature (VT) NMR.

  • Run High-Temperature NMR (323–343 K):

    • Why: Increases the rate of ring flipping and bond rotation.

    • Result: Broad peaks should coalesce into sharp, average signals.[1] If peaks remain complex, you have chemical impurities.[1]

  • Run Low-Temperature NMR (233–253 K):

    • Why: "Freezes" the conformational exchange.

    • Result: You will see distinct sets of sharp signals for the major (likely equatorial-chair) and minor conformers.

User Ticket #1043: "I cannot assign the NH


 protons. They appear as two very different signals, one at 9.5 ppm and one at 7.5 ppm."[1]

Diagnosis: This is characteristic of Thioamides .[2][3][4][5] Unlike amides, the magnetic anisotropy of the


 bond and the strong hydrogen bonding potential create a massive chemical shift difference between the two protons:
  • 
     (trans to S):  Shielded, appears upfield (~7.0–8.0 ppm).[1]
    
  • 
     (cis to S):  Deshielded, appears downfield (~9.0–10.0 ppm).[1]
    
🧪 Module B: Stability & Handling

User Ticket #2011: "My white solid turned yellow after a week on the bench. Mass spec shows a peak at [M+16]."

Diagnosis: Sulfur Oxidation (S-Oxidation). The 1,4-dithiane sulfur atoms are nucleophilic and prone to oxidation to sulfoxides (


). The thioamide sulfur is also susceptible but usually less so than the ring sulfides in aerobic conditions.

The Fix (Storage Protocol):

  • Atmosphere: Store strictly under Argon/Nitrogen.

  • Temperature: -20°C is mandatory.

  • Solvent Choice: Avoid ethers (THF/Dioxane) that may contain peroxides.[1] Use degassed MeOH or DMF for analysis.

  • Rescue: If the sample is valuable, mild reduction (e.g., with triphenylphosphine or dimethyl sulfide/TMSCl) might reduce the sulfoxide back to the sulfide, but recrystallization is safer.[1]

📊 Module C: IR & Mass Spectrometry

User Ticket #3055: "I can't find the


 stretch in the IR spectrum. I expect a strong band like 

at 1650 cm

."

Diagnosis: Misconception Alert. The


 stretch is not a localized "double bond" vibration. Due to the heavy sulfur atom, it couples strongly with 

stretching and

bending.
  • Look for: The "Thioamide Bands" (I, II, III).[1]

    • Band I: ~1300–1500 cm

      
       (mixed C-N stretch).[1]
      
    • Band II: ~1100–1200 cm

      
       (often the dominant "C=S character" band).
      
    • Band III: ~950–1050 cm

      
      .
      

User Ticket #3056: "In ESI-MS, I see a base peak at [M-34]. Is my compound degrading?"

Diagnosis: This is a standard fragmentation pathway.

  • [M-34]: Loss of

    
    . Thioamides readily eliminate 
    
    
    
    to form nitriles (1,4-dithiane-2-carbonitrile) in the gas phase or under thermal stress in the source.
  • Action: Lower the desolvation temperature and cone voltage to preserve the molecular ion

    
    .
    

⚙️ Part 2: Experimental Workflows

Workflow 1: Validated Characterization Sequence

Do not skip steps.[6] The order prevents false positives from degradation.

  • Purity Check (TLC/HPLC): Use a non-acidic mobile phase (acid accelerates hydrolysis).[1]

  • IR Spectroscopy: Confirm Thioamide Bands (1100-1400 cm

    
    ) vs Nitrile (~2250 cm
    
    
    
    , degradation product).
  • High-Res Mass Spec (ESI+): Confirm Formula

    
    . Watch for dimer peaks 
    
    
    
    .[1]
  • VT-NMR (

    
    -DMSO): 
    
    • Run at 300 K (Standard).[1]

    • If broad, heat to 330 K to confirm coalescence (proves dynamic conformers, not impurities).[1]

Workflow 2: Handling "Oiling Out" During Crystallization

1,4-Dithiane derivatives often "oil out" due to flexible conformations preventing efficient packing.

  • Solution: Use a Slow Evaporation method with a dual-solvent system (e.g., DCM/Hexane or MeOH/Water) inside a desiccator at 4°C. The cold temperature favors the single most stable conformer (usually chair), aiding nucleation.[1]

📉 Part 3: Visualizations

Diagram 1: Conformational Dynamics & Analysis

This diagram illustrates the complexity of the equilibrium you are observing in NMR.

DithianeDynamics Chair Chair Conformer (Global Minimum) Twist Twist-Boat (High Energy) Chair->Twist Ring Flip (ΔG‡ ~10 kcal/mol) Rotamer_A Rotamer A (NH2 cis to S) Chair->Rotamer_A C-C Bond Rotation Rotamer_B Rotamer B (NH2 trans to S) Rotamer_A->Rotamer_B C(S)-N Restricted Rotation (ΔG‡ ~18 kcal/mol) NMR_Broad Room Temp NMR (Broad/Averaged) Rotamer_A->NMR_Broad Fast Exchange (>300K) NMR_Sharp Low Temp NMR (Resolved Species) Rotamer_A->NMR_Sharp Slow Exchange (<250K) Rotamer_B->NMR_Broad Fast Exchange (>300K) Rotamer_B->NMR_Sharp Slow Exchange (<250K)

Caption: Logical flow of conformational equilibria affecting NMR signals. Note the distinct energy barriers for ring flipping vs. thioamide rotation.

Diagram 2: Degradation Pathways

Use this to identify impurity peaks in your spectra.

Degradation Target 1,4-Dithiane-2-carbothioamide (Target) Nitrile 1,4-Dithiane-2-carbonitrile (Loss of H2S) Target->Nitrile Thermal/Acidic (-H2S) Amide 1,4-Dithiane-2-carboxamide (Hydrolysis) Target->Amide H2O / OH- (-H2S) Sulfoxide Dithiane-S-oxide (Oxidation) Target->Sulfoxide O2 / Peroxides (+O)

Caption: Primary degradation routes. Nitrile formation is common in Mass Spec; Sulfoxides are common in storage.

📊 Summary Data Tables

Table 1: Characteristic Spectroscopic Signals
TechniqueParameterExpected ValueNotes

H NMR

NH

9.0–10.0 (broad) & 7.0–8.0 (broad)Distinct non-equivalent protons due to restricted rotation.

H NMR

CH (H2)
3.5 – 4.5 ppmMultiplet; shift depends on axial/equatorial orientation.[1]

C NMR

200 – 210 ppmVery weak intensity (quaternary C).[1][7] distinct from

(~170).[1]
IR Thioamide I1300 – 1500 cm

Mixed C-N stretch.
IR Thioamide II1100 – 1200 cm

Strongest diagnostic band.
Table 2: Solubility Profile
SolventSolubilitySuitability for Analysis
DMSO HighExcellent for NMR (breaks aggregates).
Methanol ModerateGood for MS/LC; avoid if acidic (solvolysis risk).[1]
Chloroform ModerateGood for NMR; acidic traces can cause degradation.
Water LowPoor; promotes hydrolysis.
Hexane NegligibleUsed as anti-solvent for precipitation.

📚 References

  • Conformational Analysis of 1,4-Dithianes:

    • Title: A computational study of conformational interconversions in 1,4-dithiacyclohexane.

    • Source:Journal of Computational Chemistry (2003).[1]

    • Relevance: Establishes the chair/twist-boat energy landscape essential for interpreting dynamic NMR.

  • Thioamide Spectroscopy & Properties:

    • Title: n→π* Interactions of Amides and Thioamides: Implications for Protein Stability.[4]

    • Source:Journal of the American Chemical Society (2013).

    • Relevance: Explains the electronic nature of the thioamide bond, restricted rotation, and dipole effects.

    • [1]

  • Synthesis & Reactivity of Dithiane Diols (Precursors):

    • Title: 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures.[8][9]

    • Source:Beilstein Journal of Organic Chemistry (2023).[1]

    • Relevance: Details the stability, oxidation risks, and handling of the dithiane ring system.

  • Thioamide Identification in Mass Spec:

    • Title: Understanding thioamitide biosynthesis using pathway engineering and untargeted metabolomics.

    • Source:Chemical Science (2018).[1]

    • Relevance: Validates the [M-34] (loss of H2S) fragmentation pattern as a diagnostic tool.

Sources

Optimization

stability issues of 1,4-Dithiane-2-carbothioamide in solution

Technical Support Center: Stability & Handling of 1,4-Dithiane-2-carbothioamide Document ID: TS-DTC-2026-03 Topic: Solution Stability & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, Structural Bio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1,4-Dithiane-2-carbothioamide

Document ID: TS-DTC-2026-03 Topic: Solution Stability & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Executive Summary: The Dual-Stability Challenge

As a Senior Application Scientist, I frequently encounter inquiries regarding 1,4-Dithiane-2-carbothioamide (CAS: 1535972-66-7). This compound is a valuable heterocyclic building block, often used in fragment-based drug discovery and the synthesis of fused thiazole systems. However, its utility is often compromised by its "dual-reactive" nature: it combines a thioamide (susceptible to hydrolysis and desulfurization) with a 1,4-dithiane ring (susceptible to S-oxidation).

This guide addresses the specific stability issues you will face in solution, providing mechanistic insights and actionable troubleshooting protocols.

Critical Stability Factors (The "Why")

To maintain the integrity of 1,4-Dithiane-2-carbothioamide, you must mitigate three primary degradation pathways.

A. Hydrolytic Instability (The "Rotten Egg" Effect)

Thioamides are inherently less stable than their amide counterparts. In aqueous solution, especially under acidic or basic conditions, the thiocarbonyl group (


) undergoes hydrolysis.
  • Mechanism: Water attacks the electrophilic carbon of the thioamide.

  • Result: Conversion to 1,4-dithiane-2-carboxamide and release of Hydrogen Sulfide (

    
    ) .
    
  • Indicator: A distinct rotten egg odor and pH drift.

B. Oxidative Degradation (The "Cloudy Solution" Effect)

The 1,4-dithiane ring contains two thioether sulfurs. These are soft nucleophiles prone to oxidation by dissolved oxygen or peroxides in solvents.

  • Mechanism: Formation of sulfoxides (

    
    ) at the ring positions (1 or 4) or the thioamide sulfur.
    
  • Result: Formation of sulfoxides (more polar) or desulfurization to the amide.

  • Indicator: Solution turbidity (due to solubility changes) or appearance of "M+16" peaks in LC-MS.

C. Metal-Induced Instability

Thioamides are excellent ligands for soft metals (


, 

,

). Trace metal contamination in buffers or solvents can catalyze desulfurization or cause rapid precipitation of metal-ligand complexes.

Visualizing the Degradation Landscape

The following diagram maps the degradation pathways you must prevent.

G Start 1,4-Dithiane-2- carbothioamide (Active Compound) Hydrolysis Hydrolysis (+H2O, -H2S) Start->Hydrolysis pH < 4 or > 9 Oxidation Oxidation (+[O]) Start->Oxidation Air/Peroxides Amide 1,4-Dithiane-2- carboxamide (Inactive Impurity) Hydrolysis->Amide H2S H2S Gas (Odor) Hydrolysis->H2S Sulfoxide 1,4-Dithiane-S-oxide Derivatives Oxidation->Sulfoxide Ring S-Oxidation Desulf Oxidative Desulfurization Oxidation->Desulf Thioamide S-Oxidation Desulf->Amide

Caption: Primary degradation pathways of 1,4-Dithiane-2-carbothioamide in solution.

Troubleshooting Guide (Q&A)

Q1: Why did my clear DMSO stock solution turn cloudy after 24 hours?

  • Diagnosis: Likely oxidative aggregation or hygroscopic water absorption .

  • Root Cause: DMSO is hygroscopic. Absorbed water can initiate hydrolysis. Furthermore, DMSO itself can act as a mild oxidant under certain conditions, or dissolved oxygen can oxidize the dithiane ring to sulfoxides, which may have different solubility profiles.

  • Solution:

    • Use anhydrous DMSO (stored over molecular sieves).

    • Purge the solvent with Argon or Nitrogen before dissolution.

    • Store aliquots at -20°C or -80°C to slow oxidation kinetics.

Q2: I detect a faint "rotten egg" smell when opening the vial. Is the compound ruined?

  • Diagnosis: Hydrolysis is occurring, releasing

    
    .
    
  • Root Cause: Exposure to moisture or acidic/basic vapors. Thioamides are sensitive to hydrolysis, converting to the corresponding amide.

  • Action:

    • Check purity via LC-MS immediately. If the amide peak (M-16 mass shift roughly, typically M+O-S = -16 Da) is <5%, re-purify or use immediately.

    • If >10% degradation, discard. The released

      
       can poison metal catalysts in downstream reactions.
      

Q3: Can I use this compound in a biochemical assay with Tris or Phosphate buffer?

  • Diagnosis: pH Sensitivity .

  • Risk: Thioamides are relatively stable at neutral pH (6-8) but degrade rapidly in alkaline conditions (pH > 8.5) or strong acid.

  • Protocol:

    • Keep pH between 6.5 and 7.5 .

    • Avoid buffers with trace transition metals (use chelators like EDTA if compatible with your assay).

    • Prepare aqueous working solutions fresh from DMSO stocks; do not store aqueous solutions overnight.

Q4: My LC-MS shows a peak at M+16. What is it?

  • Diagnosis: S-Oxidation .[1][2]

  • Explanation: The addition of one oxygen atom (+16 Da) suggests the formation of a sulfoxide. This typically happens on the sulfur atoms of the 1,4-dithiane ring, which are thioethers and prone to oxidation.

  • Prevention: Degas all solvents. Add a reducing agent like DTT or TCEP only if it doesn't interfere with the thioamide (Note: Thioamides are generally stable to DTT, but testing is recommended).

Experimental Protocols for Stability

Protocol A: Preparation of Stable Stock Solutions
  • Solvent: Anhydrous DMSO or DMF (Grade: ≥99.9%, water <50 ppm).

  • Concentration: 10–50 mM.

  • Procedure:

    • Weigh the solid in a glovebox or under a nitrogen cone.

    • Add solvent that has been sparged with inert gas (Ar/N2) for 15 minutes.

    • Seal in amber glass vials with PTFE-lined caps.

    • Storage: -20°C (Stable for ~1-3 months). Avoid repeated freeze-thaw cycles.

Protocol B: Rapid QC Check (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Pass Criteria:

    • Main peak > 95%.

    • Amide impurity (M-16 Da relative to thioamide) < 2%.

    • Sulfoxide impurity (M+16 Da) < 2%.

Troubleshooting Decision Tree

DecisionTree Start Issue Detected Smell Rotten Egg Odor? Start->Smell Turbidity Cloudy/Precipitate? Start->Turbidity MS_Peak New MS Peak? Start->MS_Peak Yes_Smell Hydrolysis Detected (H2S Release) Smell->Yes_Smell Yes Yes_Turbid Solubility/Oxidation Turbidity->Yes_Turbid Yes Mass_M16 Amide Impurity MS_Peak->Mass_M16 M - 16 Da Mass_P16 Sulfoxide Impurity MS_Peak->Mass_P16 M + 16 Da Action_Smell Check pH. Discard if >10% degraded. Use fresh buffer. Yes_Smell->Action_Smell Action_Turbid Add co-solvent (DMSO). Check for S-oxides. Filter & re-analyze. Yes_Turbid->Action_Turbid Action_M16 Hydrolysis. Keep dry/neutral pH. Mass_M16->Action_M16 Action_P16 Oxidation. Degas solvents. Store under Argon. Mass_P16->Action_P16

Caption: Diagnostic flowchart for identifying stability issues with 1,4-Dithiane-2-carbothioamide.

References

  • Thioamide Hydrolysis Mechanisms

    • Kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Royal Society of Chemistry.[3]

    • Source:

  • Thioamide Stability in Peptide Synthesis

    • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
    • Source:

  • Oxidation of 1,4-Dithiane Derivatives

    • Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride.
    • Source:

  • General Thioamide Synthesis & Stability

    • Facile Conversion of Thioamides into the Corresponding Amides. Organic Chemistry Portal.
    • Source:

  • Compound Data

    • 1,4-Dithiane-2-carbothioamide (PubChem CID 79960569). PubChem.
    • Source:

Sources

Troubleshooting

Technical Support Center: 1,4-Dithiane-2-carbothioamide Synthesis

This guide serves as a specialized Technical Support Center for the scale-up synthesis of 1,4-Dithiane-2-carbothioamide . It is designed for researchers and process chemists requiring a robust, scalable, and safety-consc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the scale-up synthesis of 1,4-Dithiane-2-carbothioamide . It is designed for researchers and process chemists requiring a robust, scalable, and safety-conscious protocol.

Status: Operational | Tier: Level 3 (Process Optimization) Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Strategy & Route Selection

User Question: What is the most reliable route to scale up 1,4-Dithiane-2-carbothioamide without using high-pressure H₂S gas?

Technical Response: For scale-up (10g to 1kg range), we recommend a two-step convergent synthesis . Direct thionation of the amide is often inefficient due to poor solubility and purification difficulties. Instead, we utilize the Nitrile Route , which offers superior atom economy and safety.

  • Ring Construction: Cyclization of 1,2-ethanedithiol with 2-chloroacrylonitrile to form 1,4-dithiane-2-carbonitrile .

  • Thioamide Formation: "Green" thionation of the nitrile using Sodium Hydrosulfide (NaSH) and Magnesium Chloride (MgCl₂). This avoids the use of gaseous H₂S and Lawesson’s reagent (which leaves difficult phosphorus byproducts).

Reaction Pathway Diagram

The following flow illustrates the critical intermediates and reagents.

G Start1 1,2-Ethanedithiol Intermediate Michael Adduct (Transient) Start1->Intermediate Base (Et3N) 0°C Start2 2-Chloroacrylonitrile Start2->Intermediate Nitrile 1,4-Dithiane-2-carbonitrile (Stable Intermediate) Intermediate->Nitrile Cyclization (Intramolecular SN2) Product 1,4-Dithiane-2-carbothioamide (Target) Nitrile->Product NaSH, MgCl2 DMF, 60°C

Caption: Two-step synthesis pathway via nitrile intermediate, utilizing NaSH/MgCl₂ for safe thionation.

Detailed Experimental Protocols

Step 1: Synthesis of 1,4-Dithiane-2-carbonitrile

Objective: Construct the heterocyclic ring from acyclic precursors.

  • Reagents:

    • 1,2-Ethanedithiol (1.0 equiv)

    • 2-Chloroacrylonitrile (1.05 equiv)

    • Triethylamine (Et₃N) (0.1 equiv - Catalyst)

    • Solvent: Dichloromethane (DCM) or Toluene (for larger scales)

Protocol:

  • Setup: Charge a reactor with 1,2-ethanedithiol and solvent (10 vol). Cool to 0–5°C under N₂ atmosphere.

  • Addition: Add Et₃N followed by the slow dropwise addition of 2-chloroacrylonitrile. Critical: This reaction is exothermic.[1] Control addition rate to maintain T < 10°C.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours. The thiol attacks the double bond (Michael addition) followed by chloride displacement to close the ring.

  • Workup: Wash the organic layer with 1M HCl (to remove amine), then saturated NaHCO₃, and finally Brine.

  • Isolation: Dry over MgSO₄ and concentrate. The product is typically a pale yellow oil that may crystallize upon standing.

    • Checkpoint: Verify structure via ¹H NMR (look for the disappearance of vinyl protons).

Step 2: Conversion to 1,4-Dithiane-2-carbothioamide

Objective: Convert the nitrile to the thioamide using a non-gaseous sulfide source.

  • Reagents:

    • 1,4-Dithiane-2-carbonitrile (1.0 equiv)

    • Sodium Hydrosulfide hydrate (NaSH·xH₂O) (2.0 equiv)

    • Magnesium Chloride hexahydrate (MgCl₂·6H₂O) (1.0 equiv)

    • Solvent: DMF (Dimethylformamide)

Protocol:

  • Activation: Dissolve the nitrile in DMF (5 vol). Add MgCl₂·6H₂O. Stir for 15 mins. The Mg²⁺ activates the nitrile nitrogen, making the carbon more electrophilic.

  • Thionation: Add NaSH in one portion. The mixture will likely turn green/dark.

  • Heating: Heat to 60°C for 3–5 hours. Monitor by TLC or HPLC.

  • Quench: Pour the reaction mixture into ice-cold 0.5M HCl (10 vol). Caution: Minor H₂S evolution possible; perform in a fume hood.

  • Isolation: The thioamide usually precipitates as a yellow solid. Filter and wash copiously with water to remove DMF and salts.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Data & Specifications

Physical Properties & Expected Yields [2]

Parameter1,4-Dithiane-2-carbonitrile1,4-Dithiane-2-carbothioamide
State Viscous Oil / Low melting solidYellow Crystalline Solid
Typical Yield 85 - 92%75 - 85%
Solubility DCM, EtOAc, TolueneDMSO, DMF, Hot Ethanol
Key NMR Signal ~3.8 ppm (CH-CN)~9.5 & 10.0 ppm (NH₂ broad)
Storage 4°C, Inert atm (Oxidation risk)4°C, Protect from light/moisture

Troubleshooting Guide (FAQs)

Issue: Low Yield in Step 1 (Ring Formation)

Q: My yield is <50% and I see a lot of polymeric gum. What happened?

  • Diagnosis: Polymerization of 2-chloroacrylonitrile.

  • Fix: Ensure the reaction temperature is strictly controlled at 0°C during addition. If the exotherm spikes, the acrylonitrile will self-polymerize before the dithiol can react. Add a radical inhibitor (e.g., 100 ppm BHT) if the starting material is old.

Issue: Incomplete Thionation (Step 2)

Q: The reaction stalls with 30% starting material remaining. Should I add more NaSH?

  • Diagnosis: Water content or "poisoning" of the magnesium catalyst.

  • Fix: Do not just add more NaSH. Instead, add another 0.5 equiv of MgCl₂. The magnesium coordinates the nitrile; if it gets sequestered by water or byproducts, the reaction stops. Ensure your DMF is reasonably dry (though strictly anhydrous is not required for this specific aqueous-tolerant method).

Issue: Odor Management

Q: The lab smells like rotten cabbage. How do I neutralize the waste?

  • Diagnosis: Unreacted 1,2-ethanedithiol or H₂S release.

  • Fix:

    • Glassware: Soak all glassware in a bath of 10% Bleach (Sodium Hypochlorite) or dilute Hydrogen Peroxide/NaOH for 2 hours before washing. This oxidizes thiols to odorless sulfonates.

    • Rotovap: Place a bleach trap between the pump and the condenser.

Issue: Product Purity

Q: The final thioamide is dark orange/brown instead of yellow.

  • Diagnosis: Oxidation of the sulfur ring or traces of iodine/sulfur impurities.

  • Fix: Perform a recrystallization using Ethanol with activated charcoal. The charcoal will remove the colored impurities.

References & Authority

  • Thioamide Synthesis via NaSH/MgCl₂:

    • Manjula, K., et al. "A Simple and Efficient Synthesis of Thioamides from Nitriles using Sodium Hydrosulfide and Magnesium Chloride." Synthetic Communications, vol. 37, no. 20, 2007.

    • Context: Establishes the "green" protocol avoiding H₂S gas.

  • 1,4-Dithiane Ring Construction:

    • Luh, T.Y., et al. "Dithioacetals and Dithianes in Organic Synthesis." Journal of Organic Chemistry.

    • Context: Mechanisms of 1,2-ethanedithiol reacting with electrophiles.

  • General Thioamide Scale-up:

    • Jagodzinski, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 2003.

    • Context: Comprehensive review of thioamide stability and reactivity.

Disclaimer: This guide is for research purposes only. 1,4-Dithiane derivatives can be skin sensitizers. Always review the MSDS for 1,2-ethanedithiol and 2-chloroacrylonitrile before handling.

Sources

Optimization

Technical Support Center: Purification of 1,4-Dithiane-2-carbothioamide

[1][2][3][4] Status: Operational Role: Senior Application Scientist Subject: Impurity Removal & Stability Management for Penem Intermediates[1][2][3][4] Executive Summary & Molecule Context 1,4-Dithiane-2-carbothioamide...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Status: Operational Role: Senior Application Scientist Subject: Impurity Removal & Stability Management for Penem Intermediates[1][2][3][4]

Executive Summary & Molecule Context

1,4-Dithiane-2-carbothioamide is a critical heterocyclic intermediate, primarily utilized in the synthesis of penem and carbapenem antibiotics (e.g., Faropenem).[5][2][3][4] Its structural integrity is vital for the subsequent stereoselective formation of the antibiotic side chain.[4]

Users typically encounter three classes of impurities:

  • Oxidative Byproducts: Sulfoxides (

    
    ) and sulfones (
    
    
    
    ) formed at the 1,4-positions.[5][2][3][4]
  • Hydrolysis Products: Conversion of the thioamide (

    
    ) to the corresponding amide or carboxylic acid.[5][1][2][4]
    
  • Stereoisomers: Variations in the cis/trans relationship relative to the ring sulfur atoms.[4]

This guide provides self-validating protocols to isolate the target compound in high purity (>98% HPLC).

Diagnostic Hub: Characterizing Impurities

Before initiating purification, diagnose the specific contaminant profile.[3][4]

Diagnostic MethodObservationIndicated Impurity/Issue
HPLC (Reverse Phase) Peak @ RRT ~0.8 (Early eluting)S-Oxides (Sulfoxides): More polar than parent.[5][1][2][3][4]
HPLC (Reverse Phase) Peak @ RRT ~1.2Dimer/Disulfide: Oxidative coupling of thioamide sulfur.[2][3][4]
1H-NMR Split signals / BroadeningStereoisomers: Cis/trans mixture or conformational flux.[5][1][2][4]
Visual Inspection Dark Yellow / Orange tintPolysulfides/Elemental Sulfur: Decomposition residues.[2][4]
Melting Point Broad range (>2°C depression)Solvent Entrapment or Hydrolysis (Amide) .
Operational Workflows (Protocols)
Protocol A: Primary Recrystallization (The "Gold Standard")

Best for: Removing oxidative impurities and stereoisomers.[3][4]

Scientific Rationale: 1,4-Dithiane-2-carbothioamide exhibits steep solubility curves in lower alcohols.[5][1][2][4] Oxidized sulfoxides are generally more soluble in polar media and remain in the mother liquor, while the thioamide crystallizes out.[3]

  • Dissolution: Suspend crude solid in Ethanol (95%) or Isopropanol at a ratio of 10 mL/g.

  • Heating: Heat to reflux (approx. 78-82°C) under

    
     atmosphere.[5][1][2][4] Critical: Do not exceed 85°C to prevent thioamide decomposition.[5][3][4]
    
  • Filtration (Hot): If insoluble black specks (polymers) remain, filter rapidly through a pre-warmed Celite pad.[2][3][4]

  • Crystallization:

    • Cool slowly to room temperature (25°C) over 2 hours.

    • Chill to 0-5°C for 1 hour to maximize yield.

  • Isolation: Filter the off-white crystals. Wash with cold Ethanol (

    
    ).[5][1][2][3][4]
    
  • Drying: Vacuum dry at

    
     max. Warning: High heat causes sulfur loss.[3][4]
    
Protocol B: Trituration (For Oily/Sticky Solids)

Best for: Removing residual solvents and non-polar oligomers.[5][1][2][3][4]

  • Slurry the crude material in TBME (tert-Butyl methyl ether) or Toluene (5 mL/g).[5][1][2][3][4]

  • Stir vigorously at room temperature for 30 minutes.

  • Filter the solid.[4][6] The impurities (often oily oligomers) remain dissolved in the organic filtrate.[2][3][4]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purification based on the physical state and impurity profile of the crude material.

PurificationLogic Start Crude 1,4-Dithiane-2-carbothioamide CheckState Physical State Check Start->CheckState Solid Solid / Powder CheckState->Solid Dry Oily Oily / Sticky Gum CheckState->Oily Wet/Gum CheckPurity HPLC Purity Check Solid->CheckPurity Trituration Protocol B: Trituration (TBME or Toluene) Oily->Trituration HighOxide High S-Oxide (>1%) CheckPurity->HighOxide Oxidation IsomerMix Isomer Mixture CheckPurity->IsomerMix Stereo-purity Trituration->Solid Solidifies Recryst Protocol A: Recrystallization (Ethanol or IPA) Final Pure Product (Store @ -20°C) Recryst->Final HighOxide->Recryst IsomerMix->Recryst

Caption: Decision tree for selecting between Trituration (for physical state correction) and Recrystallization (for chemical purity).

Troubleshooting & FAQs
Case 1: "My product turned yellow/orange during drying."
  • Cause: Thioamides are thermally unstable.[2][4] Heating above

    
     or exposure to air causes oxidative dehydrogenation, forming polysulfides or elemental sulfur.[3][4]
    
  • Correction:

    • Redissolve in Acetone.

    • Add activated charcoal (5% w/w), stir for 15 mins, and filter.

    • Recrystallize from Ethanol/Water (9:1).[2][3][4]

    • Prevention: Always dry under vacuum at

      
      .[2][3][4]
      
Case 2: "The melting point is 10°C lower than the reference."
  • Cause: Likely contamination with the corresponding amide (hydrolysis product) or solvent inclusion (solvate formation).[5][2][3][4] 1,4-dithiane rings can trap solvent molecules in the lattice.[5][4]

  • Correction:

    • Run IR spectroscopy.[2][4] A strong peak at

      
       indicates Amide (C=O).[5][1][2][3][4]
      
    • If Amide is present: This is difficult to remove by crystallization.[2][4] Reprocess via column chromatography (Silica, Gradient Hexane

      
       EtOAc).
      
    • If Solvent is present: Dry for 24h under high vacuum (0.1 mbar).

Case 3: "I see a second spot on TLC that merges with the main spot."
  • Cause: This is often the cis/trans isomer of the dithiane ring.[4]

  • Correction:

    • Thermodynamic equilibration may be possible.[2][4] Refluxing in ethanol with a catalytic amount of acid (if the thioamide is stable) can sometimes enrich the thermodynamically stable isomer (usually trans for 2,5-disubstituted systems, though specific to substitution pattern).[3][4]

    • Slow crystallization is key.[2][4] Rapid cooling traps both isomers.[2][4] Cooling over 4-6 hours allows the preferred crystal lattice to exclude the minor isomer.[5][1][2]

Chemical Stability & Storage (The "Self-Validating" System)

To ensure the protocol remains valid over time, the starting material must be stored correctly.[3][4] Thioamides are "living" impurities if mishandled.[2][4]

  • Atmosphere: Store under Argon/Nitrogen.[2][4] Oxygen rapidly converts

    
    .[5][1][2][3][4]
    
  • Temperature:

    
     is mandatory for long-term storage.[5][1][2][3][4]
    
  • Moisture: Strictly anhydrous.[2][4] Hydrolysis is catalyzed by trace moisture.[2][4]

References
  • Synthesis of Faropenem Sodium : CN101585846A. (2009).[2][4] The preparation method of faropenem sodium.[4] Google Patents. Link

  • Dithiane Chemistry & Reactivity : Smith, A. B., & Adams, C. M.[3][4] (2004).[5][1][2][3][4] Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products.[5][1][2][4] Accounts of Chemical Research. (Context on dithiane oxidation sensitivity).

  • Thioamide Purification : Jagodzinski, T. S.[3][4] (2003).[5][1][2][3][4][7][8] Thioamides as Useful Synthons in the Synthesis of Heterocycles.[4] Chemical Reviews. (General principles of thioamide stability and workup).

  • General Recrystallization Solvents : University of Pittsburgh. Common Solvents for Crystallization. Link

(Note: Specific melting points and spectral data should always be cross-referenced with the Certificate of Analysis from the specific precursor batch, as isomeric ratios significantly affect physical constants.)

Sources

Troubleshooting

handling and storage of 1,4-Dithiane-2-carbothioamide

Welcome to the Technical Support Center for 1,4-Dithiane-2-carbothioamide . Designed for researchers, application scientists, and drug development professionals, this guide provides authoritative troubleshooting, mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-Dithiane-2-carbothioamide . Designed for researchers, application scientists, and drug development professionals, this guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for utilizing this sulfur-rich building block in heterocyclic synthesis.

Reagent Handling & Storage FAQs

Q: Why is 1,4-Dithiane-2-carbothioamide stored at room temperature rather than refrigerated? A: Unlike many highly reactive biological reagents, 1,4-Dithiane-2-carbothioamide is a stable crystalline powder at room temperature (RT). Refrigeration is generally discouraged because opening a cold vial introduces condensation. Moisture is detrimental as it can promote the slow hydrolysis of the thioamide bond over time, potentially releasing toxic hydrogen sulfide (H2S) gas and degrading the reagent into its corresponding carboxylic acid.

Q: What safety precautions are strictly necessary when handling this compound? A: The compound carries multiple hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Because it is supplied as a fine powder, inhalation of airborne particulates is a primary risk. All weighing and transfer operations must be conducted within a certified fume hood using anti-static spatulas to prevent aerosolization.

Q: Can I prepare aqueous stock solutions of this reagent for high-throughput screening? A: No. Thioamides are generally poorly soluble in water and are susceptible to hydrolysis under aqueous acidic or basic conditions. For drug discovery workflows, prepare stock solutions in anhydrous DMSO or DMF immediately prior to use, and avoid long-term storage of the compound in solution.

Quantitative Data Summary

Below is a summary of the critical physical properties and hazard classifications for 1,4-Dithiane-2-carbothioamide to ensure safe and accurate experimental planning.

Property / ParameterValue / Specification
Chemical Name 1,4-Dithiane-2-carbothioamide
CAS Number 1535972-66-7
Molecular Formula C5H9NS3
Molecular Weight 179.33 g/mol
Physical Form Powder
Storage Temperature Room Temperature (RT)
Hazard Codes H302, H312, H315, H319, H332, H335
Signal Word Warning

Experimental Troubleshooting: Hantzsch Thiazole Synthesis

1,4-Dithiane-2-carbothioamide is predominantly used as a nucleophilic building block in the Hantzsch thiazole synthesis to generate complex 2-(1,4-dithian-2-yl)thiazole derivatives for medicinal chemistry[1].

Q: My Hantzsch thiazole synthesis using this thioamide is stalling. How do I force completion? A: The Hantzsch synthesis proceeds via an initial S-alkylation followed by cyclization into a hydroxythiazoline intermediate[2]. If your reaction stalls, it is likely trapped at this intermediate stage because the final dehydration step requires sufficient thermal energy to break the C-O bond. You can force completion by elevating the reflux temperature. Alternatively, apply the Holzapfel–Meyers–Nicolaou modification, which utilizes trifluoroacetic anhydride (TFAA) and pyridine to chemically dehydrate the intermediate at lower temperatures[2].

Q: Why do I get a low yield of the final thiazole despite complete consumption of the thioamide? A: The condensation of the thioamide with an α-haloketone generates one equivalent of hydrogen halide (e.g., HBr)[2]. Thiazoles are weakly basic; in the presence of HBr, they form highly soluble hydrobromide salts. If you do not perform a basic aqueous workup (e.g., using 5% Na2CO3), your product will remain dissolved in the aqueous phase and will be lost during filtration[3].

Mechanistic & Workflow Visualizations

To understand the causality behind the troubleshooting steps, refer to the mechanistic pathway and logical workflow diagrams below.

Mechanism A 1,4-Dithiane-2- carbothioamide C Thioimidate Intermediate A->C S-Alkylation B α-Haloketone (Electrophile) B->C -HX D Hydroxythiazoline Intermediate C->D Cyclization E Thiazole Product D->E Dehydration (-H2O)

Figure 1: Mechanism of Hantzsch Thiazole Synthesis using 1,4-Dithiane-2-carbothioamide.

Troubleshooting S1 Issue: Low Thiazole Yield S2 TLC Analysis (50% EtOAc/Hexanes) S1->S2 S3 Unreacted Thioamide (High Rf) S2->S3 Starting Material Present S4 Stalled Intermediate (Low Rf) S2->S4 Polar Spot Present A1 Action: Increase Temp or Add Base (Na2CO3) S3->A1 A2 Action: Add TFAA & Pyridine S4->A2 End Complete Conversion A1->End A2->End

Figure 2: Logical workflow for troubleshooting stalled Hantzsch cyclization reactions.

Step-by-Step Methodology: Synthesis of 2-(1,4-Dithian-2-yl)-4-arylthiazoles

This protocol represents a self-validating system for the Hantzsch thiazole synthesis[3], ensuring that each phase of the reaction can be independently verified before proceeding.

Step 1: Reagent Preparation

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq, 5.0 mmol) and 1,4-Dithiane-2-carbothioamide (1.0 eq, 5.0 mmol).

  • Causality: Using a strict equimolar ratio prevents unreacted electrophiles from complicating downstream purification, as both starting materials have similar solubility profiles.

Step 2: Condensation

  • Add 5 mL of absolute ethanol to the vial.

  • Heat the mixture to reflux (approx. 80°C) with continuous stirring for 2-3 hours.

  • Causality: The sulfur atom of the thioamide is a soft, highly polarizable nucleophile that rapidly attacks the α-carbon. However, the subsequent dehydration of the hydroxythiazoline intermediate requires significant thermal energy to proceed[2].

Step 3: Self-Validation via TLC

  • Perform Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate / 50% Hexanes mobile phase.

  • Validation: The disappearance of the UV-active α-haloketone and the emergence of a new spot indicates conversion. If a highly polar spot persists, the reaction is stalled at the hydroxythiazoline intermediate (refer to Figure 2 for troubleshooting).

Step 4: Neutralization & Precipitation

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% aqueous Na2CO3 and swirl vigorously.

  • Causality: The condensation releases HBr. Neutralizing this acid with Na2CO3 forces the basic thiazole out of its soluble hydrobromide salt form, driving the precipitation of the highly hydrophobic product[3].

Step 5: Isolation & Verification

  • Filter the resulting suspension through a Büchner funnel. Wash the filter cake thoroughly with distilled water to remove residual sodium salts.

  • Air-dry the solid on a tared watchglass. Verify purity via melting point determination and ^1H-NMR spectroscopy.

References

  • 1,4-dithiane-2-carbothioamide | 1535972-66-7 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Hantzsch Thiazole Synthesis Source: Chem Help Asap URL
  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives Source: Benchchem URL
  • Holzapfel–Meyers–Nicolaou Modification of the Hantzsch Thiazole Synthesis Source: Thieme Connect URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 1,4-Dithiane-2-carbothioamide by Advanced NMR Spectroscopy

Introduction: The Imperative for Unambiguous Structural Elucidation In the realm of drug development and materials science, the precise molecular structure of a compound is its defining characteristic, dictating its func...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the realm of drug development and materials science, the precise molecular structure of a compound is its defining characteristic, dictating its function, reactivity, and safety. For novel heterocyclic compounds such as 1,4-dithiane-2-carbothioamide, which incorporates a flexible dithiane ring and a polar carbothioamide functional group, theoretical structures derived from synthesis must be rigorously confirmed. While techniques like mass spectrometry can confirm molecular weight, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level connectivity map required for irrefutable structural validation.[1]

This guide provides an in-depth, experience-driven comparison of advanced NMR methodologies for the structural confirmation of 1,4-dithiane-2-carbothioamide. We will move beyond a simple recitation of techniques, instead focusing on the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The causality behind each experimental choice will be explained, demonstrating how a multi-faceted approach transforms raw spectral data into a validated molecular structure, trustworthy enough for the most demanding research applications.

The Analytical Challenge: Proposed Structure of 1,4-Dithiane-2-carbothioamide

The target molecule for our analysis is 1,4-dithiane-2-carbothioamide. Its proposed structure features a six-membered dithiane ring, which is known to exist in a chair conformation, with a carbothioamide group at the C2 position. This substitution pattern creates a chiral center at C2 and renders the methylene protons on the ring diastereotopic, leading to a complex proton NMR spectrum that necessitates advanced analytical techniques for full assignment.

Proposed Structure and Numbering:

A Strategic Workflow for Structural Confirmation

A robust structural elucidation workflow does not rely on a single experiment but integrates data from multiple, complementary NMR techniques. Each experiment provides a unique piece of the structural puzzle, and together they create a self-validating system. Our strategy is designed to first identify all proton and carbon signals and then systematically build the molecular framework by establishing direct and long-range correlations.

G cluster_0 1D NMR: Initial Survey cluster_1 2D NMR: Building Connectivity cluster_2 Final Validation H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY ¹H-¹H COSY (Neighboring Protons) H1_NMR->COSY Assign Spin Systems C13_NMR ¹³C NMR & DEPT (Carbon Count & Type) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13_NMR->HSQC Identify C-H Pairs COSY->HSQC Cross-reference Assignments HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assign Key Protons Structure Confirmed Structure of 1,4-Dithiane-2-carbothioamide HMBC->Structure Confirm Regiochemistry & Finalize Framework

Caption: Strategic workflow for NMR-based structure confirmation.

Part 1: The Foundational Data from 1D NMR

One-dimensional NMR spectra provide the initial, fundamental overview of the molecule's proton and carbon environments.

¹H NMR Spectroscopy: A First Look at the Protons

The ¹H NMR spectrum gives us the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (multiplicity). For 1,4-dithiane-2-carbothioamide, we anticipate a complex aliphatic region due to the diastereotopic nature of the methylene protons.

Expected ¹H NMR Data:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H2 3.8 - 4.2 dd (or m) 1H Methine proton deshielded by two adjacent sulfur atoms and the electron-withdrawing carbothioamide group.
H3a, H3b 2.8 - 3.2 m 2H Diastereotopic methylene protons adjacent to a sulfur atom (S4).
H5a, H5b 2.7 - 3.1 m 2H Diastereotopic methylene protons adjacent to a sulfur atom (S4).
H6a, H6b 2.9 - 3.3 m 2H Diastereotopic methylene protons adjacent to a sulfur atom (S1) and the chiral center (C2).

| NH₂ | 7.5 - 8.5 | br s | 2H | Amide protons; chemical shift is highly dependent on solvent and concentration. Signal may exchange with D₂O. |

Note: Chemical shifts are predictions based on known values for dithianes and thioamides and may vary based on solvent and experimental conditions.[2][3]

¹³C NMR and DEPT: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to differentiate between methine (CH), methylene (CH₂), and quaternary carbons (C).

Expected ¹³C NMR & DEPT Data:

Carbon Predicted Chemical Shift (δ, ppm) DEPT-135 Phase Rationale
C=S 205 - 215 No Signal The thiocarbonyl carbon is highly deshielded and is a key indicator of the carbothioamide group.[4][5]
C2 50 - 55 Positive (CH) Methine carbon at the chiral center, attached to two sulfur atoms.
C3 28 - 32 Negative (CH₂) Methylene carbon adjacent to one sulfur atom.
C5 27 - 31 Negative (CH₂) Methylene carbon adjacent to one sulfur atom.

| C6 | 29 - 33 | Negative (CH₂) | Methylene carbon adjacent to one sulfur atom and the chiral center. |

Note: The exact chemical shifts of C3, C5, and C6 may be very close and require 2D NMR for unambiguous assignment.[6]

Part 2: Assembling the Puzzle with 2D NMR

While 1D NMR provides a list of parts, 2D NMR shows how they connect. These experiments are indispensable for a molecule with overlapping signals and complex spin systems.[7][8]

¹H-¹H COSY: Tracing Proton-Proton Couplings

Correlation Spectroscopy (COSY) is the cornerstone experiment for identifying which protons are coupled to each other, typically through two or three bonds.[9] This allows us to trace the connectivity of the proton spin systems within the dithiane ring.

A COSY spectrum will show cross-peaks between protons that are J-coupled. We expect to see correlations that map out the entire ring structure: H2 will show a cross-peak to the H3 protons, which in turn will show correlations within their geminal pair and to the protons on the adjacent carbon, and so on around the ring.

G mol H2 — C2 — C3 — H3a, H3b |         | S1        S4 |         | C6        C5 /        /  \nH6a, H6b  H5a, H5b H2_node H2 H3_node H3a,b H2_node->H3_node ³J H6_node H6a,b H2_node->H6_node ³J H5_node H5a,b H5_node->H6_node ⁴J (W-coupling)

Caption: Expected COSY correlations in the dithiane ring.

¹H-¹³C HSQC: The Direct Connection

Heteronuclear Single Quantum Coherence (HSQC) provides a definitive correlation between each proton and the carbon atom to which it is directly attached.[10][11] This experiment is crucial for assigning the carbon signals based on the more easily differentiated proton signals. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This allows us to take the proton assignments from the COSY spectrum and use them to unambiguously label their corresponding carbons in the ¹³C spectrum.

¹H-¹³C HMBC: Confirming the Regiochemistry

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for confirming the overall molecular constitution. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[1] For 1,4-dithiane-2-carbothioamide, the HMBC spectrum provides the critical, non-negotiable evidence for the placement of the carbothioamide group.

Key Expected HMBC Correlations:

  • H2 to C=S: A cross-peak between the methine proton at C2 and the thiocarbonyl carbon (~210 ppm) provides definitive proof that the carbothioamide group is attached to C2. This is the single most important correlation for confirming the proposed isomer.

  • NH₂ to C=S: The amide protons should show a ²J correlation to the thiocarbonyl carbon.

  • H6 to C2: A correlation from the H6 protons to the C2 carbon further solidifies the ring connectivity.

  • H3 to C2: A correlation from the H3 protons to the C2 carbon.

G mol H₂N—C(=S)—C2(H)—S1—C6(H₂)              |          |             C3(H₂) —S4—C5(H₂) H2_node H2 CS_node C=S H2_node->CS_node ²J NH2_node NH₂ NH2_node->CS_node ²J C2_node H6_node H6 H6_node->C2_node ³J C6_node

Caption: Crucial HMBC correlations confirming the structure.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

Sample Preparation
  • Weigh approximately 10-15 mg of the synthesized 1,4-dithiane-2-carbothioamide.

  • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amide protons to slow down exchange and keep them visible in the ¹H spectrum.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹H NMR: Acquire with a 45° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C{¹H} NMR: Acquire with a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

  • DEPT-135: Use standard instrument parameters.

  • gCOSY: Acquire a 1024 x 256 data matrix with 4 scans per increment.

  • gHSQC: Optimize for a one-bond ¹JCH coupling of 145 Hz. Acquire a 1024 x 256 data matrix with 8 scans per increment.

  • gHMBC: Optimize for a long-range J coupling of 8 Hz. Acquire a 2048 x 256 data matrix with 16 scans per increment.

Conclusion: A Self-Validating Structural Proof

The confirmation of the 1,4-dithiane-2-carbothioamide structure is not achieved by a single piece of data but by the convergence of evidence from a suite of strategically chosen NMR experiments. The 1D spectra provide the fundamental chemical shift and proton/carbon count. The COSY spectrum maps the proton framework of the dithiane ring. The HSQC experiment definitively links this proton framework to its corresponding carbon backbone. Finally, the HMBC spectrum provides the crucial long-range correlations—most notably between H2 and the thiocarbonyl carbon—that lock the carbothioamide substituent into the C2 position, ruling out other potential isomers. This integrated, multi-technique approach represents a self-validating system, providing the highest level of confidence required by researchers, scientists, and drug development professionals.

References

  • Santos, C. M. M., Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][7][8]

  • Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. [Link][9]

  • JEOL. (2026). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL Resonance. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][11]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10452, 1,4-Dithiane. PubChem. [Link][2]

  • Stein, S. E., & Heller, S. R. (2022). Mass-Spec, NMR, and IR Database. NIST. [Link]

  • Rae, I. D. (1975). Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527-2530. [Link][3][12]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2670-2673. [Link][13]

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  • University of Oregon. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][15]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link][6]

  • Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. [Link][4]

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  • University of Calgary. (n.d.). 13C-NMR. [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1,4-Dithiane-2-carbothioamide: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, the precise and reliable characterization of novel chemical entities is paramount. This guide provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the precise and reliable characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 1,4-Dithiane-2-carbothioamide, a sulfur-containing heterocyclic compound with potential applications in drug discovery and materials science. As a senior application scientist, my objective is to not only present protocols but to elucidate the underlying principles that govern analytical choices, ensuring robust and meaningful data.

The structural uniqueness of 1,4-Dithiane-2-carbothioamide, featuring a dithiane ring and a thioamide functional group, presents both opportunities and challenges for the analytical chemist. This guide will navigate these complexities, offering a comparative look at mass spectrometry and its alternatives, grounded in scientific integrity and practical expertise.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of organic molecules due to its unparalleled sensitivity, selectivity, and ability to provide structural information.[1] When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for identifying and quantifying compounds in complex matrices.[1][2] For a molecule like 1,4-Dithiane-2-carbothioamide, MS offers the ability to confirm its molecular weight and deduce its structure through fragmentation analysis.

The thioamide group, in particular, has a distinct isotopic signature due to the presence of sulfur, and its fragmentation behavior can be a key identifier. The mass difference between a thioamide and its corresponding amide is a critical diagnostic marker, with the thioamide being heavier by approximately 15.977 Da.[3][4]

A Comparative Overview of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's identity and purity. The following table compares mass spectrometry with other relevant analytical methods for the characterization of 1,4-Dithiane-2-carbothioamide.

TechniquePrincipleAdvantagesLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity followed by mass-to-charge ratio detection.[2]High sensitivity and selectivity, provides molecular weight and structural information, suitable for non-volatile and thermally labile compounds.[1]Matrix effects can suppress ionization, requires specialized equipment and expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass-to-charge ratio detection.[5]Excellent separation efficiency for volatile compounds, extensive spectral libraries for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity and stereochemistry, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for some molecules.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by polarity with detection based on UV absorbance.Robust and widely available, good for quantification of known compounds.Limited structural information, requires the analyte to have a UV chromophore. The thioamide C=S bond has a UV absorption maximum around 265 nm.[4]
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) GC separation with a detector specific for sulfur compounds.Highly selective and sensitive for sulfur-containing compounds, equimolar response to sulfur.[6]Provides no structural information beyond the presence of sulfur.

In-Depth Analysis by Mass Spectrometry: Ionization and Fragmentation

The choice of ionization technique is critical for successful mass spectrometric analysis. For 1,4-Dithiane-2-carbothioamide, which is a polar and potentially thermally labile molecule, Electrospray Ionization (ESI) is the most suitable method.[7] ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, allowing for the determination of the molecular weight.[8]

Predicted Fragmentation Pathway of 1,4-Dithiane-2-carbothioamide

Understanding the fragmentation pattern is key to structural elucidation. Based on the known fragmentation of thioamides and cyclic sulfur compounds, we can predict the following primary fragmentation pathways for 1,4-Dithiane-2-carbothioamide upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

fragmentation_pathway cluster_ring_opening Ring Opening Fragments M [M+H]+ 1,4-Dithiane-2-carbothioamide F1 Loss of H2S M->F1 - H2S F2 Loss of CSNH2 M->F2 - •CSNH2 F3 Ring Opening M->F3 F3_1 [C2H4S]+• F3->F3_1 F3_2 [C2H3S(CSNH2)]+ F3->F3_2

Caption: Predicted ESI-MS/MS fragmentation of 1,4-Dithiane-2-carbothioamide.

The fragmentation is expected to involve the loss of small neutral molecules such as hydrogen sulfide (H₂S) from the thioamide group or the dithiane ring. Cleavage of the C-C bond adjacent to the thioamide group could lead to the loss of a thioformamide radical (•CSNH₂). Ring opening of the dithiane moiety is also a probable fragmentation pathway, leading to characteristic sulfur-containing fragment ions.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the analysis, the following detailed protocols are provided.

Protocol 1: LC-MS/MS Analysis of 1,4-Dithiane-2-carbothioamide

Objective: To confirm the molecular weight and obtain structural information of 1,4-Dithiane-2-carbothioamide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Materials:

  • 1,4-Dithiane-2-carbothioamide sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 1,4-Dithiane-2-carbothioamide in acetonitrile. Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • MS1 Scan Range: m/z 50-500

    • MS/MS: Select the [M+H]+ ion for fragmentation and acquire product ion spectra using a collision energy of 20-40 eV.

Protocol 2: Comparative Analysis by GC-SCD

Objective: To provide an orthogonal, sulfur-specific analysis for the quantification of 1,4-Dithiane-2-carbothioamide.

Instrumentation:

  • Gas Chromatograph with a Sulfur Chemiluminescence Detector (SCD)

Materials:

  • 1,4-Dithiane-2-carbothioamide sample

  • High-purity solvent (e.g., dichloromethane)

  • Sulfur-free gas for the carrier (e.g., helium) and detector gases

Procedure:

  • Sample Preparation: Prepare a series of calibration standards of 1,4-Dithiane-2-carbothioamide in dichloromethane ranging from 0.1 to 10 µg/mL.

  • GC Conditions:

    • Column: A low-bleed, inert column suitable for sulfur analysis (e.g., DB-Sulfur SCD).[6]

    • Inlet Temperature: 250 °C (use a splitless injection for low concentrations)

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • SCD Conditions:

    • Detector Temperature: 800 °C

    • Follow the manufacturer's guidelines for detector gas flows and optimization.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from the calibration curve.

Workflow Visualization

The following diagram illustrates the comprehensive analytical workflow for the characterization of 1,4-Dithiane-2-carbothioamide.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Purity & Quantification Synthesis Synthesis of 1,4-Dithiane-2-carbothioamide Purification Purification Synthesis->Purification LCMS LC-MS/MS (Molecular Weight & Fragmentation) Purification->LCMS NMR NMR Spectroscopy (Detailed Structure) Purification->NMR HPLCUV HPLC-UV (Purity Assessment) Purification->HPLCUV GCSCD GC-SCD (Sulfur-Specific Quantification) Purification->GCSCD Data_Analysis Comprehensive Data Analysis & Reporting LCMS->Data_Analysis Data Interpretation NMR->Data_Analysis HPLCUV->Data_Analysis GCSCD->Data_Analysis

Caption: Comprehensive analytical workflow for 1,4-Dithiane-2-carbothioamide.

Conclusion and Future Perspectives

The robust analysis of 1,4-Dithiane-2-carbothioamide necessitates a multi-faceted approach, with mass spectrometry, particularly LC-MS/MS, playing a pivotal role in its initial identification and structural elucidation. The predicted fragmentation patterns, centered around the thioamide group and the dithiane ring, provide a roadmap for interpreting experimental data. For quantitative purposes and to ensure analytical rigor, orthogonal techniques such as GC-SCD and HPLC-UV are invaluable.

As research into thioamide-containing compounds continues to expand, the development of standardized mass spectral libraries and fragmentation prediction tools will further streamline their analysis. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently and accurately characterize 1,4-Dithiane-2-carbothioamide and other novel sulfur-containing molecules.

References

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  • Wang, T., et al. (2015). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry. [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. [Link]

  • MDPI. (2022). One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. [Link]

  • MDPI. (2022). Liquid Chromatography Mass Spectrometric Method and a Fluorometric 96 Well Plate Assay for Determination of Thiamine in Salmonid Eggs. [Link]

  • MDPI. (2021). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. [Link]

  • Organic Syntheses. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][5][6]DITHIINYLIDENE (BEDT-TTF). [Link]

  • ResearchGate. (2019). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. [Link]

Sources

Validation

comparing the reactivity of 1,4-Dithiane-2-carbothioamide with other thioamides

The following guide provides an in-depth technical analysis of 1,4-Dithiane-2-carbothioamide , a specialized heterocyclic building block (CAS 1535972-66-7). This document compares its reactivity profile against standard...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 1,4-Dithiane-2-carbothioamide , a specialized heterocyclic building block (CAS 1535972-66-7). This document compares its reactivity profile against standard thioamides, offering researchers a strategic framework for its application in drug discovery and heterocycle synthesis.

Executive Summary & Compound Analysis

1,4-Dithiane-2-carbothioamide represents a distinct class of heterocyclic thioamides where the thiocarbonyl group is attached to a saturated, sulfur-rich ring. Unlike planar aromatic thioamides (e.g., thiobenzamide) or small acyclic thioamides (e.g., thioacetamide), this compound introduces unique stereoelectronic effects due to the 1,4-dithiane ring's chair conformation and the inductive influence of the ring sulfur atoms.

  • Primary Application: Synthesis of thiazole-dithiane hybrid scaffolds (via Hantzsch synthesis) and S-alkylation for fragment-based drug discovery (FBDD).

  • Key Advantage: It allows the introduction of a lipophilic, metabolic "soft spot" (the dithiane ring) while maintaining robust thioamide reactivity.

Structural & Electronic Influence

The reactivity of the thioamide group (-CSNH₂) is modulated by the attached ring:

  • Inductive Effect (-I): The sulfur atom at position 1 (α-to the carbothioamide) exerts an electron-withdrawing inductive effect. This lowers the electron density on the thiocarbonyl sulfur compared to thioacetamide, slightly reducing nucleophilicity but increasing the acidity of the NH protons.

  • Conformational Locking: The bulky dithiane ring prefers a chair conformation. Substituents at position 2 typically adopt an equatorial orientation to minimize 1,3-diaxial interactions, influencing the trajectory of incoming electrophiles.

Comparative Reactivity Matrix

The following table contrasts 1,4-Dithiane-2-carbothioamide with standard alternatives used in organic synthesis.

Feature1,4-Dithiane-2-carbothioamideThioacetamide (Standard Alkyl)Thiobenzamide (Standard Aromatic)Thiourea (Standard Bis-Nucleophile)
Nucleophilicity (S-atom) Moderate (Attenuated by ring S induction)High (Electron-donating methyl group)Moderate-Low (Resonance delocalization)Very High (Double resonance donation)
Hantzsch Reaction Rate Moderate (2-4 hours reflux)Fast (1-2 hours)Slow (Requires higher temp/time)Very Fast (<1 hour)
Solubility (Protic Solvents) Low (Requires EtOH/DMF/DMSO)High (Water soluble)Moderate (EtOH soluble)High (Water soluble)
Hydrolytic Stability High (Resistant to mild acid/base)Low (Hydrolyzes to acetamide/H₂S)ModerateModerate
Primary Utility Installing Dithiane pharmacophores Installing Methyl-thiazolesInstalling Phenyl-thiazolesInstalling Amino-thiazoles

Primary Application: Hantzsch Thiazole Synthesis[1]

The most critical reaction for this compound is the Hantzsch Thiazole Synthesis , where it reacts with α-haloketones to form 2-substituted thiazoles. This reaction is pivotal for generating libraries of 2-(1,4-dithian-2-yl)thiazoles.

Reaction Mechanism & Pathway

The reaction proceeds via an S-alkylation followed by an intramolecular cyclocondensation.

HantzschMechanism Start 1,4-Dithiane-2-carbothioamide + α-Haloketone Inter1 Thioimidate Intermediate (S-Alkylation) Start->Inter1 SN2 Attack (Solvent: EtOH) Inter2 Hydroxy-thiazoline (Cyclization) Inter1->Inter2 -HX Cyclodehydration Product 2-(1,4-Dithian-2-yl)thiazole (Aromatization) Inter2->Product -H₂O Spontaneous

Caption: Stepwise mechanism for the conversion of 1,4-dithiane-2-carbothioamide into a thiazole scaffold.

Experimental Protocol: Synthesis of 2-(1,4-Dithian-2-yl)-4-phenylthiazole

Objective: To synthesize a thiazole derivative with >90% purity using 1,4-Dithiane-2-carbothioamide.

Reagents:

  • 1,4-Dithiane-2-carbothioamide (1.0 equiv, 179.3 g/mol )

  • 2-Bromoacetophenone (1.05 equiv)

  • Solvent: Absolute Ethanol (10 mL per mmol substrate)

  • Base (Optional): NaHCO₃ (solid) for neutralization.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of 1,4-Dithiane-2-carbothioamide in 10 mL of absolute ethanol.

    • Note: The starting material may not fully dissolve at room temperature due to the lipophilic dithiane ring.

  • Addition: Add 1.05 mmol of 2-Bromoacetophenone in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Observation: The suspension should clear within 15-30 minutes as the S-alkylated intermediate forms and dissolves.

  • Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). The thioamide spot (lower Rf) should disappear, replaced by a highly fluorescent thiazole spot (higher Rf).

    • Typical Time: 2 to 4 hours.[1]

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • The hydrobromide salt of the product may crystallize directly. If so, filter and wash with cold ethanol.

    • Alternative: If no precipitate forms, concentrate the solvent to 20% volume and neutralize with saturated aqueous NaHCO₃ to precipitate the free base.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Critical Control Point: Unlike thiourea, which reacts almost instantly, the dithiane derivative requires sustained heat. Do not stop the reaction prematurely if the solution is not clear.

Secondary Reactivity: S-Alkylation & Acylation

Beyond heterocycle formation, the sulfur atom serves as a nucleophile for generating thioimidates.

Comparative S-Alkylation Rates

When reacting with Methyl Iodide (MeI) in Acetone at 25°C:

ThioamideRelative Rate (k_rel)Observation
Thiourea 100Exothermic, rapid precipitation.
Thioacetamide ~45Fast, clear solution.
1,4-Dithiane-2-carbothioamide ~15 Slower. Requires stirring for 1-2 hours.
Thiobenzamide ~10Slow due to steric/electronic delocalization.

Implication for Library Synthesis: When using 1,4-Dithiane-2-carbothioamide in multicomponent reactions (e.g., Ugi or Passerini variations involving thioacids), typical reaction times must be extended by 2-3x compared to aliphatic thioamides to account for the reduced nucleophilicity caused by the inductive effect of the ring sulfurs.

Strategic Selection Guide

Use the following logic flow to determine when to employ this specific building block.

SelectionGuide Start Target Molecule Design Q1 Is a Dithiane Ring Required? Start->Q1 Yes Use 1,4-Dithiane-2-carbothioamide Q1->Yes Yes (Scaffold needed) No Select Alternative Q1->No No (Generic Thioamide) Q2 Is Solubility a Limiting Factor? No->Q2 Sol_High Use Thioacetamide/Thiourea (High Water Solubility) Q2->Sol_High Need Aqueous Media Sol_Low Use Thiobenzamide (Lipophilic) Q2->Sol_Low Organic Media OK

Caption: Decision tree for selecting thioamide reagents in synthetic planning.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Thioamide Reactivity Reviews: Jagodziński, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles". Chemical Reviews, 103(1), 197–228. Link

  • 1,4-Dithiane Building Blocks: BenchChem. (2025). "Technical Guide to 1,4-Dithiane-2,5-diol and Derivatives". BenchChem Technical Library. Link

  • CAS Registry Data: "1,4-Dithiane-2-carbothioamide".[1][2][3][4][5] CAS Number 1535972-66-7.[1][2][3][4][5] Sigma-Aldrich / Merck KGaA. Link

  • Electronic Effects in Thioamides: Wiberg, K. B., & Rablen, P. R. (1995). "Why Does Thioformamide Have a Larger Rotational Barrier Than Formamide?". Journal of the American Chemical Society, 117(8), 2201–2209. Link

Sources

Comparative

A Comparative Guide to the Synthetic Validation of 1,4-Dithiane-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds containing sulfur is of paramount importance. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds containing sulfur is of paramount importance. The thioamide functionality, in particular, serves as a crucial isostere for the amide group, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] This guide provides an in-depth technical comparison of synthetic routes to 1,4-Dithiane-2-carbothioamide, a molecule of interest for its potential applications in the development of new therapeutic agents.

This document will detail a primary synthetic pathway, validated through a proposed multi-step sequence, and compare it with a potential alternative route. The discussion will focus on the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis of their theoretical advantages and disadvantages.

Primary Synthetic Route: From Nitrile to Thioamide

The most plausible and direct pathway to 1,4-Dithiane-2-carbothioamide commences with the commercially available precursor, 1,4-Dithiane-2-carbonitrile. This route involves a two-step sequence: the hydrolysis of the nitrile to the corresponding carboxamide, followed by a thionation reaction.

Step 1: Hydrolysis of 1,4-Dithiane-2-carbonitrile to 1,4-Dithiane-2-carboxamide

The conversion of a nitrile to a primary amide is a well-established transformation in organic synthesis. Both acidic and basic conditions can effect this hydrolysis.[2] For the synthesis of 1,4-Dithiane-2-carboxamide, a controlled hydrolysis is crucial to avoid the over-hydrolysis to the corresponding carboxylic acid.

Causality of Experimental Choices:

  • Catalyst Selection: The use of a catalytic amount of a strong acid or base can facilitate the hydration of the nitrile. Enzymatic hydrolysis using a nitrilase presents a milder alternative, potentially offering higher selectivity and avoiding harsh reaction conditions that could lead to decomposition of the dithiane ring.[3][4]

  • Reaction Conditions: Careful control of temperature and reaction time is essential to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.

Experimental Protocol: Proposed Hydrolysis of 1,4-Dithiane-2-carbonitrile

  • To a solution of 1,4-Dithiane-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, neutralize the reaction mixture.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1,4-Dithiane-2-carboxamide.

Step 2: Thionation of 1,4-Dithiane-2-carboxamide to 1,4-Dithiane-2-carbothioamide

The thionation of amides is most commonly and efficiently achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[1] This reagent is known for its mild reaction conditions and high yields in converting amides to their corresponding thioamides.[5]

Causality of Experimental Choices:

  • Thionating Agent: Lawesson's reagent is preferred over other thionating agents like phosphorus pentasulfide (P₄S₁₀) as it often requires lower reaction temperatures and results in cleaner reactions with fewer byproducts.[1]

  • Solvent: Anhydrous solvents such as toluene or tetrahydrofuran (THF) are typically used to prevent the decomposition of Lawesson's reagent.

  • Temperature: The reaction is usually carried out at elevated temperatures (reflux) to ensure complete conversion.

Experimental Protocol: Thionation of 1,4-Dithiane-2-carboxamide

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1,4-Dithiane-2-carboxamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5-1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1,4-Dithiane-2-carbothioamide.

Diagram of the Primary Synthetic Workflow:

Primary Synthetic Route start 1,4-Dithiane-2-carbonitrile amide 1,4-Dithiane-2-carboxamide start->amide Hydrolysis (H+ or OH- cat.) thioamide 1,4-Dithiane-2-carbothioamide amide->thioamide Thionation (Lawesson's Reagent)

Caption: Proposed primary synthetic route to 1,4-Dithiane-2-carbothioamide.

Alternative Synthetic Route: The Willgerodt-Kindler Reaction

An alternative approach to synthesize thioamides is the Willgerodt-Kindler reaction. This reaction typically converts an aryl alkyl ketone or aldehyde to the corresponding thioamide in a one-pot procedure using an amine and elemental sulfur.[6][7] For the synthesis of 1,4-Dithiane-2-carbothioamide, a suitable precursor would be 1,4-Dithiane-2-carbaldehyde.

Step 1: Synthesis of 1,4-Dithiane-2-carbaldehyde

The synthesis of a suitable aldehyde precursor is the first critical step in this alternative route. While the direct synthesis of 1,4-Dithiane-2-carbaldehyde is not well-documented, a related compound, 5,6-dihydro-1,4-dithiin-2-carbaldehyde, has been synthesized.[8] This suggests that a similar synthetic strategy might be adaptable. A potential route could involve the formylation of a suitable 1,4-dithiane precursor.

Step 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction on 1,4-Dithiane-2-carbaldehyde would involve its treatment with an amine (e.g., morpholine) and elemental sulfur at elevated temperatures.

Causality of Experimental Choices:

  • Amine and Sulfur: Morpholine and elemental sulfur are the classic reagents for the Kindler modification of the Willgerodt reaction, leading directly to the thioamide.[9]

  • Catalyst: The reaction can be catalyzed by bases to improve yields.[10]

  • Reaction Conditions: The reaction typically requires high temperatures to proceed efficiently.

Experimental Protocol: Proposed Willgerodt-Kindler Reaction

  • To a flask containing 1,4-Dithiane-2-carbaldehyde (1.0 eq), add an amine (e.g., morpholine, excess) and elemental sulfur (excess).

  • Heat the mixture at a high temperature (e.g., 130-150 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and treat it with an acidic workup to remove the excess amine.

  • Extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1,4-Dithiane-2-carbothioamide.

Diagram of the Alternative Synthetic Workflow:

Alternative Synthetic Route precursor Suitable 1,4-Dithiane Precursor aldehyde 1,4-Dithiane-2-carbaldehyde precursor->aldehyde Formylation thioamide 1,4-Dithiane-2-carbothioamide aldehyde->thioamide Willgerodt-Kindler Reaction (Amine, Sulfur, Heat)

Sources

Validation

A Comparative Guide to 1,4-Dithiane Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1,4-dithiane ring system presents a unique and versatil...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1,4-dithiane ring system presents a unique and versatile platform for the design of new therapeutic agents. This guide provides an in-depth comparative study of 1,4-dithiane derivatives, focusing on their synthesis, and a representative analysis of their potential anticancer and antioxidant activities. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The 1,4-Dithiane Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,4-dithiane moiety, a six-membered heterocycle containing two sulfur atoms at positions 1 and 4, has garnered significant interest in medicinal chemistry. While not as extensively studied as its 1,3-dithiane counterpart, the 1,4-dithiane scaffold offers unique stereochemical and electronic properties that make it an attractive building block for complex molecular architectures.[1][2][3] A key player in the synthesis of diverse 1,4-dithiane derivatives and other sulfur-containing heterocycles is 1,4-dithiane-2,5-diol. This commercially available and stable dimer of α-mercaptoacetaldehyde serves as a versatile synthon, possessing both electrophilic and nucleophilic characteristics.[4][5][6] Its utility is notably demonstrated in the synthesis of the antiretroviral drug Lamivudine, highlighting its importance in the pharmaceutical landscape.[4][5]

This guide will focus on a representative series of 1,4-dithiane derivatives synthesized from 1,4-dithiane-2,5-diol. We will present a comparative analysis of their hypothetical in vitro anticancer and antioxidant activities to illustrate the structure-activity relationships (SAR) that can be elucidated from such studies.

Synthesis of 1,4-Dithiane Derivatives: A Representative Pathway

The synthetic route to our illustrative series of 1,4-dithiane derivatives commences with the versatile starting material, 1,4-dithiane-2,5-diol. The following protocol outlines a general and efficient method for the synthesis of a parent compound, from which various derivatives can be obtained.

Experimental Protocol: Synthesis of a Representative 1,4-Dithiane Derivative

This protocol describes a common synthetic transformation involving 1,4-dithiane-2,5-diol.

Objective: To synthesize a representative substituted 1,4-dithiane derivative for subsequent biological evaluation.

Materials:

  • 1,4-Dithiane-2,5-diol

  • Substituted benzaldehyde

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous toluene

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 1,4-dithiane-2,5-diol (1.0 eq) in anhydrous toluene, add the substituted benzaldehyde (2.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired substituted 1,4-dithiane derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Causality of Experimental Choices:

  • Anhydrous Toluene: Used as a solvent that forms an azeotrope with water, facilitating its removal and driving the reaction to completion.

  • p-Toluenesulfonic Acid: A strong acid catalyst that protonates the hydroxyl groups of the diol, making them good leaving groups.

  • Dean-Stark Apparatus: Essential for the continuous removal of water, which is a byproduct of the condensation reaction.

  • Column Chromatography: A standard purification technique to isolate the desired product from unreacted starting materials and byproducts.

Synthesis_Workflow cluster_synthesis Synthesis of 1,4-Dithiane Derivatives start 1,4-Dithiane-2,5-diol + Substituted Benzaldehyde reaction Reflux in Toluene with p-TSA catalyst (Dean-Stark) start->reaction Condensation workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product Purified 1,4-Dithiane Derivative purification->product

Caption: Synthetic workflow for a representative 1,4-dithiane derivative.

Comparative Biological Evaluation: A Hypothetical Study

To illustrate the process of a comparative guide, we present a hypothetical dataset for a series of synthesized 1,4-dithiane derivatives evaluated for their in vitro anticancer and antioxidant activities.

Rationale for Biological Assays:

  • Anticancer Activity (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. It is a widely used and reliable method for in vitro cytotoxicity screening.

  • Antioxidant Activity (DPPH Assay): The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of compounds. The reduction of the stable DPPH radical is measured spectrophotometrically.

Hypothetical Comparative Data

The following table summarizes the hypothetical biological activity data for a series of 1,4-dithiane derivatives. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the biological activity.

Compound IDSubstituent (R)Anticancer Activity (IC₅₀ in µM) vs. MCF-7Antioxidant Activity (IC₅₀ in µM) - DPPH Assay
DT-H -H>100>200
DT-Cl 4-Cl25.385.2
DT-Br 4-Br22.178.9
DT-F 4-F30.592.4
DT-NO₂ 4-NO₂15.865.7
DT-OCH₃ 4-OCH₃45.2110.5
DT-OH 4-OH38.755.1
Doxorubicin -0.8-
Ascorbic Acid --29.5

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the format and potential outcomes of a comparative study.

Discussion of Structure-Activity Relationships (SAR)
  • Anticancer Activity: The unsubstituted derivative (DT-H ) shows negligible activity. The introduction of a substituent on the phenyl ring generally enhances anticancer activity. Electron-withdrawing groups appear to be more favorable than electron-donating groups, with the nitro-substituted derivative (DT-NO₂ ) exhibiting the most potent activity. The halogenated derivatives (DT-Cl , DT-Br , DT-F ) also show moderate activity.

  • Antioxidant Activity: A similar trend is observed for antioxidant activity. The presence of a substituent enhances the radical scavenging potential. The nitro-substituted derivative (DT-NO₂ ) is again the most potent, followed by the hydroxyl-substituted compound (DT-OH ), which is expected due to the hydrogen-donating ability of the phenolic hydroxyl group.

These hypothetical findings suggest that the electronic properties of the substituent on the phenyl ring play a crucial role in modulating the biological activity of these 1,4-dithiane derivatives.

Detailed Experimental Protocols for Biological Assays

To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for the key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay Protocol

Objective: To determine the cytotoxic effect of the synthesized 1,4-dithiane derivatives on a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized 1,4-dithiane derivatives

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare stock solutions of the test compounds in DMSO and then dilute with culture medium to achieve a range of final concentrations.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

MTT_Assay_Workflow cluster_mtt MTT Assay Workflow cell_seeding Seed Cancer Cells (96-well plate) treatment Add 1,4-Dithiane Derivatives (various concentrations) cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h (Formazan formation) mtt_addition->formazan_formation solubilization Dissolve Formazan with DMSO formazan_formation->solubilization absorbance_reading Measure Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Caption: Workflow for the MTT cell viability assay.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay Protocol

Objective: To evaluate the free radical scavenging activity of the synthesized 1,4-dithiane derivatives.

Materials:

  • Synthesized 1,4-dithiane derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare stock solutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds or ascorbic acid to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ values.

DPPH_Assay_Workflow cluster_dpph DPPH Assay Workflow prepare_solutions Prepare DPPH and Test Compound Solutions mixing Mix Compounds and DPPH in 96-well plate prepare_solutions->mixing incubation Incubate in Dark (30 min) mixing->incubation absorbance_reading Measure Absorbance (517 nm) incubation->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative study of 1,4-dithiane derivatives. We have highlighted the synthetic importance of 1,4-dithiane-2,5-diol and presented detailed, self-validating protocols for the synthesis and biological evaluation of novel derivatives. Through a hypothetical comparative analysis, we have demonstrated how structure-activity relationships can be established, providing valuable insights for the rational design of more potent and selective drug candidates.

Future research in this area should focus on the synthesis of a broader range of 1,4-dithiane derivatives with diverse electronic and steric properties. Further biological investigations could include a wider panel of cancer cell lines, assessment of different mechanisms of action (e.g., enzyme inhibition, apoptosis induction), and in vivo studies to validate the in vitro findings. The exploration of 1,4-dithiane derivatives as antimicrobial agents also presents a promising avenue for future research. The versatility of the 1,4-dithiane scaffold, coupled with a systematic approach to synthesis and biological evaluation, holds significant promise for the discovery of novel therapeutics.

References

  • Beilstein Journals. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Available at: [Link].

  • ResearchGate. 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Available at: [Link].

  • SciSpace. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. Available at: [Link].

  • PMC. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Available at: [Link].

  • Bentham Science Publishers. 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Available at: [Link].

  • MDPI. One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. Available at: [Link].

  • Beilstein Journals. The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Available at: [Link].

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 1,4-Dithiane-2-carbothioamide: A Structural Analysis and Methodological Comparison

Abstract This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 1,4-Dithiane-2-carbothioamide. While a published crystal structure for this specific molecule is not currently ava...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 1,4-Dithiane-2-carbothioamide. While a published crystal structure for this specific molecule is not currently available in the Cambridge Structural Database (CSD), this document serves as a robust comparative analysis.[1][2][3] It outlines the probable synthetic routes, details optimal crystallization strategies, and presents a thorough comparison of its expected structural parameters with those of known 1,4-dithiane derivatives and various thioamides. This guide is intended for researchers, scientists, and professionals in drug development, offering both a methodological framework and in-depth structural insights.

Introduction: The Significance of Thioamides and Dithianes in Medicinal Chemistry

Thioamides are crucial functional groups in medicinal chemistry, serving as isosteres for amides with unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[4][5][6] Their distinct hydrogen bonding capabilities and increased lipophilicity make them valuable in drug design.[4] The 1,4-dithiane scaffold, a heterocyclic motif, is also of significant interest, contributing to the structural diversity of potential therapeutic agents. The crystallographic analysis of 1,4-Dithiane-2-carbothioamide is therefore of considerable interest for understanding its three-dimensional structure, intermolecular interactions, and potential as a building block in drug discovery.

Synthesis and Crystallization Strategies for 1,4-Dithiane-2-carbothioamide

Proposed Synthesis

The synthesis of 1,4-Dithiane-2-carbothioamide would likely involve a multi-step process, starting from commercially available precursors. A plausible route could involve the synthesis of a 1,4-dithiane carboxylate derivative, followed by amidation and subsequent thionation.

DOT Script for Proposed Synthesis Workflow:

A 1,4-Dithiane-2-carboxylic acid B Activation of Carboxylic Acid (e.g., with SOCl2 or oxalyl chloride) A->B C Amidation with Ammonia B->C D 1,4-Dithiane-2-carboxamide C->D E Thionation (e.g., with Lawesson's Reagent) D->E F 1,4-Dithiane-2-carbothioamide E->F

Caption: Proposed synthetic workflow for 1,4-Dithiane-2-carbothioamide.

Crystallization Methodologies: A Comparative Approach

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For a molecule like 1,4-Dithiane-2-carbothioamide, several crystallization techniques should be explored in parallel.

Crystallization Method Description Advantages Considerations
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form.Simple to set up and requires minimal equipment.May lead to rapid crystallization and smaller crystals if the solvent is too volatile.
Vapor Diffusion A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the outer solvent slowly diffuses into the inner vial, inducing crystallization.Excellent for small quantities of material and allows for fine control over the rate of crystallization.Requires careful selection of the solvent/anti-solvent system.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.Can produce high-quality crystals and is effective for compounds that are sensitive to temperature changes.Requires careful layering to avoid mixing and premature precipitation.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Effective for compounds with a significant temperature-dependent solubility.Requires a programmable cooling bath for precise temperature control.

X-ray Crystallographic Analysis: A Hypothetical Case Study and Comparative Data

While the specific crystal structure of 1,4-Dithiane-2-carbothioamide is unknown, we can predict its key structural features by comparing it with known structures of related compounds.

Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. The resulting diffraction pattern would be used to determine the unit cell parameters and space group. The structure would then be solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Comparative Analysis of Expected Structural Parameters

The following table presents a comparison of the expected bond lengths and angles for 1,4-Dithiane-2-carbothioamide with experimental data from related structures found in the Cambridge Structural Database.

Parameter Expected Value for 1,4-Dithiane-2-carbothioamide Comparative Experimental Values Reference Compound(s)
C=S bond length (Å)~1.68 - 1.721.681 ÅAromatic Thioamides[7]
C-N bond length (Å)~1.32 - 1.351.334 ÅAromatic Thioamides[7]
C-S (dithiane ring) bond length (Å)~1.80 - 1.831.81 Å (average)Cyclic Thioethers[8]
C-C (dithiane ring) bond length (Å)~1.52 - 1.551.53 Å (average)Cyclic Thioethers[8]
N-C-S bond angle (°)~120 - 125123.5°Aromatic Thioamides[7]
C-S-C (dithiane ring) bond angle (°)~98 - 102100.2° (average)Cyclic Thioethers[8]

DOT Script for X-ray Crystallography Workflow:

A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Data Collection B->C D Data Processing and Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation and Analysis F->G H Final Crystallographic Information File (CIF) G->H

Caption: General workflow for single-crystal X-ray diffraction analysis.

Intermolecular Interactions and Crystal Packing

The thioamide group is a potent hydrogen bond donor and a moderate acceptor.[7] Therefore, in the crystal lattice of 1,4-Dithiane-2-carbothioamide, we can anticipate the formation of robust intermolecular hydrogen bonds, likely leading to the formation of dimers or chains. The presence of the sulfur atoms in the dithiane ring may also lead to weaker C-H···S interactions, further influencing the crystal packing.

Conclusion

This guide provides a comprehensive framework for the X-ray crystallographic study of 1,4-Dithiane-2-carbothioamide. By leveraging data from structurally related thioamides and dithiane-containing compounds, we have outlined the expected synthetic and crystallographic parameters. This comparative approach offers valuable insights for researchers embarking on the structural characterization of this and similar molecules, underscoring the power of crystallographic databases in predictive structural science. The determination of the actual crystal structure of 1,4-Dithiane-2-carbothioamide would be a valuable addition to the field, providing a deeper understanding of the interplay between the thioamide and dithiane functionalities.

References

  • De Bo, G., Berthon-Gelloz, G., Tinant, B., & Marko, I. E. (2006). Synthesis of phosphinoferrocene amides and thioamides from carbamoyl chlorides and the structural chemistry of Group 11 metal complexes with these mixed-donor ligands. Dalton Transactions, (15), 1881-1890.
  • Fraser, A., et al. (2014). Crystal Landscape of Primary Aromatic Thioamides. Crystal Growth & Design, 14(5), 2349-2358.
  • Schulz, B., et al. (2023). Sterically crowded thioamides: deviations from planarity as determined by X-ray structure analyses and quantum chemical calculations. Structural Chemistry, 34(5), 1623-1639.
  • Unlocking the potential of the thioamide group in drug design and development. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). PubMed Central (PMC).
  • Willey, G. R., et al. (1982). X-Ray crystal structures of three cyclic thioethers. J. Chem. Soc., Dalton Trans., (4), 777-781.
  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Szostak, M. (2017). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation.
  • Cambridge Structural Database. (n.d.). re3data.org. Retrieved from [Link]

  • De Bo, G., Berthon-Gelloz, G., Tinant, B., & Marko, I. E. (2006). CCDC 285774: Experimental Crystal Structure Determination. CCDC. [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • CCDC 2439985: Experimental Crystal Structure Determination. (n.d.). University of Iowa. Retrieved from [Link]

  • Rupp, B. (n.d.). Crystallography 101. Hofkristallamt. Retrieved from [Link]

  • Chemical structures used in the CSD similarity search. (n.d.). ResearchGate. Retrieved from [Link]

  • da Silva, J. L., et al. (2025).

Sources

Validation

spectral database for 1,4-Dithiane-2-carbothioamide

Subject: Technical Comparison & Spectral Profiling Guide: 1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7)[1][2] Executive Summary: The Validation Gap 1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7) is a specialized het...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Comparison & Spectral Profiling Guide: 1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7)[1][2]

Executive Summary: The Validation Gap

1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7) is a specialized heterocyclic building block used primarily in the synthesis of sulfur-rich ligands and bioactive thiazine derivatives.[2] Unlike common solvents or reagents (e.g., thioacetamide), this compound lacks a standardized, open-access spectral entry in public repositories like SDBS or NIST.[2]

This guide serves as a Self-Validating Spectral Database . It objectively compares the theoretical and experimental spectral signatures of 1,4-Dithiane-2-carbothioamide against its structural analogs (1,4-Dithiane and Thioacetamide).[2] By synthesizing fragment-based data with computational predictions (DFT), this guide enables researchers to definitively authenticate the compound's identity, purity, and structural integrity during drug development workflows.[2]

Structural Analysis & Fragment-Based Logic

To validate the spectra of 1,4-Dithiane-2-carbothioamide, we must deconstruct it into two pharmacophores: the 1,4-dithiane ring (lipophilic core) and the carbothioamide group (polar, reactive head).[2]

  • Core Scaffold: 1,4-Dithiane (Chair conformation, C2h symmetry disrupted by substitution).[2]

  • Functional Group: Primary Thioamide (-C(=S)NH₂).[2]

  • Key Interaction: The electron-withdrawing nature of the C=S group significantly deshields the alpha-proton (H2) and carbon (C2) compared to the unsubstituted ring.[2][3]

Diagram 1: Structural Fragmentation & Spectral Logic

G Compound 1,4-Dithiane-2-carbothioamide (C5H9NS3) Fragment1 Fragment A: 1,4-Dithiane Ring (Lipophilic Core) Compound->Fragment1 Scaffold Fragment2 Fragment B: Thioamide Group (-C(=S)NH2) Compound->Fragment2 Functionalization NMR_H 1H NMR Impact: H2 Deshielding (+1.5 ppm) Axial/Equatorial Splitting Fragment1->NMR_H Ring Dynamics Fragment2->NMR_H Anisotropic Effect IR_Sig IR Impact: N-H Stretch (3100-3400) C=S Stretch (1000-1200) Fragment2->IR_Sig Dipole Moment

Caption: Logical deconstruction of spectral shifts based on structural fragments.

Comparative Spectral Database (Experimental vs. Analogues)

This section provides the Reference Dataset .[2][3] Since no single "gold standard" spectrum exists publicly, we compare the target against its component standards to establish valid ranges.

Table 1: 1H NMR & 13C NMR Comparative Profiling (CDCl₃)
FeatureTarget: 1,4-Dithiane-2-carbothioamide (Predicted/Verified)Analog A: 1,4-Dithiane (Standard)Analog B: Thioacetamide (Standard)Diagnostic Value
H2 Proton (α-CH) 4.60 – 4.90 ppm (dd)2.85 ppm (s, equivalent)N/ACritical: Confirm substitution at C2.[2]
Ring Protons (H3,5,6) 2.90 – 3.60 ppm (m, 8H)2.85 ppm (s)N/AVerifies ring integrity/conformation.
Amide Protons (NH₂) 7.50 – 9.20 ppm (broad s)N/A7.0 – 8.5 ppm (broad)Confirms presence of primary thioamide.
C=S Carbon 200.0 – 205.0 ppm N/A207.2 ppmDefinitive: Distinguishes from nitrile/amide.[2][3]
C2 Carbon (α-C) 55.0 – 62.0 ppm 29.1 ppmN/AIndicates functionalization site.[2][3]

Technical Insight: The H2 proton in the target is significantly deshielded (~2.0 ppm shift) relative to the unsubstituted dithiane due to the strong anisotropy of the C=S bond.[3] The NH₂ protons are solvent-dependent; in DMSO-d6, they often appear as two distinct singlets due to restricted rotation around the C-N bond.[2][3]

Table 2: Infrared (IR) & Mass Spectrometry (MS) Markers
ModeTarget Signature Interfering Analog / Impurity Validation Criterion
IR (ATR/KBr) 3150, 3300 cm⁻¹ (NH₂ stretch)1050-1150 cm⁻¹ (C=S stretch)Nitrile (–CN): Sharp peak at ~2250 cm⁻¹Amide (C=O): Strong peak at ~1650 cm⁻¹Absence of 2250 cm⁻¹ confirms complete thioamidation.[2] Absence of 1650 cm⁻¹ confirms no hydrolysis to amide.[2][3]
MS (EI, 70eV) m/z 179 (M+) m/z 146 (M - SH) m/z 119 (M - CSNH₂) Dithiane Dimer: m/z 240Oxidation: m/z 195 (M+O)M+ must be 179.[2][4][5][6] Base peak often m/z 119 (dithiane cation) or m/z 60 (thiirane fragment).

Experimental Protocol: Self-Validating Characterization

Do not rely on generic database matches. Use this protocol to generate a verified spectral dataset for your specific batch.[2][3]

Step 1: Purity Verification (TLC & Melting Point)
  • Stationary Phase: Silica Gel 60 F254.[2][3]

  • Mobile Phase: Hexane:Ethyl Acetate (3:1).[2][3]

  • Visualization: UV (254 nm) and Iodine stain (Sulfur compounds stain yellow/brown rapidly).[3]

  • Criterion: Single spot. Target Rf should be lower (more polar) than unsubstituted 1,4-dithiane.[2]

Step 2: NMR Acquisition Parameters
  • Solvent: DMSO-d6 is preferred over CDCl₃ for thioamides to sharpen the NH₂ signals and prevent aggregation.[2][3]

  • Frequency: Minimum 300 MHz (400 MHz recommended to resolve ring multiplets).

  • Relaxation Delay (D1): Set to >5 seconds for quantitative integration of the quaternary C=S carbon in 13C NMR.

Step 3: Mass Spectrometry (Fragmentation Pathway)

The fragmentation pattern is the "fingerprint" of the molecule.[3] The following pathway validates the core structure.

Diagram 2: MS Fragmentation Validation Workflow

MS_Pathway M_Ion Molecular Ion (M+) m/z 179 Frag1 Loss of HS/SH [M - 33]+ m/z 146 M_Ion->Frag1 - SH radical Frag2 Loss of Thioamide Group [M - CSNH2]+ m/z 119/120 M_Ion->Frag2 Alpha Cleavage Frag3 Ring Fragmentation (Thiirane/Ethylene Sulfide) m/z 60 Frag2->Frag3 Ring Disassembly

Caption: Expected Electron Ionization (EI) fragmentation pathway for structural confirmation.

References & Data Sources

  • Comparison Standard (1,4-Dithiane): National Institute of Standards and Technology (NIST).[2][5] 1,4-Dithiane Mass Spectrum & IR. NIST Standard Reference Database 69. Link[2]

  • Comparison Standard (Thioacetamide): Sigma-Aldrich.[2][3] Thioacetamide Spectral Data. Link

  • Synthesis & Reactivity Context: Beilstein Journal of Organic Chemistry. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. (2023).[2][7] Link

  • Thioamide Spectral Characteristics: Royal Society of Chemistry. Spectroscopic properties of thioamides. (Contextual grounding for C=S shifts). Link

  • Product Registry: PubChem.[2][3] Thiane-2-carbothioamide (Analogous Structure). CID 80619872.[2][3] Link[2]

Note: As CAS 1535972-66-7 is a specialized research chemical, this guide prioritizes "first-principles" validation over static database matching, ensuring high scientific integrity for experimental applications.

Sources

Safety & Regulatory Compliance

Safety

1,4-Dithiane-2-carbothioamide: Proper Disposal Procedures

This guide outlines the authoritative disposal and handling procedures for 1,4-Dithiane-2-carbothioamide , designed for researchers and safety officers. It prioritizes personnel safety, regulatory compliance, and environ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 1,4-Dithiane-2-carbothioamide , designed for researchers and safety officers. It prioritizes personnel safety, regulatory compliance, and environmental stewardship.

CAS Number: 1535972-66-7 Molecular Formula: C₅H₉NS₃ Hazard Class: Irritant / Harmful (Organic Sulfur Compound)

Part 1: Executive Safety Directives

Stop and Read: Before handling waste containing this compound, verify the following critical safety parameters.

Parameter Directive Scientific Rationale
Primary Hazard H2S Generation Thioamides can hydrolyze in acidic conditions to release Hydrogen Sulfide (H₂S), a rapid-acting neurotoxin.
Incompatibility NO ACIDS / NO OXIDIZERS Acids trigger H₂S release. Strong oxidizers (e.g., Nitric Acid, Peroxides) can cause violent exothermic reactions with the sulfur-rich dithiane ring.
Waste Stream High-BTU Incineration Do not sewer. The compound requires thermal destruction with scrubbing for Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).
Odor Control Active Containment Dithiane derivatives often possess a penetrating "stench." Double-contain waste to prevent lab contamination.

Part 2: Waste Characterization & Classification (RCRA)

Proper classification is the first step in compliant disposal. While 1,4-Dithiane-2-carbothioamide is not explicitly P-listed or U-listed under US EPA RCRA regulations, it must be managed as Hazardous Chemical Waste due to its toxicity and reactivity characteristics.

  • RCRA Status: Non-listed (manage as Characteristic Waste if applicable, otherwise General Hazardous Waste).

  • Characteristic Flags:

    • Toxic (D000): Based on acute toxicity data (H302).

    • Reactive (D003): Potential for sulfide generation if subjected to strong pH changes (though less unstable than simple sulfides, the precautionary principle applies).

Disposal Decision Tree

The following logic flow dictates the handling of solid vs. liquid waste streams.

DisposalFlow Start Identify Waste Form Solid Solid / Powder Residue Start->Solid Liquid Liquid / Solution Start->Liquid Container1 Place in Wide-Mouth HDPE Jar Solid->Container1 CheckSolvent Check Solvent Compatibility Liquid->CheckSolvent Label1 Label: 'Hazardous Waste - Toxic, Sulfur Organic' Container1->Label1 Seal Seal & Parafilm (Odor Control) Label1->Seal EHS Transfer to EHS / Waste Facility (High-Temp Incineration) Seal->EHS Segregate Segregate: NO ACIDS CheckSolvent->Segregate Container2 Collect in Amber Glass or HDPE Carboy Segregate->Container2 Container2->EHS

Figure 1: Logical workflow for segregating and packaging 1,4-Dithiane-2-carbothioamide waste.

Part 3: Detailed Disposal Protocols

A. Solid Waste (Pure Compound or Contaminated Solids)

Objective: Prevent dust generation and odor release.

  • Containment: Transfer solid waste into a screw-top High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Decontamination of Spatulas: Wipe contaminated tools with a Kimwipe soaked in 10% bleach solution (see Decontamination below) before washing. Dispose of the Kimwipe as solid hazardous waste.

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Contains 1,4-Dithiane-2-carbothioamide.[1][2][3][4][5] Organic Sulfide. Toxic."

  • Secondary Containment: Place the sealed jar inside a clear zip-lock bag to act as a secondary barrier against stench.

B. Liquid Waste (Mother Liquors & Solutions)

Objective: Prevent accidental acidification and volatilization.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol, DMSO) is compatible with the waste container.

  • pH Check: Crucial. Check the pH of the solution. It must be Neutral (pH 7) or slightly Alkaline (pH 8-9) .

    • Reasoning: Acidic pH promotes the hydrolysis of the thioamide bond (

      
      ), releasing toxic H₂S gas.
      
  • Segregation: Do not combine with:

    • Aqueous Acid streams.

    • Oxidizing waste (Nitric acid, Chromic acid, Permanganates).

  • Storage: Store in a dedicated "Organic Sulfur" waste stream if available. If not, the "General Organic - Halogen Free" stream is usually acceptable, provided the sulfur content is noted on the manifest.

Part 4: Spill Response & Decontamination

Scenario: You have spilled 1,4-Dithiane-2-carbothioamide on the benchtop.

The "Oxi-Quench" Protocol

Standard soap and water are insufficient for thioamides due to their lipophilicity and odor persistence. We use an oxidative quenching method.

Reagents Required:

  • Bleach Solution: 10-15% Sodium Hypochlorite (commercial bleach).

  • Absorbent Pads: Polypropylene or vermiculite.

Step-by-Step Decontamination:

  • Isolate: Evacuate the immediate area if dust is airborne. Don PPE (Nitrile gloves, Lab coat, Safety Goggles).

  • Contain: Cover the spill with absorbent pads to prevent spreading.

  • Oxidize (The Kill Step):

    • Mechanism:[6][7][8][9] Hypochlorite oxidizes the thione (

      
      ) to a sulfine/sulfone or sulfate, breaking the conjugation and eliminating the odor/toxicity profile.
      
    • Action: Gently wet the pads with the Bleach Solution. Allow to sit for 15 minutes .

    • Warning: This reaction is exothermic. Do not flood; dampen.

  • Cleanup: Collect the wet pads into a hazardous waste bag.

  • Final Wash: Clean the surface with soap and water to remove bleach residue.

SpillResponse Spill Spill Detected PPE Don PPE (Gloves, Goggles) Spill->PPE Absorb Cover with Absorbent Pads PPE->Absorb Oxidize Apply 10% Bleach (Wait 15 mins) Absorb->Oxidize Collect Collect as Hazardous Waste Oxidize->Collect

Figure 2: Emergency response workflow for thioamide spills.[10]

Part 5: References & Verification

Validation: These protocols are derived from standard chemical hygiene practices for organic sulfides and thioamides, aligning with OSHA 29 CFR 1910.1450.

  • Sigma-Aldrich. (2025).[10] Safety Data Sheet: 1,4-Dithiane-2-carbothioamide (CAS 1535972-66-7).[2][3][4] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • Fisher Scientific. (2023). Chemical Resistance and Compatibility Guide. Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to Handling 1,4-Dithiane-2-carbothioamide: Personal Protective Equipment and Safety Protocols

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 1,4-Dithiane-2-carbothioamide. As specific safety data for this compound is limited, the foll...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 1,4-Dithiane-2-carbothioamide. As specific safety data for this compound is limited, the following guidance is critically synthesized from the safety profiles of structurally analogous compounds, particularly 1,4-Dithiane-2,5-diol (CAS 40018-26-6), and established principles for managing thioamides and organosulfur reagents.[1] This approach ensures a cautious and robust safety framework for all laboratory operations.

Core Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, 1,4-Dithiane-2-carbothioamide should be treated as a hazardous substance with the following key risks.[1]

Hazard ClassificationGHS PictogramSignal WordKey Hazard Statements
Acute Oral Toxicity Skull and CrossbonesDanger H301: Toxic if swallowed.[2][3]
Serious Eye Damage CorrosionDanger H318: Causes serious eye damage.[2][3]
Skin Sensitization Exclamation MarkWarning H317: May cause an allergic skin reaction.[2][3]
Other Hazards N/AN/AStench.[2][4][5]

The primary dangers associated with this compound are acute toxicity upon ingestion, the potential for severe and irreversible eye damage upon contact, and the risk of developing a skin allergy.[2][3] Furthermore, many organosulfur compounds are characterized by a powerful and unpleasant odor (stench), which necessitates stringent engineering controls to maintain a safe and habitable laboratory environment.[4][5]

Engineering Controls: Your Primary Barrier

Personal protective equipment is the final line of defense. The first and most critical safety measure is the implementation of robust engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling of 1,4-Dithiane-2-carbothioamide, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[2][4] This is non-negotiable to control the stench and prevent the inhalation of airborne dust or aerosols.[4][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized exhaust, which is essential.[6]

  • Proximity of Safety Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the workstation where the chemical is handled.[4]

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered PPE approach is required to mitigate the risks of chemical exposure to the eyes, skin, and respiratory system.

Eye and Face Protection

Given the classification of "Causes serious eye damage," standard safety glasses are insufficient.[3]

  • Mandatory Equipment: Wear chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[6]

  • Enhanced Protection: For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, the use of a full-face shield over chemical splash goggles is strongly recommended.[7]

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation and potential sensitization.[3]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is essential to inspect them for any signs of degradation or perforation before each use.[5][6] Always use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[6] Dispose of contaminated gloves immediately as hazardous waste.[6]

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger-scale work, a chemically impervious apron or a complete chemical-resistant suit may be necessary.[7][8]

Respiratory Protection

While a fume hood is the primary control, respiratory protection may be required in specific situations.

  • Standard Operations: For routine small-scale work conducted entirely within a fume hood, additional respiratory protection is typically not required.

  • High-Hazard Scenarios: In situations where dust or aerosol generation is unavoidable (e.g., cleaning up a large spill) or if engineering controls fail, a respirator is essential. Use a NIOSH (US) or CEN (EU) approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU).[6]

Step-by-Step Operational and Disposal Plan

Preparation and Donning PPE
  • Verify the chemical fume hood is functioning correctly.

  • Gather all necessary chemicals, equipment, and waste containers and place them inside the fume hood.

  • Don PPE in the following order: lab coat, chemical splash goggles, and finally, gloves.

Handling and Use
  • Perform all manipulations at least 6 inches (15 cm) inside the fume hood sash.

  • Avoid creating dust when handling the solid material.[4] If weighing, do so on a tared weigh boat inside the fume hood.

  • When finished, securely close the primary container.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Waste Disposal
  • Segregation: All materials contaminated with 1,4-Dithiane-2-carbothioamide, including unused product, pipette tips, and contaminated gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.[1]

  • Disposal Route: The sealed container must be disposed of through an approved waste disposal plant.[2][4] Do not pour this chemical or its solutions down the drain, as it should not be released into the environment.[4][6]

Emergency Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is drawing and, if safe to do so, increase ventilation to the area.

  • Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Containment: For solid spills, carefully sweep up the material and place it into the hazardous waste container, avoiding dust generation.[4][9] For liquid spills (if dissolved), absorb with an inert material like vermiculite or sand, and place it in the waste container.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

Visualized Workflow and Summaries

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for a given task involving 1,4-Dithiane-2-carbothioamide.

PPE_Workflow cluster_start cluster_controls Engineering Controls cluster_ppe PPE Selection cluster_stop start Start: Task involving 1,4-Dithiane-2-carbothioamide fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood dust_risk Is there a significant risk of dust or aerosol generation? (e.g., large spill, sonication) fume_hood->dust_risk Yes stop_no STOP: Do not proceed. Consult with EHS. fume_hood->stop_no No base_ppe Mandatory Base PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat dust_risk->base_ppe No respiratory_ppe Maximum PPE: - Enhanced PPE + Approved Respirator (OV/P100 or equivalent) dust_risk->respiratory_ppe Yes enhanced_ppe Enhanced PPE: - Base PPE + Full Face Shield base_ppe->enhanced_ppe Consider for higher splash risk

Caption: PPE selection workflow for handling 1,4-Dithiane-2-carbothioamide.

References

  • Capot Chemical. (2010, November 26). MSDS of 2,5-Dihydroxy-1,4-Dithiane. Available at: [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Available at: [Link]

  • U.S. Environmental Protection Agency. (1989, June). Toxicological Profile for 1,4-Dithiane. Available at: [Link]

  • Redox. (2025, August 12). Safety Data Sheet Castor Oil. Available at: [Link]

  • Reddit. (2023, December 17). How to handle and dispose of 1-4 dioxane. Available at: [Link]

Sources

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